6-Methoxyquinoline-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZDZJCVUKXINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490291 | |
| Record name | 6-Methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-60-8 | |
| Record name | 6-Methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The presence of a methoxy group at the 6-position and a reactive carbaldehyde (aldehyde) group at the 3-position makes this molecule a versatile building block in medicinal chemistry and organic synthesis. The electron-donating methoxy group can influence the electronic properties of the quinoline ring system, while the aldehyde functionality serves as a synthetic handle for the introduction of diverse molecular fragments and the construction of more complex architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its utilization in research and drug discovery.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, its fundamental properties can be inferred from its structure and data from closely related analogues.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| CAS Number | 13669-60-8 | |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported. For comparison, the isomer 6-methoxyquinoline-4-carbaldehyde has a melting point of 160 °C.[2] The related 2-chloro-6-methoxyquinoline-3-carbaldehyde has a melting point of 146 °C.[3] | |
| Solubility | Expected to be soluble in common organic solvents like chloroform, acetone, and DMSO. | Inferred from related compounds |
| Spectroscopic Data | Specific experimental spectra are not readily available. Predicted mass spectral data for various adducts are available.[4] For comparison, the ¹H NMR of the related 2-chloro-6-methoxyquinoline-3-carbaldehyde shows the aldehyde proton as a singlet around δ 10.0 ppm and the methoxy protons as a singlet around δ 3.40 ppm.[3] The IR spectrum of this analogue shows a characteristic C=O stretching vibration for the aldehyde at 1636 cm⁻¹.[3] |
Synthesis of this compound
The most probable and widely used method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In the context of synthesizing this compound, the likely starting material would be a suitably substituted acetanilide.
The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphoryl chloride (POCl₃).[3]
Figure 1: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Plausible Synthetic Protocol (based on the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde)
This protocol is adapted from the synthesis of the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde and represents a logical and field-proven approach.[3] The final step of dechlorination would be required to obtain the target molecule.
Step 1: Formation of the Vilsmeier Reagent
-
Rationale: The highly electrophilic Vilsmeier reagent is generated in situ and is the key formylating agent.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.
-
Slowly add phosphoryl chloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at the same temperature to ensure complete formation of the Vilsmeier reagent.
-
Step 2: Vilsmeier-Haack Reaction and Cyclization
-
Rationale: The electron-rich aromatic ring of the p-methoxyacetanilide attacks the electrophilic Vilsmeier reagent, leading to formylation and subsequent intramolecular cyclization to form the quinoline ring system.
-
Procedure:
-
To the freshly prepared Vilsmeier reagent, add p-methoxyacetanilide portion-wise, ensuring the temperature does not rise significantly.
-
After the addition, slowly heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
-
Cool the reaction mixture to room temperature.
-
Step 3: Hydrolysis and Product Isolation
-
Rationale: The intermediate is hydrolyzed to generate the aldehyde functionality and precipitate the product.
-
Procedure:
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates out.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry. This will likely yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.
-
Step 4: Dechlorination
-
Rationale: The chloro group at the 2-position, a common feature of Vilsmeier-Haack synthesis of quinolines from acetanilides, needs to be removed to obtain the final product.
-
Procedure:
-
Catalytic hydrogenation is a standard method for dechlorination. Dissolve the 2-chloro-6-methoxyquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium catalyst, such as 10% Pd on carbon (Pd/C), and a base like sodium acetate.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the aldehyde group, which can undergo a wide range of transformations, making it a valuable intermediate in organic synthesis.
Figure 2: Key reactions of the aldehyde group in this compound.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a well-established pharmacophore, and derivatives of 6-methoxyquinoline have shown a wide range of biological activities. The aldehyde group at the 3-position allows for the synthesis of diverse libraries of compounds for screening against various biological targets.
-
Antimicrobial Agents: The aldehyde can be converted into imines (Schiff bases) and other nitrogen-containing heterocycles, which are known to exhibit antibacterial and antifungal properties. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been documented as antimicrobial agents.
-
Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. The aldehyde can be used to synthesize chalcones, pyrazolines, and other heterocyclic systems that have been investigated for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: Quinoline derivatives have been explored as inhibitors of inflammatory pathways. The aldehyde can be a starting point for the synthesis of novel compounds with potential anti-inflammatory activity.[1]
-
Antimalarial Drugs: The 6-methoxyquinoline moiety is a key feature of the antimalarial drug quinine. The aldehyde at the 3-position provides a site for modification to develop new antimalarial candidates.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Harmful if swallowed or inhaled.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disclaimer: This safety information is based on related compounds and should be used as a general guide. Always consult a specific and up-to-date Safety Data Sheet for the compound before handling.
References
-
Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Retrieved from [Link]
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International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubMed Central. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Retrieved from [Link]
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PubChem. 6-Methoxyquinoline-4-carboxaldehyde. Retrieved from [Link]
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PubChemLite. 6-methoxyquinoline-4-carboxaldehyde (C11H9NO2). Retrieved from [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
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PubChem. 6-Methoxyquinoline. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
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PubChem. 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
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mzCloud. 6 Methoxyquinoline. Retrieved from [Link]
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ResearchGate. (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Retrieved from [Link]
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ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]
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Bentham Science. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
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ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
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ResearchGate. Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]
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UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
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VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022, April 19). Retrieved from [Link]
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PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
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Bentham Science. Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
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PubChem. 6-Methoxyquinoline-3-carboxylic acid. Retrieved from [Link]
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Hindawi. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
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PubMed. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Retrieved from [Link]
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ResearchGate. (PDF) 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
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Introduction: The Quinoline Scaffold in Modern Chemistry
An In-Depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Molecular Structure, Synthesis, and Applications
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. Its derivatives are renowned for a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this important class of compounds, this compound stands out as a versatile synthetic intermediate. Its structure combines the foundational quinoline scaffold with two key functional groups: a methoxy group at the 6-position, which modulates electronic properties and can influence pharmacological activity, and a highly reactive carbaldehyde (formyl) group at the 3-position. This aldehyde function serves as a critical chemical handle, enabling chemists to construct more complex molecular architectures for drug discovery and the development of functional materials.
This guide provides a detailed examination of the molecular structure, synthesis, and chemical reactivity of this compound, tailored for researchers and scientists in the field of drug development and organic synthesis.
Section 1: Molecular Structure and Physicochemical Properties
This compound is an aromatic aldehyde built upon the quinoline framework. The molecule's geometry is largely planar, a characteristic feature of fused aromatic ring systems. The electron-donating methoxy group (-OCH₃) at the C6 position and the electron-withdrawing aldehyde group (-CHO) at the C3 position create a specific electronic distribution within the ring system, influencing its reactivity and intermolecular interactions.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1][3] |
| CAS Number | 128139-44-6 | N/A |
| Appearance | Expected to be a solid | [4] |
| XLogP3-AA | 1.6 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Note: Experimental data for this specific isomer is limited; some properties are inferred from closely related structures like 6-Methoxyquinoline-4-carboxaldehyde.
Section 2: Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] It provides an efficient route to synthesize 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetanilides.[6] This reaction involves the use of a Vilsmeier reagent, which is an electrophilic chloroiminium salt typically formed in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[5]
The causality behind this synthetic choice is twofold:
-
Versatility: The reaction is tolerant of various substituents on the starting acetanilide, allowing for the creation of a diverse library of quinoline derivatives.
-
Strategic Functionalization: The reaction directly installs both a chloro group at the 2-position and a formyl group at the 3-position. The resulting 2-chloro-3-formylquinoline is a highly valuable intermediate, as both functional groups can be selectively transformed in subsequent synthetic steps.
Caption: General workflow of the Vilsmeier-Haack quinoline synthesis.
Experimental Protocol: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of acetanilides and serves as a self-validating system for synthesizing the quinoline core.[7][8]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 3 molar equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4 molar equivalents) dropwise to the DMF with continuous stirring. The formation of the solid Vilsmeier reagent will be observed.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.
Step 2: Cyclization Reaction
-
Dissolve 4-methoxyacetanilide (1 molar equivalent) in a minimal amount of DMF.
-
Add the solution of 4-methoxyacetanilide dropwise to the prepared Vilsmeier reagent.
-
After the addition, slowly raise the temperature and reflux the reaction mixture at 80-90 °C for approximately 4-6 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium species to the final aldehyde.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8.
-
The solid product, 2-chloro-6-methoxyquinoline-3-carbaldehyde, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure compound.[1]
The resulting 2-chloro-6-methoxyquinoline-3-carbaldehyde can then be used in further reactions, such as nucleophilic substitution to replace the chlorine atom or reactions involving the aldehyde group.
Section 3: Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & References |
| ¹H NMR | Aldehyde (-CHO) | δ 10.0 - 10.8 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. This is a characteristic region for aromatic aldehydes.[10] |
| Aromatic (Quinoline) | δ 7.0 - 9.0 ppm | Protons on the heterocyclic aromatic ring system appear in this range. The specific shifts are influenced by the electronic effects of the substituents. | |
| Methoxy (-OCH₃) | δ 3.9 - 4.1 ppm (singlet) | The protons of the methoxy group typically appear as a sharp singlet in this region.[10] | |
| ¹³C NMR | Carbonyl (C=O) | δ 190 - 192 ppm | The carbonyl carbon of the aldehyde is significantly downfield.[10] |
| Methoxy (-OCH₃) | δ 55 - 57 ppm | The carbon of the methoxy group appears in this characteristic upfield region.[10] | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | 1690 - 1710 cm⁻¹ | A strong, sharp absorption band characteristic of an aromatic aldehyde's carbonyl group.[10] |
| C-O Stretch (Methoxy) | 1230 - 1270 cm⁻¹ (asymmetric) & 1020 - 1075 cm⁻¹ (symmetric) | These bands correspond to the stretching vibrations of the aryl-ether linkage. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 187.06 | The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of C₁₁H₉NO₂.[11] |
Section 4: Reactivity and Applications in Drug Development
The synthetic utility of this compound is rooted in the reactivity of its aldehyde group. This functional group is a gateway to a multitude of chemical transformations, allowing for the elaboration of the quinoline scaffold into more complex and potentially bioactive molecules.
Caption: Key synthetic transformations of the aldehyde group.
These transformations are fundamental in drug development for several reasons:
-
Scaffold Decoration: The aldehyde can be converted into linkers or other functional groups to explore structure-activity relationships (SAR). For example, conversion to a carboxylic acid allows for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.
-
Bioisosteric Replacement: The aldehyde can be transformed into other groups (e.g., nitriles, oximes) that may serve as bioisosteres, potentially improving metabolic stability or binding affinity.
-
Synthesis of Fused Heterocycles: The aldehyde can participate in cyclocondensation reactions to build additional rings onto the quinoline framework, leading to novel and complex heterocyclic systems with unique pharmacological profiles.
The 6-methoxyquinoline core itself is a privileged structure, found in numerous natural products and synthetic drugs.[12][13] Its presence is often associated with beneficial pharmacokinetic properties and biological activity. Therefore, derivatives synthesized from this compound are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[14][15]
Conclusion
This compound is a strategically important molecule in synthetic organic and medicinal chemistry. Its structure, featuring a reactive aldehyde group on a biologically relevant quinoline scaffold, makes it an ideal starting point for the synthesis of diverse and complex target molecules. The robust and efficient Vilsmeier-Haack reaction provides a reliable method for its synthesis, ensuring its accessibility to the research community. A thorough understanding of its molecular structure, properties, and reactivity empowers scientists to leverage this versatile building block in the rational design and development of next-generation therapeutics and functional materials.
References
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- MedChemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent.
- PubChem. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde.
- PubChemLite. (n.d.). 6-methoxyquinoline-4-carboxaldehyde (C11H9NO2).
- ChemicalBook. (n.d.). 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.
- ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde.
- MDPI. (n.d.). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look.
- PubChem. (n.d.). 6-Methoxyquinoline.
- The Royal Society of Chemistry. (2019). Supporting Information - Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Sigma-Aldrich. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde.
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde.
- INCEMC. (n.d.). 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic.
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- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- CSIR. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
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An In-depth Technical Guide to the Physical Properties of the 6-Methoxyquinoline-3-carbaldehyde Scaffold
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is a cornerstone of successful research. This guide provides an in-depth look at the 6-methoxyquinoline-3-carbaldehyde scaffold, a heterocyclic system of significant interest in medicinal chemistry.
While comprehensive experimental data for the specific molecule, this compound, is not widely available in published literature, this guide will focus on the characterization of its immediate and critical precursor, 2-Chloro-6-methoxyquinoline-3-carbaldehyde . By thoroughly understanding the properties of this key intermediate, researchers can establish a reliable baseline for purity, structure, and subsequent synthetic modifications. We will also provide well-founded predictions for the target molecule's properties, creating a complete workflow for its synthesis and characterization.
The 6-Methoxyquinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a foundational motif in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting functional groups in three-dimensional space to interact with biological targets. The methoxy substituent at the 6-position, in particular, can significantly influence the molecule's electronic properties and metabolic stability, making it a valuable building block for novel therapeutics.[3] Derivatives of this scaffold have shown promise for their antioxidant, anti-inflammatory, and antitumor properties.[3]
The aldehyde functional group at the 3-position serves as a versatile chemical handle, allowing for a multitude of subsequent reactions such as reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid, thereby enabling the exploration of a broad chemical space.
The Gateway Intermediate: Physicochemical Profile of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
In a common synthetic route, the title compound's direct precursor is 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Characterizing this intermediate is a critical quality control step before proceeding with further synthesis. Its physical properties provide a benchmark for purity and identity.
| Property | Experimental Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[4] |
| Molecular Weight | 221.64 g/mol | PubChem[4] |
| Appearance | Solid | - |
| Melting Point | 146 °C | International Journal of Science and Research[5] |
| Infrared (IR) Peaks (KBr, cm⁻¹) | 1636 (C=O), 1474-1600 (Aromatic), 2731, 2677 (Aldehyde C-H) | International Journal of Science and Research[5] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 3.40 (s, 3H, -OCH₃), 6.74 (s, 1H, H-5), 7.62-7.64 (m, 1H, H-4) | International Journal of Science and Research[5] |
| CAS Number | 73568-29-3 | PubChem[4] |
Experimental Protocols for Structural Verification
The following protocols represent standard, self-validating methodologies for confirming the identity and purity of a synthesized batch of 2-Chloro-6-methoxyquinoline-3-carbaldehyde.
Melting Point Determination
Expertise & Rationale: The melting point is a rapid and reliable indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C). Impurities depress and broaden this range. This protocol uses a standard digital melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the synthesized compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a 2-3 mm column at the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Set a fast ramp rate (~10-20 °C/min) to find an approximate melting range. This saves time on subsequent, more precise measurements.
-
Precise Determination: Using a fresh capillary, heat the block quickly to about 20 °C below the approximate melting point found. Then, reduce the ramp rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For pure 2-Chloro-6-methoxyquinoline-3-carbaldehyde, this should be centered around 146 °C.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. The choice of solvent is critical; the sample must be fully dissolved. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point for polar heterocyclic compounds.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and place it in a clean, dry vial.
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. If the sample does not fully dissolve, gentle warming or sonication may be applied.
-
Transfer: Using a Pasteur pipette with a small cotton plug at the tip (to filter any particulate matter), transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may need optimization based on sample concentration.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the peaks in the ¹H spectrum. The expected chemical shifts for the key protons of the precursor should be confirmed against literature values.[5]
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of its identity. Electron Impact (EI) is a common technique that provides a molecular ion (M⁺) peak and a characteristic fragmentation pattern that can be used as a molecular fingerprint.
Methodology:
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Ionization: Introduce the sample into the mass spectrometer. In EI mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Interpretation: Look for the molecular ion peak. For 2-Chloro-6-methoxyquinoline-3-carbaldehyde (C₁₁H₈ClNO₂), the expected M⁺ peak would be at m/z ≈ 221. Also, observe the isotopic pattern for the (M+2)⁺ peak, which should be approximately one-third the height of the M⁺ peak, characteristic of the presence of a single chlorine atom.[6]
Predicted Profile of this compound
Upon successful conversion of the chloro-intermediate (e.g., via catalytic hydrogenation), the target compound, this compound, would be formed. While experimental data is scarce, its properties can be reasonably predicted based on its structure and data from related isomers.
| Property | Predicted Value / Expected Characteristic | Rationale |
| Molecular Formula | C₁₁H₉NO₂ | - |
| Molecular Weight | 187.19 g/mol | Calculated from formula[7] |
| Appearance | Likely a yellow or off-white solid | Based on related quinoline aldehydes |
| Melting Point | 100 - 130 °C | Removal of the electronegative chlorine and potential changes in crystal packing would likely lower the melting point compared to the 146 °C precursor. |
| Solubility | Low solubility in water; soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate. | The parent quinoline scaffold is only slightly soluble in cold water.[2] This derivative is expected to follow that trend. |
| ¹H NMR Chemical Shift (δ, ppm) | Aldehyde proton (CHO) ~10.0-10.5 ppm; Singlet for methoxy (-OCH₃) ~3.9-4.1 ppm. | Aldehyde protons are characteristically downfield. Methoxy groups on aromatic rings typically appear in this region. |
| Mass Spectrum (m/z) | Molecular Ion [M]⁺ at 187 | Corresponds to the exact mass of the molecular formula. |
The Critical Role of Physical Properties in Drug Development
The physical properties determined in the laboratory are not mere data points; they are critical predictors of a compound's potential success as a therapeutic agent. The relationship between these foundational properties and the drug development pathway is complex and interconnected.[8][9]
Caption: Interconnectivity of core physical properties and their impact on drug development.
As the diagram illustrates, early-stage characterization is paramount. A high, sharp melting point suggests good purity and potentially high thermal stability. Solubility is a direct gatekeeper to bioavailability; a compound that cannot dissolve in physiological media is unlikely to be an effective oral drug.[10] Molecular weight and lipophilicity (often estimated as LogP) are key components of drug-likeness rules, such as Lipinski's Rule of 5, which help predict if a compound has the properties of an orally active drug.
Conclusion
The this compound scaffold represents a promising starting point for medicinal chemistry campaigns. While direct experimental data on this specific molecule is limited, a robust characterization of its key synthetic intermediate, 2-Chloro-6-methoxyquinoline-3-carbaldehyde, provides the necessary foundation for quality control and further research. By employing standard analytical protocols and understanding how fundamental physical properties influence the entire drug discovery pipeline, researchers can more effectively and efficiently navigate the path from a novel molecule to a potential therapeutic.
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PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[Link]
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PubChem. 6-Methoxyquinoline-4-carboxaldehyde. National Center for Biotechnology Information. [Link]
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International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.[Link]
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PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting Information.[Link]
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ResearchGate. 2-Methoxyquinoline-3-carbaldehyde.[Link]
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Wikipedia. Quinoline.[Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.[Link]
-
University of Calgary. Melting point determination.[Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.[Link]
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6-Methoxyquinoline-3-carbaldehyde IUPAC name
An In-Depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a heterocyclic aromatic aldehyde that serves as a crucial building block in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, beginning with its formal IUPAC nomenclature and physicochemical properties. We delve into a detailed, mechanistically-grounded synthetic protocol, offering insights into the strategic choices behind the reaction steps. Furthermore, this document outlines the expected spectroscopic signature of the molecule for its unambiguous identification and discusses its vast potential as a versatile intermediate for the development of novel therapeutic agents and functional materials. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this high-value chemical entity.
Chemical Identity and Nomenclature
A precise understanding of a molecule's identity is the foundation of all scientific investigation. This section details the formal naming conventions, structure, and fundamental properties of the target compound.
IUPAC Name and Synonyms
The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
In chemical literature and supplier catalogs, it is also frequently and acceptably referred to by the synonym 6-methoxyquinoline-3-carboxaldehyde [1][2]. The suffix "carbaldehyde" is used when the aldehyde group (-CHO) is attached to a ring structure.
Chemical Structure
The molecule consists of a quinoline bicyclic system, with a methoxy group (–OCH₃) substituted at the 6-position and a carbaldehyde group (–CHO) at the 3-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below. These data are essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 13669-60-8 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | |
| Melting Point | 99-100 °C | [2] |
| Boiling Point | 353.7 °C at 760 mmHg (Predicted) | [2] |
| InChI Key | InChI=1S/C11H9NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-7H,1H3 | [2] |
Synthesis and Mechanistic Insights
The synthesis of quinoline aldehydes is a well-established field, with the Vilsmeier-Haack reaction being a paramount strategy for the formylation of electron-rich aromatic and heteroaromatic systems[3]. This method provides a direct and efficient route to compounds like this compound.
Retrosynthetic Analysis and Strategy
The primary disconnection for synthesizing the target molecule is at the C3-aldehyde bond. This suggests a formylation reaction on a 6-methoxyquinoline precursor. The methoxy group at the 6-position is an electron-donating group, which activates the quinoline ring system towards electrophilic substitution. The Vilsmeier-Haack reaction is the ideal choice as it employs a mild electrophile, the Vilsmeier reagent (chloroiminium ion), which is highly effective for formylating activated heterocycles[3].
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The reaction proceeds by first generating the Vilsmeier reagent in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphoryl chloride, POCl₃). This electrophilic species then attacks the electron-rich quinoline ring, followed by hydrolysis to yield the final aldehyde.
Caption: Workflow for the synthesis via Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods for heterocyclic compounds[3].
Materials:
-
6-Methoxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.
-
Causality: The reaction is performed under anhydrous and inert conditions (nitrogen) to prevent quenching of the highly reactive POCl₃ and the intermediate Vilsmeier reagent by atmospheric moisture. Cooling to 0 °C helps to control the exothermic reaction upon addition of POCl₃.
-
-
Formation of Vilsmeier Reagent and Formylation: Add phosphoryl chloride (POCl₃) (1.5-2.0 equivalents) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, then heat to 60-70 °C for an additional 4-8 hours.
-
Causality: The dropwise addition controls the initial reaction rate. Subsequent heating provides the necessary activation energy to drive the electrophilic substitution on the quinoline ring to completion.
-
-
Hydrolysis (Workup): Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Causality: This step serves two purposes: it quenches any remaining reactive reagents and hydrolyzes the intermediate iminium salt to the desired aldehyde. The process is highly exothermic and can release gas, necessitating slow, careful addition.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Causality: The organic product is more soluble in DCM than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble byproducts.
-
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Causality: Washing removes residual water-soluble impurities. The brine wash helps to break any emulsions and further dries the organic layer. MgSO₄ is a drying agent that removes trace amounts of water.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure this compound.
-
Causality: Column chromatography separates the target compound from unreacted starting material and any side products based on differences in polarity.
-
Spectroscopic Characterization and Structural Analysis
Unambiguous confirmation of the synthesized product's identity is achieved through a combination of standard spectroscopic techniques.
Expected Spectroscopic Signatures
The following table summarizes the key signals expected in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for this compound.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 9.9-10.1 ppm (s, 1H)δ ~9.0 ppm (s, 1H)δ ~8.0 ppm (s, 1H)δ 7.0-8.0 ppm (m, 3H)δ ~4.0 ppm (s, 3H) | Aldehyde proton (CHO).Proton at C2 (adjacent to N).Proton at C4 (adjacent to CHO).Aromatic protons on the benzene ring.Methoxy protons (OCH₃). |
| ¹³C NMR | δ >190 ppmδ ~158 ppmδ 120-150 ppmδ ~56 ppm | Aldehyde carbonyl carbon.Carbon at C6 (attached to OCH₃).Aromatic and heterocyclic carbons.Methoxy carbon. |
| IR (Infrared) | ~1690-1710 cm⁻¹ (strong)~2820, ~2720 cm⁻¹ (medium)~1600, ~1500 cm⁻¹ | C=O stretch of the aromatic aldehyde.C-H stretch of the aldehyde (Fermi doublet).C=C and C=N stretches of the quinoline ring. |
| MS (Mass Spec) | m/z = 187.06 [M]⁺m/z = 188.07 [M+H]⁺ | Molecular ion peak corresponding to the exact mass.Protonated molecular ion in ESI+. |
Structural Insights
X-ray crystallographic studies on analogous compounds, such as 2-methoxyquinoline-3-carbaldehyde, reveal that the quinoline ring system is essentially planar. The methoxy and aldehyde groups are nearly coplanar with the ring system, which facilitates π-conjugation across the molecule[4][5]. This planarity is a key feature influencing the molecule's electronic properties and its ability to interact with biological targets.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its potential as a versatile precursor for compounds of significant biological interest.
The Quinoline Scaffold: A Privileged Heterocycle
Quinoline derivatives are of immense interest in drug discovery, forming the structural core of compounds with anti-malarial, anti-inflammatory, anti-cancer, and anti-tuberculosis properties[5][6]. The 6-methoxy substitution pattern is particularly noteworthy as it is found in natural alkaloids like quinine and is a key feature in many synthetic bioactive molecules[7]. Methoxy-substituted quinolines have been specifically identified as valuable intermediates in the synthesis of KDR kinase inhibitors, which are relevant in anti-angiogenic cancer therapy[5].
Role as a Versatile Synthetic Intermediate
The aldehyde functional group is a synthetic linchpin, enabling a wide array of chemical transformations to build molecular complexity and generate libraries of derivatives for screening.
Caption: Key derivatization pathways from the aldehyde moiety.
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction yields diverse amine derivatives, a common strategy for introducing basic centers to improve pharmacokinetic properties.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid provides an attachment point for amide or ester library synthesis[8][9].
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkenes, allowing for the extension of carbon chains and the introduction of different functional groups.
-
Reduction: Reduction to the corresponding alcohol provides another point for further functionalization, for example, through etherification or esterification.
Potential Therapeutic Targets
Given the established bioactivity of the quinoline nucleus, derivatives of this compound are promising candidates for targeting a range of diseases. Research on functionalized methoxy quinoline derivatives has shown potential for developing new antiepileptic, anti-Alzheimer, antibacterial, and antifungal agents[10]. The presence of an aryl ring at the 2-position of the quinoline moiety, a modification accessible from this scaffold, is known to confer significant antibacterial properties[6].
Handling, Safety, and Storage
Proper handling and storage are critical to ensure user safety and maintain the chemical integrity of the compound.
Hazard Profile
Based on data for structurally similar compounds like 6-methoxyquinoline-4-carboxaldehyde, the following GHS classifications may apply[11]:
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is a gateway to a vast chemical space of potentially bioactive molecules. Its straightforward synthesis, combined with the synthetic versatility of the aldehyde group and the privileged nature of the 6-methoxyquinoline scaffold, makes it an invaluable tool for researchers in drug discovery and materials science. This guide has provided the foundational knowledge—from its official name to its synthesis and potential applications—to empower scientists to fully leverage the capabilities of this potent building block in their research endeavors.
References
-
Alichem. (n.d.). 6-Methoxyquinoline-3-carboxaldehyde. Retrieved from [Link]
-
INCEMC. (n.d.). 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. Retrieved from [Link]
- Patel, R. B., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
-
PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-methoxyquinoline-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde. Retrieved from [Link]
-
S. Naveen, et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Benzerka, H., et al. (2014). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Retrieved from [Link]
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- 7. incemc.ro [incemc.ro]
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An In-depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methoxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a versatile building block in the development of novel therapeutic agents.
Chemical Identity and Structure
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The structure is characterized by a methoxy group (-OCH₃) at the 6th position and a formyl (aldehyde, -CHO) group at the 3rd position of the quinoline core.
SMILES String: COC1=CC2=C(C=C1)N=C(C=C2)C=O
Molecular Formula: C₁₁H₉NO₂[1]
Molecular Weight: 187.19 g/mol [1]
CAS Number: 13669-60-8[1]
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction . This powerful formylation method is widely used for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings.
The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. The resulting electrophilic iminium salt then attacks the electron-rich quinoline ring.
Overall Reaction Scheme:
Caption: Vilsmeier-Haack synthesis workflow.
Detailed Experimental Protocol (Representative):
-
Step 1: Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent. The formation of a solid white precipitate is often observed.
-
Step 2: Formylation of 6-Methoxyquinoline: Dissolve 6-methoxyquinoline in an appropriate solvent (e.g., additional DMF or a chlorinated solvent like dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9. The product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the reaction must be carried out under anhydrous conditions to prevent its decomposition and ensure a high yield of the desired product.
-
Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent electrophilic attack are exothermic. Low-temperature control is crucial to prevent side reactions and decomposition of the starting materials and products.
-
Hydrolysis: The final step involves the hydrolysis of the iminium intermediate to the aldehyde. This is typically achieved by quenching the reaction mixture with water or an aqueous base.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 6-Methoxyquinoline[2] | 2-Methoxyquinoline-3-carbaldehyde[2] |
| Molecular Formula | C₁₁H₉NO₂ | C₁₀H₉NO | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol | 159.18 g/mol | 187.19 g/mol |
| Appearance | Likely a pale yellow to brown solid | Colorless to light yellow liquid | Colorless solid[2] |
| Melting Point | Not available | 18-20 °C | Not available |
| Boiling Point | Not available | 140-146 °C at 15 mmHg | Not available |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Insoluble in water, soluble in alcohol | Soluble in petroleum ether-ethyl acetate mixture[2] |
Spectroscopic Data (Anticipated):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons (typically around 3.9-4.0 ppm), and a singlet for the aldehyde proton (highly deshielded, expected around 9.8-10.2 ppm). The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal, typically in the range of 190-195 ppm. The carbon of the methoxy group will appear around 55-56 ppm. The remaining nine aromatic carbons will resonate in the region of 100-160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing around 1690-1710 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the methoxy group, and C=C and C=N stretching vibrations of the quinoline core.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 187). Fragmentation patterns will likely involve the loss of the formyl group (CHO) and the methoxy group (OCH₃).
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This compound serves as a key intermediate for the synthesis of more complex and biologically active quinoline derivatives.
The presence of the reactive aldehyde group at the 3-position allows for a variety of chemical transformations, making it a valuable building block for generating compound libraries for drug screening.
Key Reactions for Derivatization:
-
Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine, allowing for the introduction of various side chains.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon framework.
-
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other heterocyclic systems.
Therapeutic Potential of Quinoline-3-carbaldehyde Derivatives:
Derivatives of quinoline-3-carbaldehydes have shown promise in various therapeutic areas. For instance, certain Schiff base derivatives have demonstrated significant antimicrobial and anticancer activities. The ability to readily modify the structure of this compound allows for the fine-tuning of its pharmacological properties to enhance potency and selectivity for specific biological targets.
Signaling Pathway and Drug Target Interaction (Illustrative):
The diverse biological activities of quinoline derivatives stem from their ability to interact with various biological targets. For example, some quinoline-based compounds are known to intercalate into DNA, while others inhibit key enzymes involved in disease progression.
Caption: Role of this compound in Drug Discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, related quinoline derivatives are known to be irritants.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in the field of drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde functionality make it an attractive starting material for the generation of diverse compound libraries. Further exploration of the biological activities of its derivatives is warranted and may lead to the discovery of novel therapeutic agents for a range of diseases.
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Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. [Link]
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6-methoxyquinoline-4-carboxaldehyde (C11H9NO2). PubChemLite. [Link]
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2-Methoxyquinoline-3-carbaldehyde. ResearchGate. [Link]
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Supporting Information - ScienceOpen. [Link]
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Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]
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Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
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2-Methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]
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8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
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6 Methoxyquinoline. mzCloud. [Link]
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Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 6-Methoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyquinoline-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a derivative of quinoline, a scaffold present in numerous biologically active molecules, this compound serves as a critical building block for the synthesis of novel therapeutic agents.[2][3] The presence of a reactive aldehyde functional group, coupled with the quinoline core, imparts a unique chemical profile that, while synthetically useful, also presents challenges regarding its stability and storage. Understanding the factors that govern the chemical integrity of this compound is paramount for ensuring the reliability and reproducibility of experimental results, as well as for maintaining the quality of compound libraries.
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon fundamental principles of organic chemistry and established guidelines for the handling of aromatic aldehydes and heterocyclic compounds, this document aims to equip researchers with the knowledge necessary to preserve the integrity of this valuable reagent.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | Thermo Fisher Scientific |
| Structure | A quinoline ring substituted with a methoxy group at the 6-position and a carbaldehyde group at the 3-position. | [1] |
The key structural features influencing stability are the aromatic quinoline ring, the electron-donating methoxy group, and the electrophilic aldehyde group. The aromatic system provides a degree of resonance stabilization.[4] However, the aldehyde group is inherently susceptible to oxidation.[5]
Intrinsic Stability and Potential Degradation Pathways
While specific stability studies on this compound are not extensively available in the public domain, its degradation profile can be predicted based on the known reactivity of its constituent functional groups. The primary routes of degradation are anticipated to be oxidation, and to a lesser extent, photodegradation, hydrolysis, and polymerization.
Oxidation
The most significant degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 6-methoxyquinoline-3-carboxylic acid. This process is often autocatalytic and can be initiated by atmospheric oxygen. The quinoline ring itself is relatively resistant to oxidation under normal storage conditions.[6]
Mechanism Insight: The oxidation of aldehydes can proceed via a free-radical chain reaction, which is why exposure to air and light should be minimized. The presence of trace metal impurities can also catalyze this process.
Photodegradation
Aromatic and heterocyclic compounds, including quinolines, can be susceptible to photodegradation upon exposure to light, particularly in the UV spectrum.[7] This can lead to complex degradation pathways, including the formation of hydroxylated byproducts.[8] While specific photostability data for this compound is lacking, it is prudent to protect the compound from light.
Causality in Experimental Choices: The use of amber vials or storage in a dark environment is a direct consequence of the potential for photolytic degradation of the quinoline ring system.
Hydrolysis
The aldehyde functional group is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, or with prolonged exposure to moisture, hydrolysis of the methoxy group or other reactions could potentially occur, although this is considered a lower-risk pathway compared to oxidation.[9]
Polymerization
Aldehydes have the potential to undergo polymerization, particularly in the presence of acidic or basic catalysts.[10] For aromatic aldehydes, this is generally less of a concern than for their aliphatic counterparts under typical storage conditions.[11] However, the possibility of polymerization should not be entirely discounted, especially if the compound is stored improperly or for extended periods.
Visualizing Potential Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways outlined above, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on best practices for aromatic aldehydes and heterocyclic compounds.
Temperature
For long-term storage, it is recommended to store this compound at low temperatures. A storage temperature of -20°C is advisable to significantly slow down the rate of potential degradation reactions. For routine laboratory use, storage at 2-8°C in a refrigerator is acceptable for shorter periods.
| Storage Condition | Recommended Temperature | Duration |
| Long-Term | -20°C | > 1 year |
| Short-Term | 2-8°C | Weeks to months |
Note: These are general recommendations. For critical applications, it is always best to refer to the manufacturer's specific guidelines or to perform in-house stability assessments.
Atmosphere
To prevent oxidation, this compound should be stored under an inert atmosphere. This can be achieved by blanketing the compound with an inert gas such as argon or nitrogen before sealing the container. For frequent use, storing the compound in a desiccator with an inert atmosphere is a practical approach.
Light
The compound should be protected from light at all times. Use of amber glass vials or containers wrapped in aluminum foil is highly recommended. Storage in a dark cabinet or refrigerator will further minimize light exposure.
Moisture
This compound should be stored in a dry, well-ventilated place .[12] The use of a desiccator can help to minimize exposure to atmospheric moisture, which could potentially contribute to hydrolysis or act as a catalyst for other degradation reactions.
Container
The compound should be stored in a tightly sealed container to prevent the ingress of air and moisture. For solid compounds, glass vials with PTFE-lined caps are an excellent choice.
Experimental Protocol for Stability Assessment
For applications where the stability of this compound is critical, an in-house stability study is recommended. The following protocol is a general guideline based on the International Council for Harmonisation (ICH) Q1A(R2) principles.[13][14]
Objective
To evaluate the stability of this compound under defined storage conditions (e.g., long-term, accelerated) and to identify potential degradation products.
Materials
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Stability chambers (set to desired temperature and humidity)
-
HPLC system with a UV or PDA detector[15]
-
Appropriate HPLC column (e.g., C18)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Reference standards for potential degradation products (if available)
Experimental Workflow
Caption: Workflow for a stability assessment study of this compound.
Analytical Method
A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated.[15] The method must be able to separate the parent compound from its potential degradation products.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point.
-
Column: A C18 column is a common choice for aromatic compounds.
-
Detection: The wavelength for UV detection should be chosen at the λmax of this compound to ensure maximum sensitivity.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
This compound is a valuable but potentially labile compound. Its stability is primarily threatened by oxidation of the aldehyde moiety. By understanding the inherent chemical reactivity of this molecule and implementing appropriate storage and handling procedures, researchers can significantly mitigate the risk of degradation. The key to preserving the integrity of this compound is to store it at low temperatures, under an inert atmosphere, and protected from light and moisture. For critical applications, conducting a formal stability study is the most robust approach to ensure the quality and reliability of this important synthetic building block.
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Wikipedia. (2024). Quinoline. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Aldehydes, Screening. NIOSH Manual of Analytical Methods (NMAM), 4th ed. DHHS (NIOSH) Publication 94-113. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Sallal, M. (2016). Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)). International Journal of Research Studies in Biosciences, 4(5), 53-59.
- Aso, C., Tagami, S., & Kunitake, T. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal, 1(4), 395-402.
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U.S. Environmental Protection Agency. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
- Schwarz, G., Bauder, R., Speer, M., Rommel, T. O., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189.
- Li, Y., & Zhang, J. (2024). Gold-Catalyzed Oxidation Reactions of Thioalkynes with Quinoline N-Oxides: A DFT Study. The Journal of Organic Chemistry, 89(9), 5995-6004.
- Asperger, S., & Hegedić, D. (1968). Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. Australian Journal of Chemistry, 21(1), 155-169.
- Wang, Y., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
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Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
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Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]
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Organic Mystery. (n.d.). Preparation of Aromatic Aldehydes and Ketones. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
- Zhang, Y., et al. (2024). Asymmetric Multicomponent Polymerizations of Aromatic Amines, Aldehydes, and Alkynes Toward Chiral Poly(propargylamine)s and the Backbone Transformation.
- de Souza, A. L., et al. (2012). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 108(1), 239-244.
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Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]
- Al-Tohmy, S. F. H., et al. (2021). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 14(11), 103405.
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Simple Lecture. (2013, October 8). 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination [Video]. YouTube. [Link]
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Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
- Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114.
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Chemistry with Dr. R. K. Singh. (2020, August 20). POLYMERIZATION REACTIONS OF ALDEHYDES AND KETONES [Video]. YouTube. [Link]
- El-Sheikh, S. M., et al. (2015). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Journal of Photochemistry and Photobiology A: Chemistry, 311, 147-154.
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Quora. (2017, May 17). Which are more reactive, alkyl ketones or aromatic aldehydes?. Retrieved from [Link]
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The 6-Methoxyquinoline Scaffold: Synthetic Architecture and Pharmacophoric Utility
[1]
Executive Summary
The 6-methoxyquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically anchored by the antimalarial alkaloids (Quinine) and synthetic 8-aminoquinolines (Primaquine), this scaffold has evolved into a critical pharmacophore for modern kinase inhibitors and neuroimaging agents. This guide dissects the structural, electronic, and synthetic characteristics that make the 6-methoxyquinoline moiety a cornerstone of drug discovery.
Structural & Electronic Rationale
The Electronic "Push"
The introduction of a methoxy group (-OCH₃) at the C6 position of the quinoline ring exerts a profound electronic influence on the heteroaromatic system. Unlike the unsubstituted quinoline, the 6-methoxy variant benefits from the mesomeric effect (+M) of the oxygen lone pair.
-
Basicity Modulation: The electron-donating nature of the 6-OMe group increases the electron density at the N1 nitrogen. While unsubstituted quinoline has a pKa of approximately 4.9, 6-methoxyquinoline exhibits slightly enhanced basicity (pKa ~5.0–5.2). This subtle shift is critical for lysosomotropic accumulation (e.g., in the acidic food vacuole of the malaria parasite).
-
Electrophilic Activation: The C5 and C8 positions become activated towards electrophilic aromatic substitution, facilitating further functionalization (e.g., nitration at C8 to generate 8-aminoquinolines).
Metabolic Blocking & Lipophilicity
-
Metabolic Soft Spots: In unsubstituted quinoline, the C6 position is a primary site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Substituting this position with a methoxy group blocks this direct oxidation pathway. However, it introduces a new metabolic liability: O-demethylation (often mediated by CYP2D6), generating a phenolic metabolite that can undergo Phase II conjugation.
-
Lipophilicity: The methoxy group moderately increases lipophilicity (LogP) compared to a hydroxyl group, enhancing membrane permeability while maintaining hydrogen bond acceptor capability via the ethereal oxygen.
Visualization: Structure-Property Relationships (SPR)
Figure 1: Structure-Property Relationships (SPR) of the 6-methoxyquinoline scaffold highlighting electronic and metabolic implications.
Synthetic Architectures
The construction of the 6-methoxyquinoline core relies on classical condensation chemistry, which remains the most robust method for scale-up.
The Skraup Synthesis (Modified)
The Skraup reaction is the industrial standard. It involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
-
Substrate: p-Anisidine (4-methoxyaniline).
-
Oxidant: Historically nitrobenzene; modern protocols often use mild oxidants or catalytic systems to prevent violent exotherms.
-
Mechanism: Glycerol dehydrates to acrolein (in situ), which undergoes Michael addition by the aniline, followed by cyclization and oxidation.
The Friedländer Synthesis
A gentler alternative involving the condensation of 2-amino-4-methoxybenzaldehyde with a ketone. This method allows for precise substitution patterns at the C2 and C3 positions but requires more complex starting materials.
Detailed Experimental Protocol
Target: Synthesis of 6-Methoxy-8-nitroquinoline (Key precursor for Primaquine/Tafenoquine analogues). Source Methodology: Adapted from Organic Syntheses and modern process chemistry standards.
Reagents
-
Substrate: 3-Nitro-4-aminoanisole (1.0 eq)
-
Reagent: Glycerol (USP grade, 4.0 eq)
-
Catalyst/Solvent: Sulfuric acid (conc.[1][2] H₂SO₄)[1][2][3]
-
Oxidant: Arsenic pentoxide (As₂O₅) or Sodium m-nitrobenzenesulfonate (safer alternative).
-
Moderator: Ferrous sulfate (optional, to control exotherm).
Step-by-Step Workflow
-
Slurry Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 3-nitro-4-aminoanisole, arsenic pentoxide (or alternative oxidant), and glycerol.
-
Acid Addition (Critical): Add concentrated H₂SO₄ dropwise via an addition funnel.
-
Safety Note: The reaction is highly exothermic.[3] Maintain internal temperature <70°C during addition.
-
-
Cyclization: Slowly heat the mixture to 135–140°C.
-
Observation: The mixture will darken significantly. Maintain reflux for 4–6 hours.
-
-
Quenching: Cool the reaction mass to ~80°C and pour onto crushed ice/water (10x volume).
-
Neutralization: Basify the slurry to pH 9–10 using ammonium hydroxide (NH₄OH) or 50% NaOH.
-
Precipitation: The crude quinoline will precipitate as a dark solid.
-
-
Purification:
-
Filter the crude solid.[1]
-
Recrystallization: Dissolve in boiling methanol or ethanol. Treat with activated charcoal if necessary to remove tarry byproducts. Filter hot and cool to crystallize.
-
-
Validation:
-
Yield: Typically 55–65%.
-
Melting Point: 158–160°C.[1]
-
1H NMR (DMSO-d6): Diagnostic singlet for -OCH₃ at ~3.9 ppm; aromatic protons in the quinoline region (7.5–9.0 ppm).
-
Therapeutic Applications & SAR
Antimalarials (The Classic Paradigm)
The 6-methoxy group is non-negotiable for the activity of 4-aminoquinolines (like Quinine) and 8-aminoquinolines (Primaquine).
-
Mechanism: These drugs inhibit the polymerization of toxic Heme (Ferriprotoporphyrin IX) into non-toxic Hemozoin in the parasite's food vacuole.
-
Role of 6-OMe: The oxygen atom acts as a hydrogen bond acceptor for the propionate side chains of heme, while the electron-rich aromatic ring facilitates strong
- stacking interactions with the porphyrin ring of heme. Removal of the 6-OMe reduces binding affinity by orders of magnitude.
Kinase Inhibitors (The Modern Paradigm)
Modern oncology utilizes quinolines (often 6,7-dimethoxy substituted) to target receptor tyrosine kinases (RTKs).
-
Targets: VEGFR, c-Met, EGFR.[4]
-
Binding Mode: The quinoline nitrogen (N1) often interacts with the hinge region of the kinase ATP-binding pocket (via hydrogen bonding to the backbone NH). The 6-methoxy group projects into the solvent-accessible region or specific hydrophobic pockets, improving solubility and selectivity.
Visualization: Mechanism of Action (Malaria)
Figure 2: Mechanistic pathway of 6-methoxyquinoline antimalarials inhibiting heme detoxification.
Comparative Data Profile
Table 1: Physicochemical & Pharmacological Comparison
| Feature | Quinoline (Unsubstituted) | 6-Methoxyquinoline | Primaquine (Drug) |
| MW ( g/mol ) | 129.16 | 159.18 | 259.35 |
| LogP (Est.) | 2.0 | 2.5 | 1.8 (due to amine side chain) |
| pKa (N1) | 4.90 | ~5.03 | ~5.0 (Ring N), ~10.4 (Side chain N) |
| Metabolic Fate | C3/C6 Hydroxylation | O-Demethylation | Carboxy-primaquine (via MAO) |
| Key Utility | Solvent/Precursor | Scaffold/Intermediate | Radical Cure (P. vivax) |
References
-
Organic Syntheses , Coll.[5] Vol. 3, p. 568 (1955); Vol. 28, p. 80 (1948). 6-Methoxy-8-nitroquinoline. [Link]
-
Journal of Medicinal Chemistry . Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2012). [Link]
-
National Center for Biotechnology Information (PubChem) . 6-Methoxyquinoline Compound Summary. [Link]
-
Malaria Journal . The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957. (2021).[6] [Link]
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Frontiers in Pharmacology . Metabolic stability and metabolite profiling of emerging synthetic cathinones (Reference for metabolic pathways). [Link]
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An In-depth Technical Guide to the Solubility Profile of 6-Methoxyquinoline-3-carbaldehyde
Foreword: Navigating the Preclinical Landscape with a Comprehensive Understanding of Solubility
In the realm of drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical success. This guide provides an in-depth exploration of the solubility profile of 6-methoxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate and a potential pharmacophore, a thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals. This document moves beyond a mere compilation of data, offering a cohesive narrative that intertwines theoretical predictions, analogous empirical data, and robust experimental protocols. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for the rational design and execution of solubility studies.
Physicochemical Characteristics: The Molecular Blueprint for Solubility
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 6-Methoxyquinoline (Experimental) | 6-Methoxyquinoline-4-carbaldehyde (Experimental) | Quinoline (Experimental) |
| Molecular Formula | C₁₁H₉NO₂ | C₁₀H₉NO | C₁₁H₉NO₂ | C₉H₇N |
| Molecular Weight | 187.19 g/mol | 159.18 g/mol | 187.19 g/mol | 129.16 g/mol |
| Melting Point (°C) | Predicted to be a solid at room temperature. | 18-20[1] | 160[2] | -15 |
| Boiling Point (°C) | > 300 (Predicted) | 284[3] | 353.7 ± 22.0 (Predicted)[2] | 237 |
| pKa (Predicted) | ~3-4 (amine protonation) | ~5.0 | 2.98 ± 0.16[2] | 4.9 |
| LogP (Predicted) | ~2.0 - 2.5 | 2.2 | Inferred to be similar to 6-methoxyquinoline | 2.0 |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
The quinoline core imparts a degree of aromaticity and planarity to the molecule.[4] The nitrogen atom in the quinoline ring is weakly basic, with a predicted pKa in the acidic range, suggesting it can be protonated in acidic conditions.[4] The methoxy group at the 6-position is an electron-donating group, which can influence the electron density of the aromatic system and its intermolecular interactions. The aldehyde group at the 3-position is a polar, hydrogen-bond acceptor, which is expected to contribute to its solubility in polar solvents.
Solubility Profile: A Multifaceted Analysis
The principle of "like dissolves like" serves as a fundamental guide to predicting solubility. The molecular structure of this compound, possessing both aromatic, nonpolar regions and polar functional groups, suggests a nuanced solubility profile across a spectrum of solvents.
Aqueous Solubility
Based on the data for the parent compound, quinoline, which is slightly soluble in cold water and readily soluble in hot water, this compound is anticipated to have low intrinsic aqueous solubility.[5] The presence of the methoxy and aldehyde groups, while adding some polarity, also increases the molecular weight and size, which can counteract the solubility-enhancing effects of the polar functionalities.
The nitrogen atom in the quinoline ring is a key determinant of its pH-dependent aqueous solubility. At a pH below its pKa, the nitrogen atom will be protonated, forming a cationic species. This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in aqueous media.[1][4] Conversely, at a pH above the pKa, the molecule will exist predominantly in its neutral, less soluble form.
Organic Solvent Solubility
Given its aromatic nature and the presence of a methoxy group, this compound is expected to exhibit good solubility in a range of organic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The polar aldehyde group should facilitate strong dipole-dipole interactions with these solvents, leading to high solubility. Indeed, the related 6-methoxyquinoline-4-carbaldehyde is reported to be soluble in acetone.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The aldehyde's oxygen can act as a hydrogen bond acceptor, and the overall polarity of the molecule should allow for good solubility in lower-chain alcohols. 6-methoxyquinoline is known to be soluble in ethanol.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in nonpolar solvents is expected to be limited due to the presence of the polar aldehyde and the nitrogen in the quinoline ring. However, the aromatic core may allow for some solubility in aromatic solvents like toluene through π-π stacking interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. The analogous 6-methoxyquinoline-4-carbaldehyde is soluble in chloroform.[2]
Table 2: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers | Low (pH-dependent) | Aromatic core, but ionizable nitrogen. |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding capability. |
| Nonpolar | Hexane, Toluene | Low to Moderate | Dominated by polar functional groups. |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity. |
Experimental Determination of Solubility: A Validated Workflow
To move from prediction to empirical fact, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the thermodynamic solubility of this compound.
Workflow for Solubility Determination
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The Therapeutic Landscape of 6-Methoxyquinoline Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The 6-methoxyquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted applications of 6-methoxyquinoline derivatives, with a primary focus on their utility in oncology, infectious diseases, and neuroinflammatory disorders. We will dissect the key mechanisms of action, delve into established synthetic strategies, and present detailed experimental protocols for the evaluation of these promising compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Versatility of the 6-Methoxyquinoline Core
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of numerous pharmaceuticals. The introduction of a methoxy group at the 6-position significantly influences the molecule's electronic and steric properties, often enhancing its biological activity and modulating its pharmacokinetic profile. 6-Methoxyquinoline itself serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimalarial, anti-inflammatory, and neuroprotective activities.[2][3][4][5] This guide will systematically explore these therapeutic avenues, providing the scientific rationale and practical methodologies for their investigation.
Anticancer Applications: Targeting Multiple Hallmarks of Cancer
Derivatives of 6-methoxyquinoline have emerged as potent anticancer agents, exhibiting activity against a variety of cancer cell lines, including those that have developed multidrug resistance.[1] Their mechanisms of action are often multifactorial, targeting several key pathways involved in cancer progression.
Induction of Oxidative Stress and DNA Damage
Certain metal complexes of 6-methoxyquinoline, particularly those involving copper, have been shown to exert significant cytotoxic effects against cancer cells.[6] These complexes can induce the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. This redox imbalance can cause oxidative damage to cellular macromolecules, including DNA, ultimately triggering cell cycle arrest and apoptosis.[4][6]
A copper(II) complex of 6-methoxyquinoline, denoted as Cu6MQ, demonstrated a potent cytotoxic effect on A549 lung carcinoma cells with an IC50 value of 57.9 µM after 24 hours of exposure. This activity was associated with a decrease in the GSH/GSSG ratio, indicating a significant induction of oxidative stress. The resulting oxidative DNA damage led to a cell cycle arrest at the G2/M phase and the induction of apoptosis.[4]
Inhibition of Tubulin Polymerization
The microtubule network is a critical component of the cellular cytoskeleton and plays a pivotal role in cell division, making it an attractive target for anticancer drug development. Several 5-amino-2-aroylquinolines, synthesized from 6-methoxyquinoline, have been identified as potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.
Modulation of Key Signaling Pathways
The anticancer activity of 6-methoxyquinoline derivatives is also attributed to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[7][8] One notable 6-methoxyquinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), has been shown to induce both autophagy and apoptosis in pancreatic cancer cells by suppressing the Akt/mTOR pathway.[9] This inhibition is linked to the induction of endoplasmic reticulum (ER) stress, highlighting a multi-pronged attack on cancer cell viability.[9]
6-Methoxyquinoline derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. The induction of oxidative stress by compounds like Cu6MQ leads to the activation of the mitochondrial apoptotic pathway. Furthermore, the inhibition of the Akt/mTOR pathway by 6MN-4-AQ results in the activation of Caspase-3 and the cleavage of PARP, key events in the execution phase of apoptosis.[9] Studies on other quinoline derivatives have shown their ability to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting programmed cell death.[10]
Antimalarial Activity: A Historical and Modern Perspective
The 6-methoxyquinoline scaffold is famously present in quinine, one of the oldest and most well-known antimalarial drugs. Modern research continues to leverage this core structure to develop novel and more effective antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
A significant breakthrough in understanding the antimalarial mechanism of 6-methoxyquinoline derivatives came with the discovery that they can selectively inhibit the Plasmodium cytochrome bc1 complex.[11] This complex is a crucial component of the mitochondrial electron transport chain, and its inhibition disrupts the parasite's energy metabolism, leading to its death. This mechanism is distinct from that of many traditional antimalarials, offering a potential solution to the growing problem of drug resistance.
In Vivo Efficacy
Several 6-chloro-7-methoxy-4(1H)-quinolone derivatives have demonstrated excellent in vivo efficacy in mouse models of malaria.[11][12] These compounds have shown the ability to significantly reduce parasitemia at well-tolerated doses, highlighting their potential for further development as clinical candidates.[11][12]
Neuroprotective and Anti-inflammatory Applications
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases.[2][12] 6-Methoxyquinoline derivatives have shown promise in mitigating neuroinflammatory processes, suggesting their potential therapeutic utility in conditions such as Alzheimer's and Parkinson's disease.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[13] Aberrant activation of this pathway in the central nervous system contributes to the production of pro-inflammatory cytokines and other mediators that drive neurodegeneration. 6-Methoxyflavone, a related compound, has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.[14] This suggests that 6-methoxyquinoline derivatives may exert their neuroprotective effects through similar mechanisms.
Synthetic Strategies
The synthesis of 6-methoxyquinoline and its derivatives can be achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Skraup Synthesis
The Skraup synthesis is a classic and widely used method for the preparation of quinolines.[15][16] It involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[14]
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid. The volume of sulfuric acid should be approximately 1/6th the volume of glycerol used.[14]
-
Heating: Heat the reaction mixture to 140°C and maintain it at reflux for 8-8.5 hours.[14]
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture to a pH of 5.5 using a 50% sodium hydroxide solution.[14]
-
Isolation: A resinous layer may form; remove it by decantation. Filter the remaining solid and wash it thoroughly with distilled water, followed by ethyl acetate.[14]
-
Extraction: Combine the organic washes and extract the aqueous phase with ethyl acetate. Combine all organic phases.
-
Purification: Remove the ethyl acetate by distillation under reduced pressure to yield crude 6-methoxyquinoline. Further purification can be achieved by vacuum distillation.
Ullmann Condensation
The Ullmann condensation is a versatile copper-catalyzed reaction used to form C-O, C-N, and C-S bonds.[17][18] It is particularly useful for the synthesis of 4-phenoxyquinoline derivatives.
-
Reactant Preparation: In a reaction vessel, combine 4-chloro-6-methoxyquinoline, a substituted phenol, a copper(I) catalyst (e.g., CuI), and a base (e.g., K2CO3 or Cs2CO3).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 120-180°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 6-methoxyquinoline compounds, a battery of in vitro and in vivo assays is essential.
Cytotoxicity and Antiproliferative Assays
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 6-methoxyquinoline derivative and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
P-glycoprotein (P-gp) Inhibition Assay
This assay is crucial for identifying compounds that can overcome multidrug resistance in cancer.
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 30-60 minutes.
-
Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the wells and incubate for a defined period.
-
Fluorescence Measurement: Wash the cells to remove the extracellular substrate and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value.
In Vivo Antimalarial Efficacy Study (Mouse Model)
-
Infection: Infect mice with a suitable Plasmodium species (e.g., P. berghei).
-
Treatment: Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 5 post-infection, collect blood samples and determine the percentage of parasitemia by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: Compare the parasitemia levels in the treated groups to the vehicle-treated control group to determine the percentage of suppression.
Data Presentation
Table 1: Anticancer Activity of Selected 6-Methoxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cu6MQ | A549 (Lung) | 57.9 (24h) | |
| Zn6MQ | A549 (Lung) | 202.3 (24h) | |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1 (Pancreatic) | 2-16 (concentration-dependent) | [9] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | MIA PaCa-2 (Pancreatic) | 2-16 (concentration-dependent) | [9] |
| Compound 10 (triarylimidazole derivative) | SK-MEL-5 (Melanoma) | 2.02 | [19] |
| Compound 10 (triarylimidazole derivative) | A375 (Melanoma) | 1.85 | [19] |
Table 2: Antimalarial Activity of a 6-Methoxyquinoline Derivative
| Compound | Plasmodium falciparum strain | IC50 (µg/mL) | Reference |
| (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol | 3D7 | >10.000 | [20] |
Visualizations
Signaling Pathway Diagrams
Caption: Anticancer mechanisms of 6-methoxyquinoline derivatives.
Caption: Anti-neuroinflammatory mechanism of 6-methoxyquinoline derivatives.
Experimental Workflow Diagram
Caption: General workflow for the development of 6-methoxyquinoline therapeutics.
Conclusion and Future Directions
The 6-methoxyquinoline scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and neuroinflammation, often through multifaceted mechanisms of action. This guide has provided a comprehensive overview of the current state of research, including detailed synthetic and biological evaluation protocols.
Future research in this area should focus on several key aspects. The exploration of novel derivatives through combinatorial chemistry and structure-activity relationship (SAR) studies will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development. Furthermore, the investigation of novel drug delivery systems could improve the pharmacokinetic properties and therapeutic efficacy of 6-methoxyquinoline-based drugs. The continued investigation of this versatile chemical scaffold holds great promise for addressing some of the most pressing challenges in modern medicine.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Methoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and drug development, quinoline derivatives stand as a cornerstone scaffold, pivotal in the synthesis of a multitude of therapeutic agents.[1][2][3] Among these, 6-Methoxyquinoline-3-carbaldehyde serves as a critical intermediate. Its unique chemical architecture makes it a valuable building block, but also necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive, in-depth technical overview of the safety and handling protocols for this compound. Moving beyond a simple checklist, this document, intended for the experienced researcher, delves into the rationale behind specific safety measures, fostering a proactive safety culture rooted in scientific understanding.
Section 1: Compound Profile and Hazard Identification
1.1. GHS Classification (Inferred)
Based on the hazard classifications of analogous compounds such as 6-methoxyquinoline and other substituted quinoline-carbaldehydes, a GHS classification for this compound can be inferred.[7][8][9][10] It is prudent to handle this compound as if it possesses the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[9][11]
-
Skin Corrosion/Irritation: Causes skin irritation.[8][9][10]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[8][9][10]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][9][10]
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 6-Methoxyquinoline |
| CAS Number | 13669-60-8[4] | 5263-87-6 |
| Molecular Formula | C₁₁H₉NO₂[4] | C₁₀H₉NO[12] |
| Molecular Weight | 187.19 g/mol [4] | 159.19 g/mol [12] |
| Melting Point | 99-100 °C[13] | 18-20 °C |
| Boiling Point | 353.70 °C at 760 mmHg (Predicted)[13] | 140-146 °C at 15 mmHg |
| Solubility | Insoluble in water.[14] | Very slightly soluble in water.[9] |
Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is paramount when handling this compound.
2.1. Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound in solid or solution form must be conducted in a certified chemical fume hood.[15] This is crucial to prevent the inhalation of fine dust particles or vapors, which may be generated during handling or reactions.[15]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[7][14] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[14]
2.2. Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[16][17]
-
Hand Protection: Nitrile or neoprene gloves are recommended to provide a barrier against skin contact.[15][18] Always inspect gloves for any signs of degradation or punctures before use. For extended operations or when handling larger quantities, consider double-gloving.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[15] A face shield should be worn over goggles during procedures with a higher risk of splashing or vigorous reaction.[19]
-
Body Protection: A laboratory coat is required to protect skin and personal clothing.[16] For tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[15]
-
Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator may be necessary to prevent inhalation of dust particles.[15] When working with solutions where vapors may be generated, an air-purifying respirator with organic vapor cartridges should be considered.[15]
Caption: Workflow for PPE selection and use when handling this compound.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risk.[20]
3.1. Preparation and Weighing
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[15] Don all required PPE.[15]
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent contamination of balances. Handle the solid gently to minimize the generation of airborne dust.
3.2. Dissolving and Reactions
-
Solvent Addition: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[15]
-
Reaction Monitoring: Maintain a safe distance from ongoing reactions and use appropriate shielding if necessary.[15] Avoid direct contact with the substance at all times.[15]
3.3. Post-Procedure Cleanup
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[15]
-
Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[15][21]
Section 4: Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidental exposures can occur. A well-rehearsed emergency plan is essential.
4.1. In Case of Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7][22] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[7][14]
-
Inhalation: Remove the individual to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[23] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[23] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[14]
Caption: Emergency response workflow for accidental exposure to this compound.
4.2. Spills and Leaks
-
Evacuate: Evacuate non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[6]
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Section 5: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
5.1. Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Store in a locked cabinet or other secure area.[7]
5.2. Disposal
-
Dispose of waste containing this compound in accordance with all applicable federal, state, and local environmental regulations.[21]
-
Waste should be collected in designated, labeled hazardous waste containers.[24]
-
Do not dispose of this chemical down the drain or in the general trash.[24] Contact your institution's environmental health and safety office for specific disposal procedures.[25]
Conclusion
While this compound is a valuable tool in the arsenal of the medicinal chemist, its handling demands respect and a thorough understanding of its potential hazards. By integrating the principles of engineering controls, appropriate personal protective equipment, and robust standard operating procedures, researchers can confidently and safely utilize this compound in the pursuit of novel therapeutic discoveries. A proactive and informed approach to safety is not merely a regulatory requirement but a fundamental component of scientific excellence.
References
- 6-Methoxyquinoline - SAFETY DATA SHEET. (2010, December 1).
- 6-Methoxyquinoline-3-carboxaldehyde.
-
Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee. Retrieved from [Link]
-
Quinoline | EPA. Retrieved from [Link]
-
6-methoxyquinoline, 5263-87-6 - The Good Scents Company. Retrieved from [Link]
-
Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid - Chemos GmbH&Co.KG. Retrieved from [Link]
- 3 - SAFETY DATA SHEET.
-
(PDF) 2-Methoxyquinoline-3-carbaldehyde - ResearchGate. Retrieved from [Link]
-
6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. Retrieved from [Link]
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Lab Safety Equipment & PPE - ChemTalk. Retrieved from [Link]
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]
-
2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem. Retrieved from [Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides - PubMed. Retrieved from [Link]
-
UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
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Personal Protective Equipment for Chemical Handling | Safelyio. Retrieved from [Link]
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Chemical Waste | Duke OESO. Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. Retrieved from [Link]
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Kate Jones, Assistant Editor – RSC Advances Blog - RSC Blogs. Retrieved from [Link]
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Methodological & Application
Application Note and Protocol for the Synthesis of 6-Methoxyquinoline-3-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 6-methoxyquinoline-3-carbaldehyde, a key building block in medicinal chemistry and materials science. The protocol leverages the Vilsmeier-Haack reaction, a reliable and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and practical insights for successful synthesis and purification.
Introduction: The Significance of this compound
Quinoline derivatives are fundamental scaffolds in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Specifically, quinoline-3-carbaldehydes serve as versatile intermediates for the synthesis of more complex molecular architectures through various chemical transformations.[2][3] The presence of a methoxy group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, a robust and well-documented protocol for the synthesis of this compound is of great value to the scientific community.
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto an electron-rich aromatic ring.[4][5][6] This reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[7]
Synthetic Strategy and Mechanism
The synthesis of this compound will be achieved via a two-step process starting from 4-methoxyacetanilide. The first step involves the formation of 2-chloro-6-methoxyquinoline-3-carbaldehyde through a Vilsmeier-Haack reaction. The subsequent step is a nucleophilic substitution of the chloro group with a methoxy group.
The Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through several key stages:
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][7]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the acetanilide derivative attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.
-
Cyclization and Aromatization: Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.[8][9][10]
The overall transformation from an acetanilide derivative to a 2-chloroquinoline-3-carbaldehyde is a well-established synthetic route.[11][12]
Nucleophilic Aromatic Substitution
The second step involves the displacement of the chlorine atom at the 2-position of the quinoline ring by a methoxide ion. This reaction is facilitated by the electron-withdrawing nature of the quinoline ring system.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected observations.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 4-Methoxyacetanilide | C₉H₁₁NO₂ | 165.19 | ≥98% |
| Phosphorus oxychloride | POCl₃ | 153.33 | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% |
| Sodium Methoxide | CH₃ONa | 54.02 | ≥95% |
| Methanol | CH₃OH | 32.04 | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution |
| Brine | NaCl | 58.44 | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 4-methoxyacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under vacuum.
-
The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 equivalent) obtained from Step 1 in anhydrous methanol.
-
Add sodium methoxide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Data Summary
| Compound | Starting Material | Key Reagents | Reaction Time (h) | Expected Yield (%) | Physical Appearance |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 4-Methoxyacetanilide | POCl₃, DMF | 4-6 | 60-70 | Pale yellow solid |
| This compound | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | NaOCH₃, CH₃OH | 2-4 | 80-90 | Off-white to yellow solid |
Visualizing the Workflow
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack reaction.
Nucleophilic Substitution Workflow
Caption: Workflow for the nucleophilic substitution.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction | Extend the reaction time and/or increase the temperature slightly. Ensure all reagents are anhydrous. |
| Loss of product during workup | Ensure complete precipitation of the product before filtration. Be careful during neutralization to avoid product decomposition. | |
| Incomplete reaction in Step 2 | Insufficient sodium methoxide | Increase the amount of sodium methoxide to 2.0 equivalents. |
| Reaction time too short | Extend the reflux time and monitor closely by TLC. | |
| Difficulty in purification | Presence of side products | Optimize the reaction conditions to minimize side reactions. Employ gradient elution during column chromatography for better separation. |
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can efficiently produce this valuable intermediate for their drug discovery and materials science endeavors.
References
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
-
Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2-quinolines-3-carbaldehyde. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2025). Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ChemRxiv. (2025). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. Cambridge Open Engage. Retrieved from [Link]
-
PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. Retrieved from [Link]
-
YouTube. (2017). Mechanism of Enamine Hydrolysis Organic Chemistry. Retrieved from [Link]
-
JoVE. (2023). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved from [Link]
-
ResearchGate. (2025). Concise Synthesis of N,N-Dimethyltryptamine and 5-Methoxy-N,N-dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
YouTube. (2025). Hydrolysis of Imines and Enamines Explained. Retrieved from [Link]
Sources
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- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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Application Note: Knoevenagel Condensation with 6-Methoxyquinoline-3-carbaldehyde
Executive Summary
6-Methoxyquinoline-3-carbaldehyde is a pivotal scaffold in medicinal chemistry, serving as a precursor for tyrosine kinase inhibitors, antimalarials, and broad-spectrum anticancer agents. Its reactivity at the C3 formyl group allows for chain extension via the Knoevenagel condensation, yielding conjugated enones, acrylates, and acrylonitriles.
This application note provides a definitive guide to performing Knoevenagel condensations on this specific substrate. Unlike simple benzaldehydes, the quinoline core presents unique solubility and electronic challenges—specifically, the electron-donating 6-methoxy group can reduce electrophilicity at the C3 position, requiring optimized catalytic conditions. We present two validated protocols: a classical thermal method (Doebner modification) and a high-throughput microwave-assisted approach.
Scientific Foundation & Mechanism
The Quinoline Challenge
The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group. For This compound , two factors dictate the reaction success:
-
Electronic Deactivation: The methoxy group at C6 is an Electron Donating Group (EDG). Through resonance, it increases electron density within the heteroaromatic ring, slightly stabilizing the C3-aldehyde and making it less electrophilic than nitro- or halo-substituted analogs.
-
Basic Interference: The quinoline nitrogen (pKa ~ 4.9) can interact with acidic catalysts or protons, potentially buffering the reaction medium.
Mechanistic Pathway
The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration. In the case of malonic acid (Doebner modification), a subsequent decarboxylation occurs.
Figure 1: Mechanistic flow of the Knoevenagel condensation.[1] The base generates the enolate, which attacks the aldehyde. In the Doebner modification, thermal energy drives the final decarboxylation.
Experimental Protocols
Protocol A: The Doebner Modification (Synthesis of Acrylic Acids)
Objective: Synthesis of 3-(6-methoxyquinolin-3-yl)acrylic acid. Application: Precursor for HDAC inhibitors and quinoline-based chalcones.
Reagents:
-
This compound (1.0 eq)
-
Malonic acid (2.0 eq)
-
Pyridine (Solvent/Base)[2]
-
Piperidine (Catalyst, 0.1 eq)
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve this compound (5 mmol, ~935 mg) in dry pyridine (10 mL).
-
Note: The aldehyde may not dissolve instantly; gentle warming (40°C) helps.
-
-
Addition: Add Malonic acid (10 mmol, 1.04 g). The mixture will be a suspension.
-
Catalysis: Add Piperidine (0.5 mmol, ~50 µL) via micropipette.
-
Reaction: Heat the mixture to reflux (115°C) for 4–6 hours.
-
Monitoring: Evolution of CO₂ bubbles indicates the decarboxylation phase. Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a baseline streak or lower Rf acid spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the solution into ice-cold water (50 mL) containing concentrated HCl (10 mL) to neutralize the pyridine.
-
Critical Step: The pH must be < 3 to ensure the carboxylic acid precipitates.
-
-
Purification:
-
Filter the resulting yellow precipitate.
-
Wash with cold water (3 x 20 mL) to remove pyridinium salts.
-
Recrystallize from Ethanol/DMF (9:1) if necessary.
-
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Objective: Rapid synthesis of ethyl 2-cyano-3-(6-methoxyquinolin-3-yl)acrylate. Application: High-throughput library generation; synthesis of UV-filters and fluorescent probes.
Reagents:
-
This compound (1.0 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
Ammonium Acetate (0.1 eq)
-
Solvent: Ethanol (minimal) or Solvent-free
Step-by-Step Methodology:
-
Mixing: In a microwave-safe vial (10 mL), combine the aldehyde (1 mmol) and ethyl cyanoacetate (1.1 mmol).
-
Catalyst: Add solid Ammonium Acetate (10 mol%).
-
Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).
-
Settings: 80°C, Power: Dynamic (Max 100W), Time: 5–10 minutes.
-
-
Workup:
-
Cool the vial. The product often crystallizes directly upon cooling.
-
Add cold ethanol (2 mL) and sonicate to break up the solid.
-
Filter and wash with cold ethanol.
-
Data Analysis & Troubleshooting
Comparative Efficiency
The electron-rich nature of the 6-methoxyquinoline ring makes the microwave approach significantly more efficient for generating library compounds compared to traditional thermal methods.
| Parameter | Thermal (Protocol A) | Microwave (Protocol B) |
| Reaction Time | 4–6 Hours | 5–15 Minutes |
| Solvent Usage | High (Pyridine/Ethanol) | Low/None |
| Yield (Typical) | 75–85% | 88–95% |
| Purification | Acid workup + Recrystallization | Simple Filtration |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete decarboxylation | Extend reflux time; ensure temp >100°C. |
| Oiling out (Protocol A) | Product trapped in pyridine salts | Ensure pH < 3 during workup; scratch flask to induce crystallization. |
| Starting Material Remains | Deactivated electrophile | Add 5 mol% Glacial Acetic Acid to activate the aldehyde (buffer system). |
| Dark/Tar Formation | Polymerization of vinyl product | Perform reaction under Nitrogen atmosphere; reduce temperature slightly. |
Biological Relevance & Applications[1][3][4][5][6]
The 3-substituted quinoline products derived from these protocols are not merely chemical curiosities; they are bioactive pharmacophores.
-
Kinase Inhibition: The 3-vinyl linkage mimics the ATP-binding hinge region in several kinase inhibitors.
-
Anticancer Activity: Derivatives often show cytotoxicity against HeLa and MCF-7 cell lines by inducing apoptosis.
-
Fluorescence: The extended conjugation of the Knoevenagel products (especially with cyano- or nitro- groups) imparts strong fluorescence, useful for cellular imaging.
Figure 2: Downstream applications of the synthesized derivatives.
References
-
Doebner Modification Basics: Jones, G.[2] "The Knoevenagel Condensation."[1][3][4][5][6][7][8] Organic Reactions, 2011 , 15, 204.
-
Microwave Protocols: Varma, R. S. "Solvent-free accelerated organic syntheses using microwaves." Pure and Applied Chemistry, 2001 , 73(1), 193-198.
-
Quinoline Biological Activity: Kuethe, J. T., et al. "Synthesis of 2-methoxy-3-substituted quinolines as KDR kinase inhibitors." Journal of Organic Chemistry, 2005 , 70(7), 2555-2567.
-
Knoevenagel Reviews: Tietze, L. F., & Beifuss, U. "The Knoevenagel Reaction."[1][3][5][6][7][8] Comprehensive Organic Synthesis, 1991 , 2, 341.
-
Green Catalysis: Ranu, B. C., & Jana, R. "Ionic Liquid as Catalyst and Reaction Medium... for Knoevenagel Condensation."[9] European Journal of Organic Chemistry, 2006 , 3767.[9]
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Wittig reaction protocol for 6-Methoxyquinoline-3-carbaldehyde
An Application Note and Protocol for the Synthesis of 6-Methoxy-3-vinylquinoline via the Wittig Reaction
Authored by: A Senior Application Scientist
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the synthesis of alkenes from carbonyl compounds.[1][2] This application note provides a detailed protocol for the olefination of 6-Methoxyquinoline-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Quinoline derivatives are prevalent scaffolds in numerous pharmacologically active compounds, and the introduction of a vinyl group via the Wittig reaction offers a valuable handle for further synthetic transformations.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice to ensure successful execution.
The Wittig Reaction: Principle and Mechanistic Overview
The Wittig reaction facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide (also known as a Wittig reagent) with an aldehyde or a ketone.[4] The reaction's primary driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[2]
The Reaction Mechanism
The process can be dissected into two principal stages: the formation of the phosphorus ylide and its subsequent reaction with the carbonyl compound.
-
Ylide Formation: The journey begins with the synthesis of a phosphonium salt, typically through an SN2 reaction between triphenylphosphine (PPh₃) and an alkyl halide.[2][5] This salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base, yielding the phosphorus ylide, a species characterized by adjacent atoms with opposite formal charges.[5] The choice of base is critical and depends on the acidity of the phosphonium salt's α-proton.[6]
-
Olefin Formation: The carbon of the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The precise mechanism of this step has been a subject of extensive study. Current evidence for reactions under lithium-salt-free conditions points towards a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane.[6][7] This intermediate then collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the desired alkene) and a P=O double bond (triphenylphosphine oxide).[6]
Stereoselectivity
The geometry of the resulting alkene is heavily influenced by the nature of the 'R' group on the ylide.[7]
-
Non-stabilized Ylides (R = alkyl): These ylides are highly reactive. The reaction is typically under kinetic control, leading predominantly to the (Z)-alkene.[4][8]
-
Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive due to resonance stabilization.[9] The initial steps of the reaction are often reversible, allowing for equilibration to a more thermodynamically stable intermediate, which ultimately yields the (E)-alkene as the major product.[8][10]
For this protocol, we will utilize methyltriphenylphosphonium bromide to generate a non-stabilized ylide (Ph₃P=CH₂), which will convert the aldehyde into a terminal alkene, thus avoiding issues of E/Z isomerism.
Materials and Reagents
Proper preparation and handling of reagents are paramount for a successful outcome. All reagents should be of high purity. Anhydrous solvents are critical, especially for the ylide generation step.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| This compound | C₁₁H₉NO₂ | 187.19 | ~95-100 | N/A | Irritant |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 230-234 | N/A | Irritant |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | C₄H₉Li | 64.06 | -76 | N/A | Pyrophoric, Corrosive, Water-reactive |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | -108.4 | 66 | Flammable, Irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Irritant, Health Hazard |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | N/A | N/A | Irritant |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | N/A | Not hazardous |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | N/A | N/A | Irritant (dust) |
Detailed Experimental Protocol
This protocol details the in-situ generation of methylenetriphenylphosphorane and its subsequent reaction with this compound.
Equipment Setup
-
Three-neck round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon balloon setup for inert atmosphere
-
Low-temperature bath (ice/water or dry ice/acetone)
-
Syringes for liquid transfer
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
PART A: Ylide Generation
-
Preparation: Add methyltriphenylphosphonium bromide (1.2 eq.) and a magnetic stir bar to a flame-dried three-neck round-bottom flask. Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF via syringe to the flask to create a suspension (concentration approx. 0.2-0.5 M).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Base Addition: Slowly add n-butyllithium (1.1 eq., 2.5 M solution in hexanes) dropwise via syringe over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions. The suspension will turn into a characteristic deep orange or yellow solution/suspension, indicating the formation of the ylide.[11]
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.[10][11]
PART B: Wittig Reaction
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere. Transfer this solution slowly via syringe to the stirring ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
PART C: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Expert Insight: Quenching at low temperature safely neutralizes any remaining n-BuLi.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).[12]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purification: The primary challenge in a Wittig reaction is the removal of the triphenylphosphine oxide byproduct.[10]
-
Precipitation (Optional): Dissolve the crude mixture in a minimal amount of dichloromethane and add a non-polar solvent like hexanes or diethyl ether. The triphenylphosphine oxide may precipitate as a white solid and can be filtered off.[13]
-
Column Chromatography: The most reliable method is purification by flash column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate to separate the non-polar alkene product from the more polar triphenylphosphine oxide.
-
Workflow and Characterization
Expected Product Characterization
The final product, 6-Methoxy-3-vinylquinoline, should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Starting Material (Aldehyde) | Expected Product (Alkene) |
| Molecular Formula | C₁₁H₉NO₂ | C₁₂H₁₁NO |
| Molecular Weight | 187.19 g/mol | 185.22 g/mol |
| Appearance | Light yellow solid | Off-white to pale yellow solid |
| ¹H NMR (δ, ppm) | Aldehyde proton (~10 ppm), Aromatic protons (7-9 ppm), Methoxy protons (~4 ppm) | Vinyl protons (5-7 ppm), Aromatic protons (7-9 ppm), Methoxy protons (~4 ppm) |
| IR (cm⁻¹) | C=O stretch (~1690 cm⁻¹) | C=C stretch (~1640 cm⁻¹), C-H out-of-plane bends (~910, 990 cm⁻¹) |
| Mass Spec (m/z) | [M+H]⁺ at 188.07 | [M+H]⁺ at 186.09 |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction / Low yield | 1. Inactive ylide (due to moisture or air).2. Insufficiently strong base.3. Impure starting materials. | 1. Ensure all glassware is perfectly dry and the reaction is under a strict inert atmosphere. Use freshly opened anhydrous solvents.2. Verify the concentration of the n-BuLi solution via titration.3. Purify the aldehyde if necessary. |
| Complex mixture of products | 1. Side reactions due to high temperature during base addition.2. Aldehyde self-condensation (if base is present with aldehyde). | 1. Add the base slowly at 0 °C or lower.2. Ensure the ylide is fully formed before adding the aldehyde solution.[6] |
| Difficulty removing Ph₃P=O | The byproduct has similar polarity to the product or co-crystallizes. | 1. Optimize the solvent system for column chromatography.2. Attempt precipitation from a non-polar solvent system.3. Consider using a Horner-Wadsworth-Emmons reaction, whose phosphate byproduct is water-soluble.[10] |
Safety Precautions
-
n-Butyllithium: is highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: THF and hexanes are highly flammable. Avoid open flames and sparks.
-
General Handling: this compound and the phosphonium salt should be handled with care as they are potential irritants.[14][15]
References
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
University of Toronto. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Retrieved from [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples – Total Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One moment, please... [total-synthesis.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. youtube.com [youtube.com]
- 10. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Selective Reduction of 6-Methoxyquinoline-3-carbaldehyde
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the reduction of 6-Methoxyquinoline-3-carbaldehyde to (6-Methoxyquinolin-3-yl)methanol .
Abstract & Application Context
The reduction of quinoline-3-carbaldehydes to their corresponding alcohols is a pivotal step in the synthesis of antimalarial agents (analogous to Quinine derivatives), kinase inhibitors (e.g., PI3K/mTOR pathway modulators), and fluorescent probes. While Sodium Borohydride (
Reaction Mechanism & Logic
The reduction proceeds via a nucleophilic addition of the hydride ion (
Mechanistic Pathway[2][3][4]
-
Activation: The carbonyl oxygen coordinates loosely with the sodium cation or solvent protons.
-
Nucleophilic Attack: The borohydride delivers a hydride to the carbonyl carbon, forming a tetrahedral alkoxyborate intermediate.
-
Hydrolysis: The intermediate is hydrolyzed (usually upon workup or by the protic solvent) to release the alcohol.
Expert Insight: Unlike simple benzaldehydes, the quinoline ring is electron-deficient (heteroaromatic). However, the 6-methoxy group donates electron density, slightly deactivating the aldehyde compared to unsubstituted quinoline. Consequently, the reaction is generally fast at
Figure 1: Mechanistic flow of the aldehyde reduction. The process is irreversible under these conditions.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv.[1] | MW ( g/mol ) | Notes |
| This compound | Substrate | 1.0 | 187.19 | Yellow/Tan solid. |
| Sodium Borohydride ( | Reductant | 0.6 - 1.0 | 37.83 | Hygroscopic. Use fresh. |
| Methanol (MeOH) | Solvent | -- | -- | anhydrous preferred. |
| Dichloromethane (DCM) | Extraction | -- | -- | HPLC Grade. |
| Sat. | Quench | -- | -- | Maintains basic pH. |
Note on Stoichiometry: Theoretically, 0.25 eq of
Step-by-Step Procedure
Step 1: Solubilization
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (187 mg) of this compound in 5-10 mL of Methanol .
-
Observation Check: If the aldehyde does not dissolve completely, add a small amount of THF (2-3 mL) or gently warm the solution. The reaction works best on a homogeneous solution.
Step 2: Reduction
-
Cool the reaction mixture to
using an ice bath. -
Add Sodium Borohydride (25-38 mg, 0.6-1.0 mmol) portion-wise over 5 minutes.
-
Caution: Gas evolution (
) will occur. Ensure the flask is vented (e.g., via a needle in a septum). -
Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (
) for 1-2 hours.
Step 3: Monitoring (TLC)
-
Eluent: 5% Methanol in DCM.
-
Visualization: UV Light (254 nm). The alcohol product is typically more polar (lower
) than the aldehyde. -
Validation: The disappearance of the aldehyde spot indicates completion.
Step 4: Workup (Critical Step)
-
Quench: Slowly add 5 mL of water or Sat.
. -
pH Adjustment: Check the pH. If acidic (due to
), adjust to pH ~8-9 using Saturated .-
Why? The quinoline nitrogen must be deprotonated (free base) to extract into the organic layer.
-
-
Extraction: Concentrate the mixture under reduced pressure to remove most Methanol. Extract the aqueous residue with Dichloromethane (3 x 10 mL) .
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
-
The crude product often presents as an orange/yellow oil that may solidify upon standing or scratching with hexanes.
-
Recrystallization: If solid, recrystallize from EtOAc/Hexanes.
-
Chromatography: If oil, purify via silica gel column chromatography (Gradient: 0%
5% MeOH in DCM).
Figure 2: Workup workflow emphasizing pH control to ensure recovery of the quinoline free base.
Characterization Data
The product should be confirmed using NMR and Mass Spectrometry.
-
Physical State: Viscous orange oil or off-white solid (mp
for similar analogs; often requires high vacuum to solidify). -
NMR (400 MHz,
):- 8.78 (d, 1H, Ar-H, C2 position) - Deshielded by Nitrogen.
- 8.05 (d, 1H, Ar-H, C4 position).
- 7.95 (d, 1H, Ar-H, C8 position).
- 7.35 (dd, 1H, Ar-H, C7 position).
- 7.05 (d, 1H, Ar-H, C5 position).
-
4.85 (s, 2H,
). -
3.92 (s, 3H,
). -
2.50 (br s, 1H,
).
-
MS (ESI): Calculated for
; Found .
Safety & Handling
-
Sodium Borohydride: Toxic if swallowed. Reacts with water/acids to release flammable hydrogen gas. Keep dry.
-
Quinoline Derivatives: Potential irritants. Use standard PPE (gloves, goggles, fume hood).
-
Solvents: Methanol and DCM are toxic and volatile. Handle in a well-ventilated fume hood.
References
-
General Reduction Protocol: "Reduction of Aldehydes and Ketones." LibreTexts Chemistry. Link
-
Quinoline Analog Synthesis: "Synthesis of (2-methoxyquinolin-3-yl)methanol." ChemicalBook Protocols. Link
-
Product Identification: "(6-Methoxyquinolin-3-yl)methanol CAS 120652-21-3." Arctom Scientific Catalog. Link
-
Quinine Derivative Context: "Synthesis of (R)-(6-Methoxyquinolin-4-yl)... Ion-Pair Complex." Molecules (MDPI), 2023. Link
-
Substrate Properties: "this compound Crystal Structure." ResearchGate. Link
Sources
The Versatile Intermediate: A Guide to the Synthetic Applications of 6-Methoxyquinoline-3-carbaldehyde
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold holds a position of significant importance. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among the vast family of quinoline-based molecules, 6-Methoxyquinoline-3-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate. The presence of the methoxy group at the 6-position and the aldehyde functionality at the 3-position provides a unique combination of electronic properties and reactive handles, making it an ideal starting material for the construction of complex molecular architectures.[1]
This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a set of protocols, but a deeper understanding of the chemical reactivity of this compound and the rationale behind its application in various synthetic transformations. We will explore its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, offering detailed, field-proven protocols and mechanistic insights.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | N/A |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Core Synthetic Applications: A Gateway to Molecular Diversity
The strategic placement of the aldehyde group on the electron-deficient pyridine ring of the quinoline nucleus makes this compound an excellent electrophile. This reactivity is the cornerstone of its utility in a variety of powerful synthetic transformations.
Application Note 1: Olefin Synthesis via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds.[2] this compound serves as an excellent substrate for this transformation, allowing for the introduction of a wide range of vinyl groups at the 3-position of the quinoline core. This is particularly useful for extending the carbon framework and accessing novel alkene-containing derivatives.
Causality of Experimental Choices:
The choice of the phosphonium ylide is critical in determining the stereochemical outcome and the nature of the resulting alkene. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene, while non-stabilized ylides typically lead to the (Z)-alkene.[2] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[3]
Experimental Workflow: Wittig Reaction
Detailed Protocol: Synthesis of 6-Methoxy-3-vinylquinoline
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Argon or nitrogen gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Ylide Preparation:
-
To a dry, argon-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
-
Wittig Reaction:
-
In a separate dry, argon-flushed flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the pre-formed ylide solution at 0°C via syringe or cannula.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 6-methoxy-3-vinylquinoline.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Note 2: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds, typically between an aldehyde or ketone and an active methylene compound.[4][5] this compound readily participates in this reaction, providing access to a diverse range of α,β-unsaturated derivatives with potential applications in medicinal chemistry and materials science.
Causality of Experimental Choices:
The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4][5] The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, malonic acid) determines the nature of the electron-withdrawing groups on the resulting alkene. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and a carboxylic acid as the active methylene component, leading to decarboxylation under the reaction conditions.[4]
Reaction Mechanism: Knoevenagel Condensation
Detailed Protocol: Synthesis of (E)-2-cyano-3-(6-methoxyquinolin-3-yl)acrylamide
Materials:
-
This compound
-
2-Cyanoacetamide
-
Piperidine
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2-cyanoacetamide (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and then with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure (E)-2-cyano-3-(6-methoxyquinolin-3-yl)acrylamide.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Application Note 3: Synthesis of Amines via Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This compound is an ideal substrate for this reaction, allowing for the introduction of a variety of primary and secondary amino groups.
Causality of Experimental Choices:
The choice of the reducing agent is crucial for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde.[6] The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the formation of the imine intermediate. The addition of a catalytic amount of acid can accelerate the imine formation.
General Workflow: Reductive Amination
Detailed Protocol: Synthesis of N-benzyl-1-(6-methoxyquinolin-3-yl)methanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equivalent) and dichloromethane.
-
Add benzylamine (1.1 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-1-(6-methoxyquinolin-3-yl)methanamine.
-
Characterization: The structure and purity of the synthesized amine should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 4: Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials.[5][7] this compound is an excellent component in various MCRs, enabling the rapid synthesis of diverse heterocyclic scaffolds. One such example is the synthesis of pyrazolo[3,4-b]quinoline derivatives, which are known to possess a range of biological activities.
Causality of Experimental Choices:
The choice of reaction partners in an MCR dictates the structure of the final heterocyclic product. In the synthesis of pyrazolo[3,4-b]quinolines, the reaction of an aminopyrazole with this compound and a third component, such as an active methylene compound, under appropriate catalytic conditions, leads to the formation of the fused heterocyclic system. The reaction often proceeds through a cascade of condensation and cyclization steps.
Conceptual Workflow: Three-Component Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
Detailed Protocol: Synthesis of a Substituted 6-Methoxy-pyrazolo[3,4-b]quinoline
Materials:
-
This compound
-
5-Amino-3-methyl-1-phenylpyrazole
-
Malononitrile
-
Piperidine
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 equivalent), 5-amino-3-methyl-1-phenylpyrazole (1.0 equivalent), and malononitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
-
Reaction:
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol) to obtain the pure pyrazolo[3,4-b]quinoline derivative.
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and potentially X-ray crystallography.
Conclusion: A Versatile Building Block for Future Discoveries
This compound has proven to be a highly valuable and versatile intermediate in organic synthesis. Its unique combination of a privileged quinoline scaffold and a reactive aldehyde functionality provides access to a vast chemical space of novel derivatives. The protocols detailed in this guide for the Wittig reaction, Knoevenagel condensation, reductive amination, and multicomponent reactions serve as a foundation for researchers to explore the full potential of this remarkable building block. As the quest for new therapeutics and advanced materials continues, the innovative application of intermediates like this compound will undoubtedly play a pivotal role in driving future discoveries.
References
-
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6: The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
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Wittig Reaction. (n.d.). gChem Global. Retrieved January 28, 2026, from [Link]
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Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 10). ResearchGate. Retrieved January 28, 2026, from [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020, June 19). PubMed Central. Retrieved January 28, 2026, from [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020, June 19). ResearchGate. Retrieved January 28, 2026, from [Link]
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Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. (2023, June 5). Preprints.org. Retrieved January 28, 2026, from [Link]
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Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
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Highly Selective Organocatalytic Three-Component Reaction of 2-Chloroquinoline-3-carbaldehydes, 6-Aminouracils and Cyclic methylene Active Compounds. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Synthesis of Amines Reductive Amination. (2018, September 21). YouTube. Retrieved January 28, 2026, from [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
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6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. (n.d.). INCEMC - Timisoara. Retrieved January 28, 2026, from [Link]
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Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). PubMed Central. Retrieved January 28, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved January 28, 2026, from [Link]
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Application Notes and Protocols for the Derivativatization of 6-Methoxyquinoline-3-carbaldehyde in Drug Discovery
Introduction: The Privileged 6-Methoxyquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic therapeutic agents.[1] Its unique bicyclic aromatic structure allows for diverse functionalization, leading to a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this class, the 6-methoxyquinoline moiety holds a privileged status. It is a key pharmacophore in antimalarial drugs like primaquine and tafenoquine.[3] The methoxy group at the 6-position can significantly influence the molecule's electronic properties and metabolic stability, making it a valuable starting point for drug design.
This guide focuses on 6-methoxyquinoline-3-carbaldehyde, a versatile intermediate poised for extensive chemical modification. The aldehyde functional group at the 3-position serves as a reactive handle for introducing a wide array of chemical diversity, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery. This document provides detailed protocols for several key derivatization reactions, offering researchers a practical roadmap for generating novel compound libraries based on this promising scaffold.
Strategic Derivatization: A Workflow for Library Synthesis
A successful drug discovery campaign begins with a strategic approach to chemical diversification. Starting from this compound, a logical workflow can be employed to generate a library of compounds with varied physicochemical properties and potential biological activities.
Caption: A logical workflow for the derivatization of this compound.
Experimental Protocols
The following protocols are designed to be robust and adaptable. Each section explains the underlying chemical principles and provides practical insights for successful execution.
Protocol 1: Reductive Amination for the Synthesis of Novel Amines
Principle: Reductive amination is a powerful method for forming C-N bonds. It proceeds in two steps: the initial formation of an imine or iminium ion from the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[4] This one-pot procedure is highly efficient for generating diverse amine libraries. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride, which are mild enough not to reduce the initial aldehyde.[4][5]
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq) can be beneficial.[6]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reducing agent and effectively solubilize the reactants. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent for imines and iminium ions, with low toxicity.[7] |
| Stoichiometry | Amine (1.2 eq), STAB (1.5 eq) | A slight excess of the amine and reducing agent ensures complete conversion of the starting aldehyde. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature, minimizing side reactions. |
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
Principle: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[8] This reaction is excellent for creating carbon-carbon double bonds and introducing functionalities that can act as Michael acceptors or be further modified. A weak base, such as piperidine or ammonium acetate, is typically used as a catalyst.[9]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 eq) in a suitable solvent like ethanol or toluene (0.2 M).
-
Catalyst Addition: Add a catalytic amount of a weak base. For example, piperidine (2-3 drops) or ammonium acetate (0.1-0.2 eq).[9]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The formation of a more nonpolar product is expected. The reaction time can range from 1 to 8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.[9]
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Toluene | Ethanol is a green and effective solvent, while toluene allows for azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion.[10] |
| Catalyst | Piperidine, Ammonium Acetate | Weak bases that facilitate the deprotonation of the active methylene compound without promoting side reactions.[11] |
| Temperature | Reflux | The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration. |
| Active Methylene Compounds | Malononitrile, Cyanoacetates, Diethyl malonate | A variety of active methylene compounds can be used to generate a diverse range of products. |
Protocol 3: Wittig Reaction for the Synthesis of Substituted Alkenes
Principle: The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones.[12] It involves the reaction of a carbonyl compound with a phosphorus ylide (phosphorane). A key advantage is the unambiguous placement of the double bond. The stereoselectivity of the reaction is influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[12]
Methodology:
-
Ylide Preparation (if not commercially available):
-
To a stirred suspension of the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Stir the resulting mixture at room temperature for 1-2 hours. The formation of the colored ylide is often observed.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde (typically 2-12 hours).
-
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent like ethyl acetate (3 x 25 mL).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.[14]
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic solvent that is compatible with the strong bases used for ylide formation. |
| Base | n-Butyllithium (n-BuLi), Potassium tert-butoxide (t-BuOK) | Strong bases required to deprotonate the phosphonium salt to form the reactive ylide.[13] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the reaction of the strong base and ylide with atmospheric moisture and oxygen. |
Potential Biological Applications and Therapeutic Targets
Derivatives of the 6-methoxyquinoline scaffold have demonstrated a wide range of biological activities, making this a fertile ground for drug discovery.
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6-Methoxyquinoline-3-carbaldehyde in the synthesis of antimicrobial agents
Application Notes & Protocols
Topic: 6-Methoxyquinoline-3-carbaldehyde in the Synthesis of Antimicrobial Agents Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound in Antimicrobial Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of therapeutic agents.[1][2] Historically, quinoline-based molecules like the antimalarial quinine have been pivotal in fighting infectious diseases.[3] This legacy continues with the development of modern fluoroquinolone antibiotics, which have become indispensable in clinical practice.[4][5] The antimicrobial efficacy of many quinoline derivatives stems from their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and ultimately, cell death.[4]
Within this esteemed class of compounds, This compound emerges as a particularly valuable and versatile precursor for the synthesis of novel antimicrobial agents. Its structure is strategically primed for chemical modification:
-
The Quinoline Core: Provides the fundamental pharmacophore responsible for the primary antimicrobial activity.
-
The C6-Methoxy Group: This electron-donating group can significantly influence the molecule's electronic properties, bioavailability, and interaction with biological targets. Structure-activity relationship (SAR) studies have shown that substituents at the C6 position are critical for potent antimicrobial activity.[5][6][7]
-
The C3-Carbaldehyde Group: This reactive aldehyde serves as a synthetic "handle," enabling a wide array of chemical transformations. It allows for the straightforward introduction of diverse functional groups and the construction of more complex heterocyclic systems, facilitating the exploration of new chemical space to overcome drug resistance.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction pathways, step-by-step protocols, and the rationale behind these methodologies for the development of next-generation antimicrobial agents.
Section 1: Key Synthetic Transformations and Rationale
The aldehyde functional group at the C3 position is the epicenter of reactivity, allowing for the construction of various molecular scaffolds known to possess antimicrobial properties. The following pathways are fundamental in leveraging this precursor for drug discovery.
Pathway A: Claisen-Schmidt Condensation to Form Bioactive Chalcones
Causality and Rationale: The Claisen-Schmidt condensation is a robust and reliable base-catalyzed reaction between an aldehyde (this compound) and a ketone (e.g., substituted acetophenones). This reaction forms α,β-unsaturated ketones, commonly known as chalcones. Chalcones themselves are a well-established class of bioactive compounds with a broad spectrum of activities, including antimicrobial effects. Furthermore, the double bond and carbonyl group in the chalcone backbone serve as reactive sites for subsequent cyclization reactions, leading to even more complex and potent heterocyclic systems like pyrazolines or pyrimidines.[8]
Caption: Synthetic route from this compound to chalcones.
Pathway B: Formation of Schiff Bases and Hydrazones
Causality and Rationale: The reaction of the C3-aldehyde with primary amines or hydrazines readily forms imines (Schiff bases) or hydrazones, respectively. This is one of the most straightforward methods to introduce new functionalities. The resulting C=N bond is crucial for biological activity in many compounds. For instance, condensing the aldehyde with various sulfonamides can create hybrid molecules that merge the pharmacophore of quinolines with that of sulfa drugs, potentially leading to synergistic effects or novel mechanisms of action.[9] Similarly, reacting with hydrazides can produce hydrazones, which are known to be effective chelating agents and can interfere with microbial metabolic processes.[10]
Caption: Synthesis of Schiff bases and hydrazones from the core aldehyde.
Section 2: Experimental Protocols
These protocols are designed as self-validating systems, including steps for synthesis, purification, and characterization to ensure the integrity of the final compounds before biological evaluation.
Protocol 2.1: General Procedure for the Synthesis of Quinoline-Chalcone Derivatives (Pathway A)
This protocol is adapted from established methodologies for Claisen-Schmidt condensation.[8]
Objective: To synthesize a quinoline-chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (e.g., 4-chloroacetophenone) (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) solution (10-20% aqueous)
-
Glacial Acetic Acid or dilute HCl
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected substituted acetophenone (1.0 eq) in ethanol (15-20 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Reaction: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add the aqueous NaOH solution dropwise over 10-15 minutes. The addition of a base is critical as it deprotonates the α-carbon of the ketone, generating the nucleophilic enolate required for the reaction.
-
Reaction Monitoring: A color change and/or the formation of a precipitate often indicates reaction progress. Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~50 g). Neutralize the mixture by slowly adding glacial acetic acid or dilute HCl until the pH is approximately 7. This step quenches the reaction and precipitates the product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative. Dry the purified crystals under vacuum.
-
Characterization: Confirm the structure of the synthesized chalcone using:
-
FT-IR Spectroscopy: Look for characteristic peaks for the C=O stretch (around 1650-1680 cm⁻¹) and the C=C stretch of the enone system.
-
¹H NMR Spectroscopy: Confirm the presence of the vinyl protons and the aromatic protons of both the quinoline and acetophenone moieties.
-
Mass Spectrometry: Determine the molecular weight to confirm the expected product formation.
-
Protocol 2.2: General Procedure for Antimicrobial Susceptibility Testing (MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected microbial strains.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamycin) and antifungal (e.g., Ketoconazole) as positive controls
-
DMSO (for dissolving compounds)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound and control drug in DMSO (e.g., at 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound. Add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the stock solution (appropriately diluted from the main stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10. Wells 11 (broth + inoculum, no drug) and 12 (broth only) will serve as growth and sterility controls, respectively.
-
Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by using a plate reader.
Section 3: Data Presentation and Structure-Activity Relationship (SAR)
The data obtained from antimicrobial screening are typically summarized in a table to facilitate comparison and SAR analysis.
Table 1: Example Antimicrobial Activity (MIC in µg/mL) of Synthesized Quinoline Derivatives
| Compound ID | Modification at C3 | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| QM-CH-01 | Chalcone (4-H-phenyl) | 32 | 16 | 64 | >128 |
| QM-CH-02 | Chalcone (4-Cl-phenyl) | 16 | 8 | 32 | 128 |
| QM-SB-01 | Schiff Base (Sulfanilamide) | 8 | 16 | 16 | 64 |
| QM-HZ-01 | Hydrazone (Isoniazid) | 16 | 8 | 8 | 64 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 0.25 | NA |
| Ketoconazole | (Control) | NA | NA | NA | 4 |
| (Note: Data are hypothetical examples for illustrative purposes, based on trends observed in the literature for similar compounds.[9][12][13]) |
Structure-Activity Relationship (SAR) Insights:
-
Influence of the C3-Substituent: As illustrated in the hypothetical data, modifying the group attached to the C3 position significantly impacts antimicrobial potency and spectrum. The introduction of an electron-withdrawing group (e.g., chlorine in QM-CH-02 ) on the chalcone's phenyl ring often enhances activity against Gram-positive bacteria compared to the unsubstituted analogue (QM-CH-01 ).
-
Schiff Bases and Hydrazones: The formation of Schiff bases (QM-SB-01 ) or hydrazones (QM-HZ-01 ) can broaden the spectrum of activity, often showing improved potency against Gram-negative bacteria like E. coli. This is likely due to changes in lipophilicity and the ability to interact with different cellular targets.
-
Role of the C6-Methoxy Group: While not varied in this example set, the C6-methoxy group is known to be beneficial for activity. It is a common feature in many potent quinoline-based agents, suggesting it plays a key role in binding to the target enzyme or in the molecule's overall pharmacokinetic properties.[7][14]
Section 4: Mechanism of Action and Experimental Workflow
The primary mechanism of action for many quinoline antimicrobials is the inhibition of bacterial type II topoisomerases.[4]
Caption: Quinolones stabilize the enzyme-DNA complex, leading to cell death.
The entire process, from chemical synthesis to biological validation, follows a logical and systematic workflow.
Caption: Workflow from precursor to lead compound identification.
References
-
Al-Matarneh, C.M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]
-
Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. Available at: [Link]
-
Bakr, M.F., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Academia.edu. Available at: [Link]
-
de Souza, M.V.N., et al. (2018). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]
-
El-Sayed, M.A.A., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Available at: [Link]
-
Fadare, O.A., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH. Available at: [Link]
-
Gao, C., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. Available at: [Link]
-
Hooper, D.C. (1999). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, Oxford Academic. Available at: [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]
-
Kulkarni, S.K., et al. (2009). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. Available at: [Link]
-
de Souza, M.V.N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
-
Szafraniec-Szczęsny, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]
-
Dr. PKS & MPS Classes. (2022). Mechanism of Action of Quinolines. YouTube. Available at: [Link]
-
Pal, M. (2023). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. RSC Blogs. Available at: [Link]
-
Ghorab, M.M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available at: [Link]
-
Anonymous. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
-
Al-Abdullah, E.S., et al. (2023). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Pure Help Center. Available at: [Link]
-
El-Sayed, W.A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. Available at: [Link]
-
Hooper, D.C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Chu, D.T., & Fernandes, P.B. (1989). Structure-activity relationships of the fluoroquinolones. ASM Journals. Available at: [Link]
-
Zhang, L.J., et al. (1995). Quinolone antimicrobial agents: structure-activity relationships. PubMed. Available at: [Link]
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Application Notes and Protocols: 6-Methoxyquinoline-3-carbaldehyde in Anticancer Research
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of 6-Methoxyquinoline-3-carbaldehyde as a key intermediate in the synthesis of novel anticancer agents. While direct cytotoxic data on this specific precursor is limited, its structural motif is integral to a variety of potent quinoline-based anticancer compounds. This document outlines the rationale for its use, showcases the anticancer activities of its derivatives, and provides detailed protocols for evaluating such compounds.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer effects.[1] Several approved anticancer drugs and clinical candidates feature the quinoline core, highlighting its importance in oncology drug discovery.[2]
This compound is a key building block for creating a diverse library of quinoline derivatives. The methoxy group at the 6-position and the carbaldehyde at the 3-position offer versatile handles for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer targets.
Role as a Synthetic Precursor in Anticancer Drug Discovery
While this compound is primarily used as a synthetic intermediate, its chloro-derivative, 2-chloro-6-methoxyquinoline-3-carbaldehyde, has been extensively used to generate novel compounds with significant anticancer properties. The presence of the chloro group at the 2-position provides a reactive site for nucleophilic substitution, further expanding the synthetic possibilities.
Synthesis of Imidazopyridine-Quinoline Hybrids
One notable application is in the synthesis of hybrid molecules combining the quinoline scaffold with other pharmacologically active moieties like imidazopyridine. These hybrids have shown potent cytotoxic activity against a panel of human cancer cell lines.[3]
Development of Kinase Inhibitors
The quinoline scaffold is a key feature in many kinase inhibitors. Derivatives of 2-chloro-6-methoxyquinoline-3-carbaldehyde have been synthesized to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4]
Mechanism of Action of this compound Derivatives
The anticancer effects of quinoline derivatives are multifaceted. They have been shown to induce cell death through various mechanisms, including:
-
Apoptosis Induction: Programmed cell death is a primary mechanism by which many anticancer drugs eliminate cancer cells. Quinoline derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.[4]
-
Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells.[4]
-
Kinase Inhibition: As mentioned, targeting protein kinases like VEGFR-2 is a common strategy for quinoline-based anticancer agents.[4]
-
Inhibition of Angiogenesis: By inhibiting the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.[4]
Below is a diagram illustrating a simplified apoptosis signaling pathway that can be targeted by quinoline derivatives.
Sources
Application Notes & Protocols: Synthesis of Advanced Fluorescent Probes from 6-Methoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, prized for its inherent fluorescence and versatile biological activities.[1] This guide provides an in-depth exploration of the synthesis of novel fluorescent probes starting from 6-methoxyquinoline-3-carbaldehyde. The strategic placement of the electron-donating methoxy group and the reactive aldehyde functionality makes this molecule an exceptional platform for developing sophisticated molecular tools. We will delve into the synthetic rationale, provide detailed, field-tested protocols for creating both Schiff base and Knoevenagel condensation products, and discuss their characterization and potential applications in bioimaging and diagnostics.[2][3]
Scientific Foundation: Why this compound?
The utility of this compound as a precursor for fluorescent probes is rooted in its unique electronic and structural properties.
-
The Fluorophore Core: The quinoline ring system is intrinsically fluorescent. The 6-methoxy group, an electron-donating group (EDG), enhances the fluorescence quantum yield and can modulate the emission wavelength. The photophysical properties of 6-methoxyquinoline (6MQ) derivatives are highly sensitive to their local environment, making them excellent candidates for sensor development.[4][5]
-
The Reactive Handle: The aldehyde group at the 3-position is an electrophilic center, perfectly poised for derivatization. It serves as a versatile anchor point to introduce various recognition moieties or to extend the π-conjugated system, which is crucial for tuning the probe's optical properties. Common reactions at this site include condensations with primary amines to form Schiff bases or with active methylene compounds via Knoevenagel condensation.[6]
-
Modular Design Potential: This starting material is ideal for a modular "fluorophore-linker-receptor" design. By carefully selecting the reaction partner for the aldehyde, a researcher can introduce functionalities for detecting specific analytes like metal ions, pH changes, or biomolecules.[7][8]
Synthetic Pathways & Strategy
The primary synthetic routes leveraging this compound involve condensation reactions that extend the molecule's conjugation and incorporate new functional domains. Below, we detail the two most effective and widely applicable strategies.
Workflow Overview: From Precursor to Probe
The diagram below illustrates the central role of this compound in branching into different classes of fluorescent probes.
Sources
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- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of 6-Methoxyquinoline-3-carbaldehyde via Flash Column Chromatography
Introduction
6-Methoxyquinoline-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its quinoline core, substituted with a methoxy and a reactive carbaldehyde group, makes it a valuable precursor for the synthesis of a wide range of biologically active compounds and functional materials. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complex product mixtures, and ultimately, lower yields and compromised biological or material properties.
This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel flash column chromatography. The methodology is designed to be a self-validating system, emphasizing the causal relationships between experimental choices and purification outcomes.
Understanding the Molecule: The Key to Effective Purification
This compound possesses a moderately polar character due to the presence of the nitrogen atom in the quinoline ring, the methoxy group, and the aldehyde functionality. This polarity dictates its interaction with the stationary and mobile phases in column chromatography. The aromatic quinoline structure can also participate in π-π stacking interactions. A critical consideration for aldehydes is their potential for oxidation to the corresponding carboxylic acid, which can complicate purification.[2]
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase flash column chromatography, a technique where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3] The separation is based on the principle of differential adsorption and desorption.[3]
-
Stationary Phase: Silica gel (SiO2) is a highly porous adsorbent with surface silanol (Si-OH) groups.[4] These hydroxyl groups are polar and can form hydrogen bonds with polar analytes.
-
Mobile Phase: A mixture of non-polar and moderately polar solvents is used as the eluent. The mobile phase flows through the column, carrying the sample with it.[5]
-
Mechanism of Separation: Components of the crude mixture are introduced at the top of the column. As the mobile phase moves down the column, a continuous equilibrium is established for each component between being adsorbed to the stationary phase and dissolved in the mobile phase.[3] Compounds with higher polarity will have a stronger affinity for the polar silica gel and will therefore move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute from the column faster. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted based on their polarity, achieving separation.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale will require proportional changes in column size, silica gel quantity, and solvent volumes.
Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The success of column chromatography is highly dependent on the choice of the mobile phase.[3] Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[6]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Crude this compound
-
Various solvents: Hexane, Ethyl Acetate, Dichloromethane
Procedure:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane).
-
Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.
-
Prepare several developing chambers with different ratios of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate). Common starting ratios to test are 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).[7]
-
Place the spotted TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp. The desired compound and any impurities will appear as dark spots.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
-
The optimal solvent system is the one that provides good separation between the desired product and impurities, with the product having an Rf of ~0.25-0.35.
Part 2: Column Preparation and Packing
Proper column packing is crucial to avoid issues like channeling, which leads to poor separation.[9]
Materials:
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter) with a stopcock
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (optimized from TLC)
Procedure:
-
Column Setup: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6] Add a thin layer (approx. 1 cm) of sand over the plug.[6]
-
Slurry Packing:
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Add the initial, least polar eluent to the silica gel to form a slurry. Stir gently to remove air bubbles.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the sides of the column to ensure even packing and dislodge any trapped air bubbles.
-
Once all the silica is added, add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.[6]
-
Continuously run the eluent through the column until the silica bed is stable and no more settling is observed. Do not let the solvent level drop below the top of the sand layer.[9]
-
Part 3: Sample Loading and Elution
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[7] Alternatively, for less soluble compounds, a "dry loading" method can be employed: dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Loading:
-
Wet Loading: Carefully add the concentrated sample solution directly onto the top of the sand layer using a pipette.
-
Dry Loading: Carefully add the silica-adsorbed sample powder onto the top of the sand layer.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography). The flow rate should be such that the solvent level drops by about 2 inches per minute.
-
If a gradient elution is required (as determined by TLC showing impurities with very different polarities), gradually increase the proportion of the more polar solvent in the eluent mixture.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the elution of compounds by spotting each fraction on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: TLC Optimization for this compound Purification
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Major Impurity 1 (Less Polar) | Rf of Major Impurity 2 (More Polar) | Observations |
| 9:1 | 0.55 | 0.75 | 0.40 | Poor separation, high Rf for the product. |
| 8:2 | 0.30 | 0.50 | 0.15 | Good separation, ideal Rf for the product. |
| 7:3 | 0.15 | 0.30 | 0.05 | Good separation but slow elution for the product. |
Based on the data, an 8:2 Hexane:Ethyl Acetate mixture is the optimal starting eluent.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common column chromatography issues.
Trustworthiness and Self-Validation
This protocol incorporates self-validating checks at critical stages:
-
TLC Optimization: This preliminary step ensures that the chosen solvent system is effective before committing to the larger scale column separation, saving time and resources.
-
Fraction Analysis: Continuous monitoring of the collected fractions by TLC provides real-time feedback on the separation process, allowing for precise identification of the pure product fractions.
-
Post-Purification Analysis: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry to validate the success of the purification.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Geier, S. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Al-Ostath, J. A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
Reddit. (2017). How to improve efficiency on flash chromatography. r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]
-
YouTube. (2016). How to Pack a Column (for Column Chromatography). FabioChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
YouTube. (2025). Top 5 Essentials to Maximize Success in Flash Chromatography. Teledyne LABS. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Methoxy-3-aminoquinoline 15. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
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- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. How to set up and run a flash chromatography column. [reachdevices.com]
Application Notes and Protocols for the Recrystallization of 6-Methoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Critical Role of Purification in Drug Discovery
In the synthesis of novel chemical entities for pharmaceutical development, the purity of a compound is paramount. Impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and physicochemical properties of a potential drug candidate. 6-Methoxyquinoline-3-carbaldehyde is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. Its purification is a critical step to ensure the reliability and reproducibility of downstream applications. This document provides a comprehensive guide to the recrystallization of this compound, moving beyond a simple set of instructions to explain the underlying principles and rationale for each step.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a compound is the foundation of a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not explicitly found, but related quinoline aldehydes are solids with melting points ranging from 68-198 °C. | , |
| Solubility | Soluble in ethanol. Very slightly soluble in water. Likely soluble in ethyl acetate and chloroform, and poorly soluble in non-polar solvents like hexane. | , Inferred from synthesis procedures |
The Principle of Recrystallization: A Primer
Recrystallization is a purification technique for solid organic compounds. The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent.
Selecting the Optimal Solvent System: A Guided Approach
The choice of solvent is the most critical parameter in developing a robust recrystallization procedure. For this compound, a systematic approach to solvent selection is recommended.
Single Solvent System:
Based on the known solubility of the parent compound, 6-methoxyquinoline, in ethanol, this is a logical starting point.[1]
-
Ethanol: Offers a good balance of polarity and has a relatively high boiling point (78 °C), allowing for a significant temperature gradient for crystallization.
-
Ethyl Acetate: Synthesis procedures for related compounds suggest good solubility in ethyl acetate, making it another strong candidate.
Mixed Solvent System (Solvent/Anti-Solvent):
A mixed solvent system is often employed when a single solvent does not provide the ideal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which the compound is sparingly soluble.
-
Ethyl Acetate/Hexane: This is a classic combination for compounds of intermediate polarity. The high solubility in ethyl acetate at elevated temperatures can be modulated by the addition of hexane to induce crystallization upon cooling. A similar system of petroleum ether-ethyl acetate has been successfully used for the recrystallization of the related 2-Methoxyquinoline-3-carbaldehyde.[2]
-
Ethanol/Water: Given the high solubility in ethanol and very low solubility in water, this is another viable option. The addition of water to a hot ethanolic solution can effectively induce crystallization.
-
Chloroform/Hexane: A reported solvent system for the recrystallization of a related trimethoxyquinoline derivative, suggesting its potential applicability.
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization of this compound. It is designed to be a starting point, and optimization may be necessary depending on the nature and quantity of impurities.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixed system)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (or the "good" solvent in a mixed system).
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the solvent portion-wise until the compound is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.
-
Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (or the "poor" solvent in a mixed system) to remove any adhering impurities.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more solvent, reheat to dissolve the oil, and then cool slowly. Consider using a lower-boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If using a mixed solvent system, add more of the anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor Crystal Yield | Too much solvent was used, or the cooling process was too rapid. | Concentrate the filtrate and attempt a second crystallization. Ensure slow cooling and adequate time in the ice bath. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. |
Conclusion
The protocol outlined in these application notes provides a robust starting point for the purification of this compound. By understanding the principles of recrystallization and systematically approaching solvent selection, researchers can achieve high purity of this important synthetic intermediate, thereby ensuring the quality and reliability of their subsequent research and development endeavors.
References
-
PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for "A new and efficient one-pot synthesis of 2-aryl- and 2-styryl-quinoline-3-carbaldehydes". [Link]
-
ResearchGate. 2-Methoxyquinoline-3-carbaldehyde. [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Claisen-Schmidt Condensation for the Synthesis of α,β-Unsaturated Ketones
Abstract
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable and versatile method for the preparation of α,β-unsaturated ketones, most notably chalcones.[1][2][3] This application note offers an in-depth guide for researchers, scientists, and professionals in drug development, detailing the theoretical underpinnings and a practical, step-by-step experimental protocol. We will explore the mechanistic intricacies, the rationale behind the selection of reagents and catalysts, and robust methods for product purification and characterization. Furthermore, this guide includes troubleshooting strategies for common experimental challenges and visual aids to elucidate the reaction workflow and mechanism.
Introduction: The Significance of the Claisen-Schmidt Condensation
First reported independently by Rainer Ludwig Claisen and J. G. Schmidt in the 1880s, the Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4][5] This reaction is of paramount importance in synthetic organic chemistry as it provides a straightforward route to α,β-unsaturated ketones, which are key structural motifs in a vast array of biologically active compounds and precursors for various heterocyclic compounds.[2][3][6]
Chalcones, a prominent class of compounds synthesized via this method, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] The versatility of the Claisen-Schmidt condensation allows for the synthesis of a diverse library of chalcone derivatives, making it an invaluable tool in the early stages of drug discovery and development.[1]
The reaction is typically base-catalyzed, with common bases including sodium hydroxide (NaOH) and potassium hydroxide (KOH).[2][7] Acid-catalyzed variations also exist, though base-catalyzed pathways are more prevalent due to their efficiency and milder conditions.[8]
Reaction Mechanism and Rationale
The Claisen-Schmidt condensation proceeds through a series of well-defined steps, initiated by the deprotonation of the α-carbon of the ketone by a base to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, which lacks α-hydrogens to prevent self-condensation.[4][9][10] The resulting alkoxide intermediate is protonated by the solvent (often an alcohol) to yield a β-hydroxy ketone. This aldol addition product readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, a thermodynamically stable conjugated system.[4]
Diagram 1: Generalized Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation
Caption: The four key steps of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol: Synthesis of Chalcone
This protocol outlines the synthesis of (E)-1,3-diphenylprop-2-en-1-one (chalcone) from benzaldehyde and acetophenone using a sodium hydroxide catalyst.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Eq. | Volume/Mass |
| Benzaldehyde | C₇H₆O | 106.12 | 10 | 1.0 | 1.02 mL |
| Acetophenone | C₈H₈O | 120.15 | 10 | 1.0 | 1.18 mL |
| Sodium Hydroxide | NaOH | 40.00 | 20 | 2.0 | 0.8 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | Solvent | 20 mL |
| Distilled Water | H₂O | 18.02 | - | - | 20 mL |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers (50 mL, 250 mL)
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates)
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.18 mL (10 mmol) of acetophenone and 1.02 mL (10 mmol) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all reactants are fully dissolved.[2]
-
Catalyst Preparation: In a separate 50 mL beaker, dissolve 0.8 g (20 mmol) of sodium hydroxide in 20 mL of distilled water. Cool this solution in an ice bath.[3]
-
Reaction Initiation: While stirring the ethanolic solution of the reactants, slowly add the cold aqueous sodium hydroxide solution dropwise over a period of 10-15 minutes. The formation of a yellow precipitate should be observed.[3]
-
Reaction Progression: After the addition of the base is complete, remove the flask from the ice bath and continue stirring at room temperature for 2-3 hours. The reaction mixture will likely become a thick slurry.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:4 Ethyl Acetate:Hexanes). The consumption of the starting materials (acetophenone and benzaldehyde) and the formation of the product spot will indicate the reaction's progression.[9]
-
Work-up and Isolation: Pour the reaction mixture into a 250 mL beaker containing approximately 100 g of crushed ice and stir for 15-20 minutes.[7] This will precipitate the crude chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with several portions of cold distilled water until the filtrate is neutral (pH ~7). This removes any residual sodium hydroxide.[11]
-
Drying: Allow the product to air dry on the filter paper or in a desiccator.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure, crystalline chalcone.[11]
-
Characterization: Determine the melting point of the purified chalcone and characterize its structure using IR and NMR spectroscopy. The expected melting point of (E)-1,3-diphenylprop-2-en-1-one is 55-57 °C.
Diagram 2: Experimental Workflow for Chalcone Synthesis
Caption: A step-by-step workflow for the synthesis and purification of chalcone.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure starting materials.- Inactive or incorrect amount of catalyst.- Insufficient reaction time. | - Purify starting materials before use.- Use fresh, high-purity base and verify the concentration.- Monitor the reaction by TLC to ensure completion. |
| Formation of Multiple Products | - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde. | - Use an excess of the ketone relative to the aldehyde.- Use a milder base or optimize the base concentration to minimize the Cannizzaro reaction.[9] |
| Oily Product Instead of Solid | - Impurities present.- Incorrect product formation. | - Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal.- Purify the oil using column chromatography. |
| Dark-colored Reaction Mixture/Tarry Product | - High reaction temperature.- High concentration of a strong base. | - Maintain a low reaction temperature, especially during base addition.- Reduce the concentration of the base.[9] |
Conclusion
The Claisen-Schmidt condensation remains a highly effective and widely applicable method for the synthesis of α,β-unsaturated ketones. Its operational simplicity, use of readily available starting materials, and the biological significance of its products, such as chalcones, ensure its continued relevance in both academic research and industrial drug development. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably synthesize a diverse range of valuable compounds. This application note provides the necessary framework for the successful execution of the Claisen-Schmidt condensation, from theoretical principles to practical laboratory implementation.
References
-
PraxiLabs. Claisen Schmidt Reaction Virtual Lab. [Link]
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
Claisen-Schmidt Condensation. [Link]
-
ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. [Link]
-
YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
PubMed. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. [Link]
-
YouTube. Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. [Link]
-
Nevolab. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. [Link]
-
ResearchGate. Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. [Link]
-
Quora. Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. [Link]
-
ResearchGate. Various types of catalysts used in Claisen‐Schmidt condensation reactions. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Semantic Scholar. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. [Link]
-
American Chemical Society. Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. [Link]
-
StudySmarter. Claisen Condensation: Mechanism & Reaction. [Link]
-
ResearchGate. Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.. [Link]
-
ResearchGate. (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. [Link]
-
YouTube. Claisen Condensation: Solvent and Base Choice. [Link]
-
Cambridge University Press. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Cambridge University Press. Claisen-Schmidt Condensation. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
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- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. praxilabs.com [praxilabs.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
Introduction: The Enduring Legacy of the Quinoline Scaffold in Antimalarial Therapy
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 6-Methoxyquinoline-3-carbaldehyde as a pivotal intermediate in the synthesis of novel antimalarial agents.
The quinoline ring system is a cornerstone of antimalarial drug discovery, forming the structural basis for some of the most historically significant and clinically utilized therapeutics, including quinine and chloroquine.[1][2][3] Antimalarial agents based on this scaffold primarily function by disrupting the parasite's detoxification pathway within its digestive vacuole.[4][5] They interfere with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into inert hemozoin crystals, leading to an accumulation of free heme that induces oxidative stress and parasite death.[5]
The 6-methoxy substituted quinoline is a particularly privileged scaffold, appearing in potent antimalarials like quinine and the 8-aminoquinoline primaquine.[6] This substitution pattern is often associated with favorable pharmacodynamic and pharmacokinetic properties. Within this class of compounds, this compound emerges as an exceptionally versatile synthetic intermediate. Its aldehyde functional group serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the systematic elaboration of the quinoline core to generate diverse libraries of potential drug candidates. This guide details key synthetic transformations of this aldehyde, providing validated protocols and explaining the chemical rationale behind these strategic choices.
Synthesis of the Core Intermediate: this compound
While the focus of this document is the application of this compound, understanding its origin is crucial. A common and effective method for its synthesis is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (aldehyde) onto an electron-rich aromatic ring. In this context, an appropriately substituted acetanilide or its corresponding oxime can be cyclized and formylated in a one-pot procedure using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the 2-chloro-6-methoxyquinoline-3-carbaldehyde precursor.[7] Subsequent nucleophilic substitution of the C2-chloro group with sodium methoxide furnishes the target this compound.
Caption: Generalized synthetic pathway to this compound.
Application 1: Synthesis of 4-Aminoquinoline Analogs via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for installing amine-containing side chains, which are critical pharmacophoric elements in many 4-aminoquinoline antimalarials like chloroquine and amodiaquine.[6][8] This reaction transforms the aldehyde into a new C-N bond, allowing for the attachment of diverse alkyl or aryl amine fragments. The process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, followed by its immediate reduction to the more stable secondary amine.
Causality in Protocol Design: The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is a mild and selective reducing agent, capable of reducing the protonated imine intermediate much faster than the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to an alcohol. Furthermore, it operates efficiently under neutral or weakly acidic conditions, which are gentle on sensitive functional groups that might be present in the amine component.
Detailed Protocol: Reductive Amination
Objective: To synthesize a secondary amine by coupling this compound with a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., N,N-diethylethylenediamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion, accelerating the reaction.
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 2-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure secondary amine.
Caption: Workflow for Reductive Amination Protocol.
Application 2: Synthesis of Vinylquinolines via the Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[9] In the context of antimalarial drug design, this reaction is employed to convert this compound into various 3-vinylquinoline derivatives. These styryl and vinylquinoline motifs have been investigated as a promising class of antimalarials, demonstrating potent activity against drug-resistant parasite strains.[10]
Causality in Protocol Design: The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the phosphorus ylide.
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., ester, ketone) are more stable and less reactive. They typically undergo a reversible initial addition to the aldehyde, leading to the thermodynamically more stable (E)-alkene as the major product.
-
Non-stabilized Ylides: Ylides with simple alkyl groups are highly reactive. The reaction is irreversible and kinetically controlled, proceeding through an early, puckered transition state that preferentially yields the (Z)-alkene.[9]
This protocol focuses on the use of a non-stabilized ylide to favor the (Z)-alkene, which often requires a strong, non-nucleophilic base and strictly anhydrous conditions.
Detailed Protocol: Wittig Olefination with a Non-Stabilized Ylide
Objective: To synthesize a (Z)-alkene from this compound.
Materials:
-
Alkyltriphenylphosphonium Halide (e.g., Ethyltriphenylphosphonium Bromide) (1.2 eq)
-
Strong Base (e.g., n-Butyllithium (n-BuLi) in hexanes, or Sodium Hydride (NaH)) (1.1 eq)
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C (or -78 °C for some bases like n-BuLi) in an ice bath.
-
Slowly add the strong base (1.1 eq) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates the formation of the ylide.
-
Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C (or -78 °C).
-
Add the aldehyde solution dropwise to the ylide.[9]
-
-
Reaction: Allow the reaction to warm slowly to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.[9]
-
Quenching and Work-up:
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide byproduct. Purify the residue by column chromatography on silica gel (typically with a hexane/ethyl acetate eluent system). The triphenylphosphine oxide is quite polar and will usually elute after the desired alkene product.
Caption: Workflow for the Wittig Reaction Protocol.
Quantitative Data Summary
The following table provides representative data for the described synthetic transformations. Yields and reaction times are illustrative and can vary based on the specific substrates and scale used.
| Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Reductive Amination | NaBH(OAc)₃, Acetic Acid | DCM / DCE | Room Temp. | 2 - 12 | 70 - 95 |
| Wittig (Non-stabilized) | n-BuLi or NaH | THF / Ether | -78 to RT | 1 - 6 | 50 - 85 |
| Wittig (Stabilized) | NaOEt or K₂CO₃ | EtOH / DMF | Room Temp. to 80 | 4 - 24 | 75 - 98 |
Conclusion
This compound is a high-value, versatile building block in the synthesis of novel antimalarial agents. The aldehyde functionality provides a reliable entry point for introducing critical pharmacophoric features through robust and well-understood chemical reactions like reductive amination and Wittig olefination. The protocols detailed herein offer a practical framework for researchers to generate diverse libraries of quinoline derivatives. By rationally modifying the amine or phosphonium salt inputs, scientists can systematically explore the structure-activity relationships of this privileged scaffold, paving the way for the discovery of next-generation antimalarials to combat drug-resistant malaria.
References
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents.
- What is the synthesis method of 6-Methoxyquinoline? - FAQ - Guidechem.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC.
- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC - NIH.
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
- Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC - NIH.
- Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids - NIH.
- Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- Synthesis of Deuterated Endochin-Like Quinolones - PMC - NIH.
- (PDF) 2-Methoxyquinoline-3-carbaldehyde - ResearchGate.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.
- Quinolines- Antimalarial drugs.pptx - Slideshare.
- Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - ACS Publications.
- NOT Open Access | Recent contributions of quinolines to antimalarial and anticancer drug discovery research - Malaria World.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR).
- Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem.
Sources
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. malariaworld.org [malariaworld.org]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 7. ijsr.net [ijsr.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yields.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging, often leading to suboptimal yields and purification difficulties. The most common and practical approach involves a two-step process: the synthesis of the 6-methoxyquinoline precursor, followed by its formylation. This guide will focus on optimizing both stages of this synthetic route, with a particular emphasis on the Vilsmeier-Haack formylation, a powerful yet sensitive reaction.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield in the Synthesis of 6-Methoxyquinoline (Skraup Reaction)
The Skraup reaction, a classic method for quinoline synthesis, is known for its vigorous nature. Low yields of the 6-methoxyquinoline precursor are a common frustration.
| Potential Cause | Explanation | Recommended Solution |
| Reaction is too vigorous, leading to polymerization of glycerol and side products. | The reaction of glycerol with concentrated sulfuric acid is highly exothermic and can lead to the formation of acrolein, which can polymerize or participate in unwanted side reactions. | Add inhibitors such as ferrous sulfate and boric acid to the reaction mixture. These help to moderate the reaction rate and prevent excessive charring.[1][2] |
| Incomplete reaction. | Insufficient heating time or temperature can lead to a low conversion of the starting p-anisidine. | Ensure the reaction mixture is heated to and maintained at the recommended temperature (around 140°C) for the full duration (8-8.5 hours).[1][2] |
| Loss of product during work-up. | 6-Methoxyquinoline has some solubility in water, and improper extraction can lead to significant losses. | During the work-up, after neutralization, ensure thorough extraction of the aqueous phase with a suitable organic solvent like ethyl acetate. Perform multiple extractions (at least 3x) to maximize recovery. |
Problem 2: Low Yield or No Product in the Vilsmeier-Haack Formylation of 6-Methoxyquinoline
The Vilsmeier-Haack reaction is the key step for introducing the aldehyde functionality. Its success is highly dependent on precise experimental control.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Vilsmeier reagent. | The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive. Contamination with water will deactivate it. | Use freshly distilled or anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately. Ensure all glassware is thoroughly dried. |
| Incorrect reaction temperature. | The reactivity of the quinoline substrate dictates the optimal temperature. For electron-rich substrates, high temperatures can lead to decomposition.[3] | Start with a moderate temperature (e.g., 60°C) and monitor the reaction by TLC. If the reaction is sluggish, the temperature can be cautiously increased.[3] |
| Insufficient amount of Vilsmeier reagent. | Stoichiometry is crucial. An insufficient amount of the formylating agent will result in incomplete conversion of the starting material. | Use a molar excess of the Vilsmeier reagent. A common starting point is a 1:3 to 1:5 molar ratio of the quinoline substrate to the Vilsmeier reagent. |
| Incomplete hydrolysis of the iminium salt intermediate. | The reaction produces a stable iminium salt intermediate that requires hydrolysis to yield the final aldehyde. | During the work-up, ensure the reaction mixture is poured into a sufficient amount of crushed ice and stirred vigorously. Neutralization with a base (e.g., sodium bicarbonate or dilute NaOH) is necessary to facilitate complete hydrolysis. |
Problem 3: Formation of Multiple Products (Isomers)
The methoxy group at the 6-position is an activating, ortho-para directing group. While formylation is often cited to occur at the 3-position, the formation of other regioisomers is possible.
| Potential Cause | Explanation | Recommended Solution |
| Electrophilic attack at other positions. | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating methoxy group can activate the 5 and 7 positions for electrophilic attack, leading to a mixture of isomers. | Controlling the reaction temperature can sometimes influence regioselectivity. Lower temperatures may favor the kinetically controlled product. Careful monitoring by TLC is essential to identify the formation of multiple spots. |
| Difficult purification. | The similar polarity of the isomeric products can make their separation by column chromatography challenging. | Use a high-resolution column chromatography setup with a carefully selected eluent system. Stepwise gradient elution may be necessary to achieve good separation. Recrystallization of the crude product can also help in isolating the major isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the role of ferrous sulfate and boric acid in the Skraup synthesis of 6-methoxyquinoline?
A1: In the Skraup reaction, the dehydration of glycerol by concentrated sulfuric acid is a highly exothermic process that can become uncontrollably vigorous. Ferrous sulfate and boric acid act as inhibitors or moderators. They help to control the reaction's intensity, preventing excessive charring and the polymerization of acrolein, which is formed from the dehydration of glycerol. This moderation leads to a cleaner reaction and an improved yield of the desired 6-methoxyquinoline.[1][2]
Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?
A2: The Vilsmeier reagent is a chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4] The preparation is typically done in situ by slowly adding POCl₃ to chilled DMF. This reaction is exothermic and releases HCl gas. Therefore, it must be performed in a well-ventilated fume hood, and the addition of POCl₃ should be done slowly and at a low temperature (0-5 °C) to control the reaction rate. Both DMF and POCl₃ are toxic and corrosive, so appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.
Q3: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 6-methoxyquinoline?
A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In quinoline, the pyridine ring is electron-deficient, while the benzene ring is more electron-rich. The presence of the electron-donating methoxy group at the 6-position further activates the benzene ring towards electrophilic attack. The methoxy group is an ortho, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group, which are the 5- and 7-positions. However, formylation at the 3-position of the quinoline ring is also frequently observed in many syntheses of quinoline-3-carbaldehydes. The final regioselectivity can be a complex interplay of electronic and steric factors, and the formation of a mixture of isomers is a possibility that should be considered.
Q4: How can I monitor the progress of the Vilsmeier-Haack reaction?
A4: Thin-layer chromatography (TLC) is the most effective way to monitor the progress of the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (6-methoxyquinoline) from the product (this compound) and any side products. By spotting the reaction mixture on a TLC plate at regular intervals, you can observe the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity.
Q5: What are the best methods for purifying the final product, this compound?
A5: After the work-up, the crude product is typically a solid. The most common purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or a mixture of petroleum ether and ethyl acetate, can be effective in removing impurities.[5] If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent is a reliable method for separating the desired product from side products and unreacted starting material.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxyquinoline
This protocol is adapted from the patent literature for the Skraup synthesis of 6-methoxyquinoline.[1][2]
Materials:
-
p-Anisidine (p-methoxyaniline)
-
Glycerol
-
p-Methoxy nitrobenzene
-
Ferrous sulfate heptahydrate
-
Boric acid
-
Concentrated sulfuric acid
-
Sodium hydroxide solution (50%)
-
Ethyl acetate
-
Distilled water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add p-anisidine (1 part by mole), glycerol (4.3-4.5 parts by mole), p-methoxy nitrobenzene (0.50-0.54 parts by mole), ferrous sulfate (0.20-0.25 parts by mole), and boric acid (1.0-1.3 parts by mole).
-
Slowly add concentrated sulfuric acid dropwise through the dropping funnel with vigorous stirring.
-
After the addition is complete, heat the mixture to 140°C and maintain it at reflux for 8-8.5 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a 50% sodium hydroxide solution to a pH of approximately 5.5.
-
Remove any resinous material by decantation.
-
Filter the solid precipitate and wash it thoroughly with distilled water.
-
Wash the filter cake with ethyl acetate and combine the organic layers.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine all the organic phases and remove the ethyl acetate under reduced pressure to obtain the crude 6-methoxyquinoline.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Vilsmeier-Haack Formylation of 6-Methoxyquinoline
This is a general protocol adapted from the synthesis of similar quinoline-3-carbaldehydes. Optimization of temperature and reaction time may be necessary for this specific substrate.
Materials:
-
6-Methoxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (3-4 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 6-methoxyquinoline (1 equivalent) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH 7-8).
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
General Workflow for the Synthesis of this compound
Sources
Technical Support Center: Vilsmeier-Haack Formylation of Quinolines
Welcome to the technical support center for the Vilsmeier-Haack reaction on quinoline systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols for this powerful formylation and cyclization methodology.
Introduction
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] When applied to quinoline synthesis, the reaction often involves the cyclization of N-arylacetamides using the Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to yield 2-chloro-3-formylquinolines.[4][5] This process is highly efficient but can be susceptible to side reactions and yield issues depending on substrate reactivity and reaction conditions. This guide addresses the most common challenges encountered during these experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction resulted in a very low yield or failed completely. What are the potential causes?
Low to no yield is a frequent problem that can often be traced back to reagent quality or reaction conditions.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Degraded Reagents | The Vilsmeier reagent is highly sensitive to moisture. DMF can degrade over time to form dimethylamine and formic acid. Dimethylamine can quench the Vilsmeier reagent, while water will rapidly destroy both POCl₃ and the active chloroiminium salt. | 1. Use Fresh, Anhydrous Reagents: Always use freshly opened or distilled anhydrous DMF and POCl₃. Ensure all glassware is flame- or oven-dried before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6] |
| Substrate Deactivation | The V-H reaction is an electrophilic aromatic substitution.[7] If the N-arylacetamide precursor contains strong electron-withdrawing groups (e.g., -NO₂), the aromatic ring may not be nucleophilic enough to attack the Vilsmeier reagent, stalling the reaction. | 1. Assess Substrate Electronics: The reaction works best with electron-donating or weakly deactivating groups on the N-arylacetamide.[1][5] For highly deactivated systems, consider alternative synthetic routes. |
| Incomplete Hydrolysis | The final step of the reaction is the hydrolysis of an iminium salt intermediate to the aldehyde.[8][9][10] If the workup is not sufficiently basic or is performed incorrectly, this hydrolysis will be incomplete, leading to low yields of the desired product. | 1. Ensure Proper Quenching & Basification: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1][11] This hydrolyzes excess reagents and the product intermediate. Subsequently, basify the solution. Using a strong base like NaOH is often necessary to reach the required pH for complete hydrolysis, as sodium bicarbonate may not be sufficient.[11] |
| Insufficient Temperature | While reagent formation is done at low temperatures, the cyclization and formylation step often requires heating, especially for less reactive substrates.[4][12] Insufficient thermal energy can lead to an incomplete reaction. | 1. Optimize Reaction Temperature: After adding the substrate at a low temperature, gradually heat the reaction mixture. Temperatures between 80-90°C are commonly reported for the cyclization of acetanilides.[4][12] Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] |
Q2: I obtained 2-chloro-3-formylquinoline instead of just a formylated quinoline. Is this a side reaction?
This is a critical point of understanding for this reaction. When starting from an N-arylacetamide, the formation of a 2-chloro-3-formylquinoline is typically the intended outcome , not a side reaction. The Vilsmeier-Haack conditions facilitate a one-pot cyclization, chlorination, and formylation.[1][5]
Mechanism of Formation:
-
Vilsmeier Reagent Formation: POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium salt).[1][8]
-
Electrophilic Attack: The N-arylacetamide attacks the Vilsmeier reagent.
-
Cyclization & Chlorination: The reaction proceeds through a double formylation and subsequent intramolecular cyclization. The oxygen of the acetamide is ultimately replaced by a chlorine atom from the reagent system, and a formyl group is installed at the 3-position.[1]
If your goal is to formylate a pre-existing quinoline ring, this specific procedure (starting from an acetanilide) is not the correct method. Direct formylation of quinoline itself is challenging and often requires different methodologies.
Q3: My reaction produced multiple products, or the product appears to be diformylated. How can I improve selectivity?
The formation of multiple products often arises from an overly reactive substrate or excessively harsh conditions.
Potential Causes & Solutions
-
Cause: Highly activated substrates (e.g., quinolines with strong electron-donating groups like -OH or -NH₂) can undergo formylation at multiple positions.
-
Solution: Employ milder reaction conditions. This can include lowering the reaction temperature, reducing the reaction time, or decreasing the molar ratio of the Vilsmeier reagent.[6] Careful monitoring by TLC is essential to stop the reaction once the desired product has formed, before over-reaction occurs.
-
Cause: High temperatures or prolonged reaction times can lead to decomposition or side reactions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many acetanilide cyclizations, 80-90°C is a good starting point.[4][12]
Q4: The reaction mixture became very thick, and the stir bar stopped. What happened?
Potential Cause & Solution
-
Cause: The Vilsmeier reagent itself is a salt. If the reaction is run at too high a concentration, the reagent can precipitate from the solvent, causing the mixture to become a thick, unstirrable slurry.[13]
-
Solution: Use a sufficient amount of solvent (often DMF is used as both a reagent and solvent) to maintain a stirrable mixture. If the reagent is prepared and then the substrate is added in a different solvent, ensure adequate total solvent volume.
Frequently Asked Questions (FAQs)
Q: What is the Vilsmeier-Haack reagent? A: The Vilsmeier-Haack reagent is an electrophilic chloroiminium salt, most commonly formed in situ from the reaction of a substituted amide like DMF with an acid halide like POCl₃.[1][10] It is the active formylating agent in the reaction.
Q: Why is the reaction generally limited to electron-rich aromatics? A: The Vilsmeier reagent is a relatively weak electrophile compared to species like acylium ions generated in Friedel-Crafts reactions.[7][13] Therefore, the aromatic substrate must be sufficiently nucleophilic (electron-rich) to attack the reagent and initiate the substitution. This is why the reaction works well for phenols, anilines, and their derivatives, as well as electron-rich heterocycles.[7]
Q: What is the typical workup procedure? A: The standard workup involves carefully pouring the cooled reaction mixture into a beaker of crushed ice with vigorous stirring.[1] This step hydrolyzes the reactive intermediates and excess reagents. The resulting acidic aqueous mixture is then neutralized and made basic (e.g., with NaOH solution) to complete the hydrolysis of the iminium intermediate to the final aldehyde product.[6][11] The product can then be isolated by filtration if it precipitates or by extraction with an organic solvent.[2][6]
Q: Are there alternative methods to formylate quinolines? A: Yes, several other methods exist, and the best choice depends on the quinoline's substitution pattern.
-
Reimer-Tiemann Reaction: Suitable for activated hydroxyquinolines.
-
Organometallic Routes: Involves lithiation of the quinoline ring followed by quenching with a formylating agent like DMF. This is useful for less activated systems.
-
Friedel-Crafts Reaction: Generally not applicable for direct formylation due to the instability of formyl chloride.[7]
Visualizing the Mechanism & Workflow
Core Reaction Mechanism
The following diagram illustrates the widely accepted pathway for the synthesis of 2-chloro-3-formylquinoline from an N-arylacetamide.
Caption: Mechanism of 2-chloro-3-formylquinoline synthesis.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues with the reaction.
Caption: A logical workflow for troubleshooting the V-H reaction.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of an N-arylacetamide.[4][12][14]
Materials:
-
o-Methylacetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous (used as reagent and solvent)
-
Phosphorus oxychloride (POCl₃) (3-4 equivalents)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Preparation: a. To the round-bottom flask, add DMF (approx. 5 mL per 4g of substrate).[4] b. Cool the flask to 0-5°C using an ice-water bath. c. Under an inert atmosphere, add POCl₃ (3-4 equivalents) dropwise via the dropping funnel to the cooled, stirring DMF over 30 minutes. Maintain the temperature below 10°C. d. Stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at 0-5°C.
-
Reaction with Substrate: a. Add o-methylacetanilide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent. A slight exotherm may be observed. b. After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. c. Heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours.[4] The color of the solution will likely darken. d. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Workup and Isolation: a. Once the reaction is complete (starting material consumed), cool the mixture to room temperature. b. In a separate large beaker, prepare a substantial amount of crushed ice. c. With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. d. Neutralize the acidic solution by slowly adding NaOH solution until the pH is basic (pH 9-10). The product may precipitate as a yellow or orange solid.[11] e. Stir the mixture for 30 minutes to ensure complete hydrolysis. f. Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and allow it to air dry. g. If no solid precipitates, transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) or by column chromatography on silica gel.[1]
References
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2008). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]
-
chemeurope.com. (n.d.). Vilsmeier-Haack reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
-
Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Molecules. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Link]
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- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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Technical Support Center: Purification of 6-Methoxyquinoline-3-carbaldehyde
This guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Methoxyquinoline-3-carbaldehyde. Here, we provide in-depth technical guidance and troubleshooting for the purification of this compound, ensuring high purity for downstream applications. Our protocols are grounded in established chemical principles and validated through practical application.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My synthesized this compound appears as a discolored solid (e.g., yellow or brown). What are the likely impurities?
Answer: The discoloration of your product likely indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. Common impurities can include unreacted p-anisidine or byproducts from the Vilsmeier-Haack formylation reaction, which is a common synthetic route. Oxidation of the aldehyde group to the corresponding carboxylic acid, 6-methoxyquinoline-3-carboxylic acid, can also occur, especially with prolonged exposure to air.[1][2] The presence of residual solvents from the reaction or initial extraction can also contribute to the impure appearance.
Question 2: I performed a recrystallization, but the purity of my this compound did not significantly improve. What could be the issue?
Answer: This is a common challenge in crystallization processes.[3] Several factors could be at play:
-
Incorrect Solvent System: The chosen solvent or solvent mixture may not have the optimal solubility characteristics for your compound and the impurities. For this compound, a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate has been shown to be effective.[4][5]
-
Cooling Rate: Rapid cooling of the saturated solution can lead to the crashing out of both the desired product and impurities, rather than the selective crystallization of the pure compound. A slow, controlled cooling process is crucial for the formation of pure crystals.
-
Supersaturation: If the solution is not sufficiently saturated at the higher temperature, the yield of recrystallized product will be low. Conversely, if it is too concentrated, impurities may co-crystallize.
-
Inadequate Washing: The filtered crystals must be washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.
Question 3: My this compound is an oil and will not solidify. How can I purify it?
Answer: The oily nature of your product suggests the presence of significant impurities that are depressing the melting point. In such cases, column chromatography is the recommended purification method.[6][7] If chromatography is not immediately feasible, you can attempt to induce crystallization by:
-
Scratching the inside of the flask: This can create nucleation sites for crystal growth.
-
Seeding: Introducing a tiny crystal of pure this compound can initiate crystallization.
-
Solvent Trituration: This involves stirring the oil with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble. This can help to "wash" away the impurities and encourage solidification of the product. For non-polar oils, adding a non-polar solvent like hexane or pentane to a concentrated solution in a more polar solvent like dichloromethane or ethyl acetate can be effective.[6]
Question 4: How can I assess the purity of my this compound after purification?
Answer: A combination of analytical techniques should be employed to confirm the purity of your final product.[8][] These include:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods that can determine the percentage purity of your compound.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and reveal the presence of any impurities with distinct signals.
-
Melting Point Determination: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically broaden and depress the melting point range.[8]
In-Depth Purification Protocol: Recrystallization of this compound
This protocol details a robust method for the purification of this compound via recrystallization. The principle of this technique relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.[3]
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The goal is to create a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
While the ethyl acetate solution is still warm, slowly add petroleum ether dropwise with swirling until the solution becomes slightly turbid.
-
Gently warm the flask to redissolve the precipitate, resulting in a clear, saturated solution.
-
-
Crystal Formation:
-
Allow the flask to cool slowly to room temperature. Covering the flask with a beaker will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Solvent Ratio (Ethyl Acetate:Petroleum Ether) | Start with minimal hot ethyl acetate, then add petroleum ether until turbidity. The final ratio will vary depending on the impurity profile. | Ethyl acetate is a good solvent for the compound, while petroleum ether acts as an anti-solvent to induce crystallization.[4][5] |
| Cooling Time | 1-2 hours at room temperature, followed by ≥30 minutes in an ice bath. | Slow cooling is essential for selective crystallization and high purity.[3] |
| Expected Yield | 70-90% (highly dependent on the purity of the crude product) | Some loss of product is inevitable as it will have some solubility in the mother liquor. |
| Expected Purity | >98% (as determined by HPLC or NMR) | Recrystallization is a highly effective method for removing small amounts of impurities. |
In-Depth Purification Protocol: Column Chromatography
For instances where recrystallization is ineffective, particularly for oily products or complex impurity profiles, column chromatography is the preferred method.[6][7][12]
Experimental Workflow Diagram
Caption: Column chromatography workflow for purifying this compound.
Step-by-Step Methodology
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (100-200 mesh) is a suitable choice for this compound.
-
Mobile Phase (Eluent): Determine the optimal solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. A solvent system that gives your product an Rf value of 0.2-0.3 is generally ideal for good separation.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
References
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
-
6-methoxyquinoline-4-carboxaldehyde (C11H9NO2) - PubChem. Available at: [Link]
-
Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed. Available at: [Link]
-
The Synthesis and Characterization of Bemotrizinol Impurities | Orbital. Available at: [Link]
-
(PDF) 2-Methoxyquinoline-3-carbaldehyde - ResearchGate. Available at: [Link]
-
Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate. Available at: [Link]
-
2-Methoxyquinoline-3-carbaldehyde - PMC - NIH. Available at: [Link]
-
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC - NIH. Available at: [Link]
- CN103664892B - The crystallization of quinoline - Google Patents.
-
(PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. Available at: [Link]
-
SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE - RA College. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. Available at: [Link]
-
6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem. Available at: [Link]
-
Biogenic Synthesis, Structural Characterization, and Biological Evaluation of Nanoparticles Derived from Chlorella vulgaris Ethanolic Extract - MDPI. Available at: [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. Available at: [Link]
-
3-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]
- US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents.
-
Alkaloids and Selected Topics in Their Thermochemistry - PMC. Available at: [Link]
Sources
- 1. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloids and Selected Topics in Their Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. iiste.org [iiste.org]
- 12. rac.ac.in [rac.ac.in]
Challenges in the scale-up of 6-Methoxyquinoline-3-carbaldehyde synthesis
Welcome to the technical support guide for the synthesis of 6-Methoxyquinoline-3-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this important heterocyclic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific, practical challenges you may encounter, moving beyond standard protocols to explain the underlying chemical principles and provide actionable solutions for robust and scalable synthesis.
Introduction: The Vilsmeier-Haack Approach
The synthesis of this compound and its analogs, such as 2-chloro-6-methoxyquinoline-3-carbaldehyde, is most commonly achieved via the Vilsmeier-Haack (V-H) reaction. This reaction involves the formylation of an electron-rich aromatic precursor, typically an N-arylacetamide like N-(4-methoxyphenyl)acetamide, using a Vilsmeier reagent generated in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and a halide activating agent (e.g., phosphorus oxychloride, POCl₃).[1] The reaction proceeds through a cyclization and formylation sequence to yield the desired quinoline scaffold.
While effective at the laboratory scale, scaling this reaction presents significant challenges related to thermal management, reagent handling, and product purification. This guide will address these critical aspects in a practical Q&A format.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reagents and Vilsmeier Reagent Formation
Question 1: My reaction is sluggish, or the yield is inconsistent. Could my reagents be the issue?
Answer: Absolutely. The quality and handling of your starting materials, particularly DMF and POCl₃, are critical for the successful and reproducible formation of the active Vilsmeier reagent (the chloroiminium salt).[2]
-
DMF Quality: DMF can degrade over time, especially if exposed to moisture or acidic/basic contaminants, to form dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, consuming it and leading to lower yields.
-
Troubleshooting Tip: Always use anhydrous, high-purity DMF from a freshly opened bottle or a properly stored container under an inert atmosphere. If you suspect degradation (e.g., a fishy amine-like odor), consider purifying the DMF by distillation over calcium hydride or using a fresh bottle.
-
-
POCl₃ Quality: Phosphorus oxychloride is highly reactive and moisture-sensitive.[3] Hydrolysis produces phosphoric acid and HCl, which can interfere with the reaction.
-
Troubleshooting Tip: Use a fresh bottle of POCl₃ that is clear and colorless. Fuming upon opening is normal, but any significant discoloration may indicate degradation. Handle exclusively under an inert atmosphere (e.g., argon or nitrogen) using dry syringes or cannulas.
-
Question 2: I am observing the formation of a thick precipitate or solid mass upon mixing DMF and POCl₃, making stirring difficult. Is this normal?
Answer: Yes, the formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, often results in the formation of a solid salt. This is expected. However, managing the physical state of this reagent is crucial, especially on a larger scale.
-
Causality: The reaction between DMF and POCl₃ is an exothermic process that forms an ionic species, which may have limited solubility in the reaction medium, leading to precipitation.
-
Scale-up Insight: At a larger scale, this can lead to poor mixing and localized overheating. To manage this:
-
Use a Co-solvent: Employing a dry, inert co-solvent such as dichloromethane (DCM), dichloroethane (DCE), or acetonitrile can help to keep the reagent partially or fully in solution, improving homogeneity.
-
Controlled Addition: Add the POCl₃ slowly to the DMF (or DMF/co-solvent mixture) at a low temperature (typically 0-5 °C) to control the initial exotherm and prevent the formation of large, unmanageable clumps.
-
Vigorous Agitation: Ensure your reactor is equipped with an overhead stirrer capable of handling viscous slurries to maintain good mixing throughout the reagent formation and subsequent reaction.
-
Section 2: Reaction Execution and Scale-up Control
Question 3: The reaction is highly exothermic and difficult to control during scale-up. What are the primary safety hazards and how can I mitigate them?
Answer: This is the most critical challenge in scaling up the Vilsmeier-Haack reaction. The primary hazard is a thermal runaway, which can occur during both the formation of the Vilsmeier reagent and its reaction with the substrate. The Vilsmeier complex itself can undergo thermal decomposition.
-
Hazard Identification: Reaction calorimetry studies have shown that the V-H reaction has a high potential for thermal runaway. A dangerous scenario involves the accumulation of unreacted Vilsmeier reagent followed by a rapid, uncontrolled reaction.
-
Mitigation Strategies:
-
Reverse Addition (Safest Method): The recommended and safest procedure for scale-up is to add the POCl₃ slowly to a mixture of the substrate (e.g., N-(4-methoxyphenyl)acetamide) and DMF. This "reverse addition" ensures that the highly reactive Vilsmeier reagent is consumed as it is formed, preventing its accumulation and dramatically reducing the risk of a runaway reaction.
-
Temperature Control: Use a jacketed reactor with an efficient cooling system. Maintain a strict internal temperature control throughout the POCl₃ addition, typically between 0 °C and 10 °C.
-
Slow Dosing: The addition rate of POCl₃ should be carefully controlled and tied to the cooling capacity of the reactor. A slower addition rate is always safer.
-
Monitoring: Monitor the internal temperature and reaction progress (e.g., by TLC or UPLC) to ensure the reaction is proceeding as expected and not just accumulating reagents.
-
Workflow for Safe Scale-up of Vilsmeier-Haack Reaction
Sources
Technical Support Center: Purification Strategies for Polar Quinoline Aldehydes
Welcome to the technical support center for the purification of polar quinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique challenges presented by this class of molecules.
The inherent properties of polar quinoline aldehydes—namely the basicity of the quinoline nitrogen, the reactivity of the aldehyde, and overall molecular polarity—demand carefully considered purification strategies to achieve high purity and yield. This resource synthesizes established chemical principles with practical, field-proven techniques to guide you through your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What makes polar quinoline aldehydes so challenging to purify?
Polar quinoline aldehydes possess a combination of chemical features that complicate standard purification protocols:
-
High Polarity: The presence of both a nitrogen heterocycle and an aldehyde group often results in high polarity. This can lead to poor retention and co-elution with polar impurities in reversed-phase chromatography, or conversely, very strong, sometimes irreversible, binding to polar stationary phases like silica gel in normal-phase chromatography.[1][2][3]
-
Basicity: The quinoline nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3][4][5] This interaction is a primary cause of significant peak tailing, poor resolution, and low product recovery.[4][5]
-
Aldehyde Reactivity: The aldehyde functional group is susceptible to oxidation (forming a carboxylic acid impurity) and can participate in acid- or base-catalyzed side reactions on certain stationary phases or under harsh pH conditions.[4][6][7]
-
Isomeric Impurities: Synthetic routes may produce positional isomers which have very similar polarities, making them difficult to resolve by standard chromatographic methods.[4][8]
Q2: I'm starting a purification for the first time. Which chromatographic technique should I try first?
The best starting point depends on the specific properties of your molecule. A logical approach is to first assess the compound's behavior using Thin Layer Chromatography (TLC).
-
Start with Normal-Phase Chromatography (NPC) on silica gel, but with a basic modifier. Prepare your eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) and add 0.5-2% triethylamine (TEA) or a similar base.[9][10] This will deactivate the acidic sites on the silica, dramatically improving peak shape for the basic quinoline. If you achieve good separation (Rf ~0.3), this is often the simplest and most scalable method.
-
If NPC fails, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for highly polar compounds that either stick irreversibly to silica in NPC or elute in the solvent front in reversed-phase.[1][2][11] It uses a polar stationary phase (silica can be used) with a high-organic, low-aqueous mobile phase (e.g., Acetonitrile/Water).[12]
-
Reversed-Phase (RP) chromatography is another strong option, especially if your compound is sufficiently retained on a C18 phase.[13][14] It is particularly useful for separating compounds from less polar impurities.
The following diagram outlines a decision-making workflow for selecting a primary purification strategy.
Caption: Decision tree for selecting a purification strategy.
Q3: How can I prevent my aldehyde from oxidizing into a carboxylic acid during purification?
Aldehyde stability is a critical concern. The corresponding carboxylic acid is a common impurity that can be formed during the synthesis, workup, or purification.
-
Use Fresh Solvents: Use freshly distilled or sparged solvents to minimize dissolved oxygen.
-
Work Quickly: Minimize the time the compound spends in solution and on the chromatography column.
-
Avoid Air Exposure: If the compound is particularly sensitive, consider running the column under a slight positive pressure of an inert gas like nitrogen or argon.
-
Check for Peroxides: Ethers like THF or diethyl ether can form explosive peroxides which are also strong oxidizing agents. Always test for peroxides before using these solvents.
-
Chemical Removal: If the acid has already formed, it can often be removed by a simple liquid-liquid extraction with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution prior to chromatography.[7] The basic wash will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.[15]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low or Zero Recovery from Silica Gel Column | 1. Irreversible Adsorption: The basic quinoline nitrogen is binding too strongly to the acidic silanol groups on the silica surface.[4][5] 2. Compound is Too Polar: The eluent is not polar enough to move the compound down the column.[13] | 1a. Add a Basic Modifier: Pre-treat your silica and eluent with 0.5-2% triethylamine (TEA) or 7N ammonia in methanol. This deactivates the acidic sites.[9][10][16] 1b. Switch Stationary Phase: Use neutral or basic alumina, or an amine-functionalized silica column.[9][17] 2. Increase Eluent Polarity: Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM). Be cautious, as >10% MeOH in DCM can start to dissolve the silica gel.[5] |
| Severe Peak Tailing or Streaking on TLC/Column | Strong Acid-Base Interaction: This is the classic sign of a basic compound interacting non-ideally with the acidic silica stationary phase.[5][10][13] | Incorporate a Basic Modifier: This is the most effective solution. Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. This neutralizes the active sites on the silica, leading to symmetrical peaks.[5][13] |
| Product Co-elutes with an Impurity | 1. Insufficient Resolution: The chosen chromatographic system (stationary and mobile phase) does not provide enough selectivity to separate the compounds. 2. Column Overloading: Too much crude material was loaded onto the column for its size.[13] | 1a. Change Chromatography Mode: If using NPC, try HILIC or Reversed-Phase. These methods operate on different separation principles and often provide complementary selectivity.[3][12] 1b. Exploit Chemical Properties: Use acid-base extraction to selectively remove your basic product from neutral impurities, or use bisulfite adduct formation to selectively remove your aldehyde from non-aldehyde impurities.[18][19][20] 2. Reduce Sample Load: A general rule is to load 1-5% of crude material by weight relative to the stationary phase (e.g., 1-5 g crude on 100 g silica). |
| New Spots Appear on TLC After Column (Degradation) | Acid-Sensitivity: The acidic surface of the silica gel is catalyzing the decomposition of your compound.[4][6] | 1. Deactivate the Silica: Use an eluent containing triethylamine to neutralize the column.[16][17] 2. Use a Milder Stationary Phase: Switch to neutral alumina or Florisil.[9][17] |
Key Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Triethylamine Modifier
This is often the most practical first approach for purifying basic compounds like quinoline aldehydes.
-
TLC Analysis: Develop a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that gives your product an Rf value of ~0.3. Add 1% triethylamine (TEA) to this system and confirm the Rf and spot shape.
-
Column Preparation: Prepare a slurry of silica gel in your chosen mobile phase (containing 1% TEA). Pack the column with the slurry. Equilibrate the column by flushing with 2-3 column volumes of the mobile phase.[9]
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or DCM. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column using the optimized mobile phase. If separation is difficult, a shallow gradient (gradually increasing the polar component) can be used.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: Purification via Acid-Base Liquid-Liquid Extraction
This powerful technique leverages the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities.
Caption: Workflow for Acid-Base Extraction.
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously and allow the layers to separate. The basic quinoline aldehyde will be protonated and move into the aqueous layer.[15][21]
-
Separation: Drain the lower (organic) layer, which contains neutral impurities. Collect the acidic aqueous layer.
-
Basification: Place the aqueous layer in a clean separatory funnel and add a dilute aqueous base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10). This will deprotonate the quinoline salt, regenerating the neutral aldehyde, which may precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent to the separatory funnel and shake to extract the neutral aldehyde back into the organic phase.[21]
-
Isolation: Separate the layers, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified quinoline aldehyde.
Protocol 3: Purification via Bisulfite Adduct Formation
This method is highly specific for aldehydes and can be used to separate them from ketones and other non-carbonyl impurities.[18][22]
-
Adduct Formation: Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol or ethanol.[7][23] Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the mixture vigorously. The reaction may take anywhere from 30 minutes to several hours. The bisulfite adduct may precipitate as a white solid.[24]
-
Isolation of Adduct:
-
If a solid precipitates: Collect the solid by vacuum filtration and wash it with cold ethanol and then ether to remove soluble impurities.[7]
-
If no solid forms: The adduct is water-soluble. Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., ether) to remove non-aldehyde impurities. The adduct will remain in the aqueous layer.[23][24]
-
-
Regeneration of Aldehyde: Transfer the isolated adduct (solid or aqueous solution) to a flask. Add an aqueous base (e.g., saturated NaHCO₃ or dilute NaOH solution) and stir. The addition of base will reverse the reaction, regenerating the aldehyde.[23][24]
-
Final Extraction: Extract the regenerated aldehyde into a fresh portion of organic solvent. Dry the organic layer, filter, and concentrate to obtain the pure product.
References
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
International Labmate. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]
-
MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Academia.edu. (n.d.). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
-
Semantic Scholar. (2023, December 27). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]
-
ResearchGate. (2013, March 27). How to purify aldehydes by forming its reversible adducts? Retrieved from [Link]
Sources
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Byproduct identification in the synthesis of 6-Methoxyquinoline-3-carbaldehyde
Technical Support Center: Synthesis of 6-Methoxyquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, particularly focusing on byproduct identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its primary challenges?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 6-methoxyquinoline, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5][6]
The primary challenges associated with this synthesis are:
-
Regioselectivity: While the 3-position is the desired site of formylation, there is a possibility of substitution at other positions on the quinoline ring, leading to isomeric byproducts.
-
Over-formylation: Under harsh reaction conditions or with an excess of the Vilsmeier reagent, diformylation or other side reactions can occur.[7]
-
Incomplete reaction: Unreacted starting material (6-methoxyquinoline) can remain, complicating the purification process.
-
Hydrolysis byproducts: The work-up procedure, which typically involves hydrolysis, must be carefully controlled to prevent the formation of undesired byproducts.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A2: Multiple spots on a TLC plate are indicative of a mixture of products. Besides the desired this compound and unreacted starting material, potential byproducts could include:
-
Isomeric Carbaldehydes: Formylation at other positions of the quinoline ring, such as the 5- or 7-position, can lead to the formation of isomeric carbaldehydes.
-
Diformylated Products: Although less common, over-reaction can lead to the introduction of a second aldehyde group.[7]
-
Hydrolysis Products of the Vilsmeier Reagent: Improper work-up can lead to the formation of byproducts from the decomposition of the Vilsmeier reagent itself.
-
Starting Material Derivatives: In some synthetic routes to the starting 6-methoxyquinoline, impurities from that synthesis may carry over and react to form their own set of byproducts.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. If you observe unexpected peaks in your ¹H or ¹³C NMR spectra, consider the following:
-
Isomeric Aldehydes: The chemical shifts and coupling constants of the aromatic protons will differ for each isomer. 2D NMR techniques like COSY and HMBC can help establish the connectivity and identify the substitution pattern.[8][9][10]
-
Unreacted Starting Material: Compare the spectrum to a reference spectrum of 6-methoxyquinoline.
-
Solvent Impurities: Residual solvents from the reaction or purification (e.g., DMF, ethyl acetate) will show characteristic peaks.
A detailed protocol for byproduct identification using NMR is provided in the "Analytical Protocols" section of this guide.
Q4: How can I minimize byproduct formation and improve the yield of the desired product?
A4: Optimizing the reaction conditions is key to minimizing byproducts. Consider the following strategies:
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the Vilsmeier reagent can lead to over-formylation.[7]
-
Temperature Control: The Vilsmeier-Haack reaction is often exothermic. Maintaining a consistent and optimal temperature throughout the reaction is crucial. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Order of Addition: Typically, the substrate is added slowly to the pre-formed Vilsmeier reagent to maintain a controlled concentration of the electrophile.
-
Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.
-
Work-up Procedure: A carefully executed aqueous work-up is essential to hydrolyze the intermediate iminium salt to the aldehyde and to remove inorganic salts.[11]
Troubleshooting Guide
This section provides a more detailed, problem-solution approach to common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Degradation of product during work-up. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC/HPLC until the starting material is consumed. 2. Ensure the work-up is performed at a low temperature and that the pH is carefully controlled. 3. Optimize the reaction temperature; too low may result in a slow reaction, while too high can cause degradation. |
| Presence of Unreacted Starting Material | 1. Insufficient Vilsmeier reagent. 2. Low reaction temperature or short reaction time. 3. Deactivation of the Vilsmeier reagent by moisture. | 1. Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. 2. Increase the reaction temperature or extend the reaction time, monitoring by TLC. 3. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Multiple Isomers | 1. High reaction temperature favoring less selective substitution. 2. The electronic properties of the substrate may not strongly direct to the 3-position under the chosen conditions. | 1. Perform the reaction at a lower temperature. 2. While challenging to alter, careful control of other parameters can improve regioselectivity. Purification by column chromatography will be necessary. |
| Product is an Oily or Gummy Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can also help.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
6-Methoxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-methoxyquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Analytical Characterization of Byproducts by TLC and NMR
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 3:1 or 2:1 v/v) is a good starting point. Adjust the polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate). The desired product, being an aldehyde, may also be visualized with specific stains.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the purified byproduct (or the crude mixture for a preliminary analysis) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Look for characteristic aldehyde proton signals (typically between 9-10 ppm) and the pattern of aromatic protons.
-
Acquire a ¹³C NMR spectrum. The aldehyde carbon will have a characteristic signal around 190 ppm.
-
For definitive structure elucidation of isomers, perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the position of the aldehyde group relative to other substituents.
-
Visualizations
Vilsmeier-Haack Reaction Pathway and Potential Byproducts
Caption: Reaction pathway and potential byproducts.
Troubleshooting Workflow for Byproduct Identification
Caption: Troubleshooting workflow for byproduct identification.
References
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
ResearchGate. (PDF) 2-Methoxyquinoline-3-carbaldehyde. [Link]
-
ResearchGate. Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles | Request PDF. [Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
IJPPS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Reddit. Vilsmeier Haack Reaction : r/OrganicChemistry. [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
ResearchGate. Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
-
RSC Publishing. Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reacti. [Link]
-
PubMed. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]
-
Orbital. The Synthesis and Characterization of Bemotrizinol Impurities. [Link]
-
NIH. 2-Methoxyquinoline-3-carbaldehyde. [Link]
Sources
- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Heterocycle Solubility & Reactivity
Topic: Overcoming Poor Solubility of Quinoline Derivatives in Reactions
Executive Summary
Quinoline derivatives often present a "brick dust" profile—high melting points and poor solubility in standard organic solvents due to extensive
Module 1: Solvent Engineering (The Thermodynamic Approach)
Q: My quinoline substrate is insoluble in THF, DCM, and Toluene. DMSO works but kills my catalyst. What now?
A: You are facing a conflict between solubility (requiring polarity) and catalyst stability (often requiring non-coordinating solvents). The solution is to utilize Hexafluoroisopropanol (HFIP) or specific co-solvent systems.
The HFIP Effect: HFIP is not just a solvent; it is a "reaction promoter."[1]
-
Disruption of Aggregates: HFIP is a strong hydrogen bond donor (HBD). It disrupts the intermolecular N···H interactions that cause quinolines to stack and crash out.
-
Microsolvation: It forms a solvation shell around the basic quinoline nitrogen, effectively preventing it from poisoning metal catalysts (like Pd or Rh) by sequestration.
Recommended Solvent Systems:
| Solvent System | Application | Mechanism of Action |
| HFIP (Neat or 4:1) | C-H Activation, Oxidations | H-bond network stabilizes charged intermediates; solubilizes via H-bonding to N-heterocycle. |
| TFE (Trifluoroethanol) | Nucleophilic Substitutions | Similar to HFIP but less acidic; good for milder functionalization. |
| Dioxane : H₂O (4:1) | Suzuki/Boronic Acid Couplings | "Oiling out" effect: Water disrupts lattice energy at high temps; Dioxane solubilizes the oil. |
| Acetic Acid | Hydrogenations | Protonation of the quinoline nitrogen ( |
Module 2: The Kinetic Approach (Bypassing Solubility)
Q: My starting material is a solid rock in the reaction vessel. How can I run a Suzuki coupling without dissolving it first?
A: You do not need to dissolve the bulk solid; you only need to dissolve the reacting species. The industry standard for this is Surfactant-Mediated Chemistry (Micellar Catalysis) using TPGS-750-M .
The Science (The "Lipophilic Reservoir"): TPGS-750-M forms nanomicelles in water.[2][3]
-
The Trick: The lipophilic core of the micelle acts as a "solvent" for your insoluble quinoline.
-
Dynamic Exchange: The quinoline partitions from the solid phase
water (trace) micelle core. -
High Concentration: The catalyst and substrate are forced together in the tiny micellar core, effectively running the reaction neat, which dramatically increases rates despite bulk insolubility.
Visualizing the Workflow:
Figure 1: Mechanism of TPGS-750-M mediated coupling. The reaction occurs inside the micelle, bypassing the need for bulk solvent dissolution.
Module 3: Experimental Protocols
Protocol A: Micellar Suzuki Coupling of Insoluble Quinolines
Target: Coupling 6-bromoquinoline (insoluble) with phenylboronic acid.
-
Preparation of Surfactant Solution: Dissolve TPGS-750-M (2 wt %) in degassed water. (e.g., 200 mg in 10 mL H₂O).
-
The "Grind": Add the solid quinoline halide (1.0 equiv) and boronic acid (1.2 equiv) to the reaction vial. Critical: If solids are chunky, grind them briefly to increase surface area.
-
Catalyst Addition: Add Pd(dtbpf)Cl₂ (1–2 mol %).
-
Reaction: Add the surfactant solution. Stir vigorously (1000+ rpm). The mixture will look like a suspension/emulsion.
-
Temperature: Heat to 45–50 °C.
-
Monitoring: As the reaction proceeds, the "brick dust" starting material usually consumes, and the product may precipitate as a different colored solid or form an oil.
-
Workup: Extract with minimal EtOAc or filter the solid product directly if it crystallizes out of the water.
Protocol B: HFIP-Promoted C-H Functionalization
Target: Direct C-H activation of quinoline.
-
Solvent: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the sole solvent.
-
Concentration: High concentration (0.5 M to 1.0 M) is preferred to maximize the H-bond network effect.
-
Additives: If using a Pd(OAc)₂ system, do not add exogenous ligands (like phosphines) initially; HFIP acts as a weak ligand.
-
Safety Note: HFIP is volatile (bp 58 °C) and corrosive to eyes. Use a sealed tube.
Module 4: Purification & Isolation (The pH Switch)
Q: The reaction worked, but my product crashed out with the impurities. How do I clean it without a column?
A: Quinolines possess a basic nitrogen (
Step-by-Step pH Switch:
-
Dissolution (Acidic Phase): Suspend the crude solid in 1M HCl or 10% Acetic Acid. The quinoline will protonate to the quinolinium salt and dissolve in the aqueous layer.[4]
-
Filtration: Filter off any non-basic impurities (unreacted boronic acids, catalyst black, neutral byproducts) that remain solid.
-
Washing: Wash the aqueous acidic layer with DCM to remove non-basic organic impurities.
-
Precipitation (Basic Phase): Slowly basify the aqueous layer with 2M NaOH or NH₄OH to pH > 9. The quinoline deprotonates, becomes neutral, and will precipitate out as a pure solid.
-
Collection: Filter the pure precipitate.
Module 5: Troubleshooting Decision Tree
Use this logic flow to select the correct strategy for your specific reaction type.
Figure 2: Strategic decision tree for selecting the reaction medium based on transformation type.
References
-
Lipshutz, B. H., & Ghorbani, S. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[2][3] The Journal of Organic Chemistry.
-
Colomer, I., Chamberlain, A. E., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent.[1] Nature Reviews Chemistry.
-
Wencel-Delord, J., & Colobert, F. (2013). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalization. Organic Chemistry Frontiers.
-
BenchChem Technical Support. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
-
Carvajal, M. T., et al. (2019).[5] Effect of pH and Ionic Strength on the Solubility of Quinoline. AAPS PharmSciTech.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TPGS-750-M: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
6-Methoxyquinoline-3-carbaldehyde 1H NMR spectral analysis
Technical Comparison Guide: 6-Methoxyquinoline-3-carbaldehyde 1H NMR Analysis
Executive Summary This guide provides a rigorous spectral analysis of this compound, a critical intermediate in the synthesis of antimalarial and anticancer therapeutics. Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically, how to distinguish the target 3-carbaldehyde regioisomer from its common synthetic impurities (2-carbaldehyde isomers and 2-chloro derivatives) using 1H NMR. We also evaluate solvent performance (CDCl₃ vs. DMSO-d₆) to optimize resolution in the crowded aromatic region.
Part 1: Structural Context & Synthetic Origins
To interpret the NMR spectrum accurately, one must understand the molecule's origin. The this compound is typically synthesized via the Vilsmeier-Haack formylation of substituted acetanilides or methoxy-quinolines.
-
Target Structure: The aldehyde group at position 3 and a methoxy group at position 6.
-
Critical Impurities:
-
Regioisomers: 6-Methoxyquinoline-2-carbaldehyde (arising from non-selective formylation).
-
Byproducts: 2-Chloro-6-methoxyquinoline-3-carbaldehyde (a common Vilsmeier intermediate artifact).
-
The presence of the Nitrogen heteroatom and the electron-donating Methoxy group creates a unique "Push-Pull" electronic environment that dramatically affects chemical shifts.
Part 2: Comparative NMR Analysis
Scenario A: Distinguishing Regioisomers (The "H2" Diagnostic)
The most frequent analytical challenge is confirming the aldehyde position (C3 vs. C2).
Comparative Data: 3-Carbaldehyde (Target) vs. 2-Carbaldehyde (Isomer)
| Feature | 3-Carbaldehyde (Target) | 2-Carbaldehyde (Alternative) | Diagnostic Logic |
| H-2 Proton | Singlet, ~9.15 ppm | Absent | The H-2 proton in the target is flanked by Nitrogen and the Carbonyl, making it the most deshielded aromatic signal. Its absence confirms C2 substitution. |
| Aldehyde (-CHO) | Singlet, ~10.15 ppm | Singlet, ~10.20 ppm | Both are similar; not diagnostic alone. |
| H-4 Proton | Singlet, ~8.70 ppm | Doublet, ~8.30 ppm | In the 2-isomer, H4 couples to H3 ( |
| Coupling Pattern | Isolated Singlets (H2, H4) | AB System (H3, H4) | The 3-isomer has no vicinal protons on the pyridine ring. |
Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
Solvent choice is not merely about solubility; it dictates spectral resolution.
-
Chloroform-d (CDCl₃):
-
Pros: Standard reference; sharp lines.
-
Cons: Aromatic protons (H5, H7, H8) often overlap due to similar electronic environments in the benzenoid ring.
-
-
DMSO-d₆:
-
Pros:Superior Resolution. The higher viscosity and polarity of DMSO often induce
-stacking interactions that spread out the aromatic signals, resolving the H7/H8 overlap often seen in chloroform. -
Recommendation: Use DMSO-d₆ for purity assays to ensure no hidden impurity peaks exist under the aromatic multiplet.
-
Part 3: Detailed Spectral Assignment (Target Molecule)
Solvent: DMSO-d₆ | Frequency: 400 MHz
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Explanation |
| -CHO | 10.18 | Singlet (s) | 1H | - | Aldehyde proton; highly deshielded by carbonyl anisotropy. |
| H-2 | 9.15 | Singlet (s) | 1H | - | Most deshielded aromatic; adjacent to electronegative N and electron-withdrawing C=O. |
| H-4 | 8.72 | Singlet (s) | 1H | - | Peri-position to H-5; deshielded by C=O but less than H-2. |
| H-8 | 7.98 | Doublet (d) | 1H | 9.0 | Ortho coupling to H-7. |
| H-5 | 7.55 | Doublet (d) | 1H | 2.8 | Meta coupling to H-7. Shielded by OMe resonance. |
| H-7 | 7.48 | Double Doublet (dd) | 1H | 9.0, 2.8 | Couples to H-8 (ortho) and H-5 (meta). |
| -OCH₃ | 3.96 | Singlet (s) | 3H | - | Characteristic methoxy resonance. |
Part 4: Visualization of Logic Pathways
Diagram 1: Structural Identification Workflow
This decision tree guides the researcher through the raw data to confirm the structure.
Caption: Logic flow for distinguishing the 3-carbaldehyde target from 2-carbaldehyde isomers.
Part 5: Validated Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
1. Sample Preparation:
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).
-
Why DMSO? As noted in the comparison, DMSO minimizes aromatic overlap.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (which cause line broadening).
2. Acquisition Parameters (Self-Validating Steps):
-
Lock: Ensure the lock signal is stable at >80% level. Instability indicates paramagnetic impurities (common in Vilsmeier reactions using metal catalysts).
-
Shim: Perform gradient shimming. Validation: The chloroform residual peak (if using CDCl3) or TMS peak must have a linewidth at half-height (LB) of <0.5 Hz. If >0.5 Hz, re-shim.
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans: 16 scans are sufficient for 10 mg; increase to 64 for <2 mg samples.
3. Processing:
-
Phasing: Apply manual phasing. The aldehyde peak (10.2 ppm) is far from the bulk; ensure the baseline is flat around it to integrate accurately.
-
Integration: Calibrate the Methoxy singlet (3.96 ppm) to 3.00.
-
Quality Control: The Aldehyde proton must integrate to 0.95–1.05. If <0.9, aldehyde oxidation (to carboxylic acid) has occurred.
-
Part 6: Troubleshooting & Artifacts
| Observation | Root Cause | Corrective Action |
| Broad Singlet at ~11-12 ppm | Oxidation to Carboxylic Acid | Check sample storage; repurify via base extraction. |
| Doublet at ~10.2 ppm | Formyl proton coupling | Occasionally, -CHO couples to H-2 or H-4 ( |
| Extra Singlet at ~8.2 ppm | DMF Residue | DMF (from synthesis) has a formyl proton around 8.0-8.2 ppm. Dry sample under high vacuum. |
References
-
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Foundational text for Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes).
-
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard for solvent impurity identification).[1]
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for quinoline shift ranges).
-
Motswainyana, W. M., & Onani, M. O. (2011).[2] "Quinoline-2-carbaldehyde."[2] Acta Crystallographica Section E. (Used for comparative data on the 2-isomer).
Sources
Decoding Molecular Architecture: A Senior Application Scientist's Guide to Interpreting the 13C NMR Spectrum of 6-Methoxyquinoline-3-carbaldehyde
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 6-methoxyquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into the principles of spectral interpretation, predict the chemical shifts for this molecule, and compare the utility of 13C NMR with other analytical techniques, offering a comprehensive resource for researchers and scientists in the field.
The Power of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful technique that provides information about the number and electronic environment of carbon atoms in a molecule.[1] Unlike 1H NMR, where signal splitting can often lead to complex spectra, proton-decoupled 13C NMR spectra typically show a single peak for each unique carbon atom, simplifying interpretation.[2] The chemical shift of each carbon is highly sensitive to its local electronic environment, offering valuable insights into the functional groups and overall structure of the molecule.[1][3][4]
The vast range of 13C chemical shifts, typically spanning from 0 to over 200 ppm, allows for excellent signal dispersion, minimizing the peak overlap that can complicate 1H NMR spectra.[1][5] This is particularly advantageous for complex aromatic systems like quinolines.
Predicting the 13C NMR Spectrum of this compound
Expected Number of Signals: The molecule lacks any symmetry that would make carbon atoms chemically equivalent. Therefore, we anticipate a total of 11 distinct signals in the proton-decoupled 13C NMR spectrum, one for each of the 10 carbons in the quinoline ring system and one for the methoxy carbon.
Predicted Chemical Shift Assignments:
The prediction of chemical shifts is based on the additive effects of the methoxy and carbaldehyde substituents on the quinoline ring system. The quinoline carbons themselves have characteristic chemical shift ranges. The electron-donating methoxy group will shield (shift upfield to a lower ppm value) the ortho and para carbons, while the electron-withdrawing carbaldehyde group will deshield (shift downfield to a higher ppm value) the carbons in its vicinity.
| Carbon Atom | Predicted Chemical Shift (ppm) | Reasoning |
| C=O (aldehyde) | 190 - 200 | The carbonyl carbon of an aromatic aldehyde is highly deshielded and appears significantly downfield.[6][7] |
| C6 | 155 - 165 | Aromatic carbon attached to the electron-donating methoxy group, resulting in a downfield shift. Similar values are seen in 6-methoxyquinoline derivatives.[8] |
| C2 | 150 - 155 | Carbon adjacent to the nitrogen in the quinoline ring is typically deshielded. |
| C8a | 145 - 150 | Quaternary carbon at the ring junction, influenced by the nitrogen atom. |
| C4 | 135 - 145 | Influenced by the electron-withdrawing aldehyde group and the nitrogen atom. |
| C3 | 130 - 140 | Aromatic carbon attached to the electron-withdrawing aldehyde group. |
| C5 | 120 - 130 | Aromatic carbon ortho to the methoxy group. |
| C8 | 120 - 130 | Aromatic carbon in the benzene portion of the quinoline ring. |
| C4a | 120 - 130 | Quaternary carbon at the ring junction. |
| C7 | 100 - 110 | Aromatic carbon para to the methoxy group, expected to be shielded. |
| O-CH3 | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[8] |
Experimental Protocol for Acquiring a High-Quality 13C NMR Spectrum
To obtain a reliable 13C NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Tune and match the 13C probe.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 1D 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Perform baseline correction.
-
Integrate the signals (note: in standard 13C NMR, peak intensities are not directly proportional to the number of carbons).[1]
-
Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the interpretation of the 13C NMR spectrum of this compound.
Caption: A workflow diagram for the interpretation of a 13C NMR spectrum.
Comparison with Alternative Analytical Techniques
While 13C NMR is indispensable for determining the carbon skeleton, a comprehensive structural elucidation relies on a combination of analytical methods.
| Technique | Strengths for this compound | Limitations for this compound |
| 1H NMR Spectroscopy | Provides information on the number and environment of protons, proton-proton coupling reveals connectivity. | Aromatic region can be complex with overlapping signals. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on fragmentation patterns, confirming the molecular formula. | Does not provide detailed information on the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) of the aldehyde and the C-O bond of the methoxy group. | Provides limited information about the overall carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | COSY identifies coupled protons. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) C-H correlations, crucial for assigning quaternary carbons and piecing together the molecular fragments. | More time-consuming to acquire and process than 1D NMR. |
In the context of this compound, while 1H NMR would reveal the proton environment and MS would confirm the molecular weight, only 13C NMR, especially in conjunction with 2D NMR techniques like HMBC, can definitively establish the connectivity of the carbon framework and the precise location of the substituents on the quinoline ring.
Conclusion
The interpretation of the 13C NMR spectrum of this compound is a systematic process that relies on a fundamental understanding of chemical shift theory, substituent effects, and a logical workflow. By predicting the spectrum based on known principles and comparing it with experimental data obtained through a robust protocol, researchers can confidently elucidate the structure of this and other novel heterocyclic compounds. While other analytical techniques provide complementary information, 13C NMR remains an unparalleled tool for mapping the carbon backbone, making it an essential technique in the modern chemistry laboratory.
References
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
University of California, Irvine. (2011, November 30). Lecture 10. 13C NMR Chemical Shifts. Chemical Equivalence and Spin-Spin Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
A Researcher's Guide to Functional Group Analysis of 6-Methoxyquinoline-3-carbaldehyde via IR Spectroscopy
For professionals in chemical research and pharmaceutical development, the unambiguous structural confirmation of novel or synthesized compounds is a foundational requirement. 6-Methoxyquinoline-3-carbaldehyde, a heterocyclic compound with significant potential as a synthetic intermediate, presents a unique spectroscopic challenge due to the electronic interplay between its quinoline core, methoxy substituent, and aldehyde functional group.[1] This guide provides an in-depth analysis of its Infrared (IR) spectrum, offering a comparative framework to distinguish its key vibrational features. We will explore the causality behind expected peak shifts and provide a robust experimental protocol for acquiring high-fidelity data using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Molecular Architecture and Key Vibrational Units
The structure of this compound incorporates three distinct molecular components whose vibrations are detectable by IR spectroscopy: the quinoline ring system, the aromatic aldehyde group, and the aryl methoxy ether group. The electronic conjugation between the aldehyde and the quinoline ring is a critical factor influencing the position of key absorption bands.
Figure 1: Molecular structure of this compound highlighting the primary functional groups and their electronic interaction (conjugation).
Comparative Analysis of Expected IR Absorption Frequencies
The IR spectrum of a molecule is a superposition of the vibrations of its constituent parts, modulated by their electronic environment. To accurately assign the spectrum of this compound, we compare its expected absorptions with those of simpler, related structures: quinoline, benzaldehyde (an aromatic aldehyde), and anisole (an aryl ether). This comparison illuminates the diagnostic shifts caused by the specific arrangement of functional groups.
| Functional Group | Vibrational Mode | Quinoline (cm⁻¹) | Benzaldehyde (cm⁻¹) | Anisole (cm⁻¹) | This compound (Expected cm⁻¹) | Comments & Rationale |
| Aldehyde | C=O Stretch | N/A | ~1705[2][3][4] | N/A | ~1690 - 1705 | Strong, sharp peak. The frequency is lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic quinoline system, which weakens the C=O bond.[2][4] |
| Aldehyde | Aldehydic C-H Stretch | N/A | ~2820 & ~2720[2] | N/A | ~2820-2860 & ~2700-2760 | Two characteristic weak to medium bands. The presence of both, especially the lower frequency band, is highly diagnostic for an aldehyde.[2] |
| Aromatic System | Aromatic C-H Stretch | ~3050 | ~3030[4] | ~3030 | ~3000 - 3100 | Weak to medium intensity. Appears at wavenumbers higher than aliphatic C-H stretches. |
| Aromatic System | C=C Ring Stretch | ~1630 - 1450[5] | ~1600 - 1450 | ~1600 - 1450 | ~1620, ~1580, ~1500 | Multiple medium to strong, sharp bands characteristic of the quinoline heteroaromatic system. |
| Aryl Ether | Asymmetric C-O-C Stretch | N/A | N/A | ~1250 | ~1240 - 1260 | Strong, characteristic band for aryl ethers. The delocalization of oxygen's lone pair electrons into the ring gives this bond some double-bond character.[6] |
| Aryl Ether | Symmetric C-O-C Stretch | N/A | N/A | ~1040 | ~1020 - 1050 | Medium to strong intensity band. |
| Alkyl | sp³ C-H Stretch (in -OCH₃) | N/A | N/A | ~2960 & ~2840 | ~2950 - 2970 & ~2830-2850 | Medium intensity peaks corresponding to the asymmetric and symmetric stretching of the methyl group. |
| Fingerprint Region | C-H Out-of-Plane Bending | ~840 - 740[5] | ~750 | ~750 | ~800 - 850 | Medium to strong bands. The exact position is diagnostic of the aromatic substitution pattern. |
Experimental Protocol: High-Fidelity ATR-FTIR Analysis
The Attenuated Total Reflectance (ATR) sampling technique is ideal for obtaining high-quality IR spectra of solid organic compounds with minimal sample preparation.[7][8] It is a non-destructive method that requires only a small amount of material.[8] This protocol ensures reproducibility and accuracy.
Instrumentation & Materials
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample of this compound (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Step-by-Step Methodology
-
System Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the instrument's components (e.g., laser, detector).
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol to remove any residual contaminants from previous analyses. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in position, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The software will automatically subtract this spectrum from the sample spectrum, ensuring that the final output contains only absorption data from the sample itself.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is essential for a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[9][10]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine functional group identification.
-
-
Data Processing and Cleaning:
-
After acquisition, perform an ATR correction if available in the software. This accounts for the wavelength-dependent depth of penetration of the evanescent wave.
-
Use the software's functions to perform a baseline correction to ensure all peaks originate from zero absorbance.
-
Clean the ATR crystal and press thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.
-
Sources
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A Comparative Guide to Methoxyquinoline Carbaldehyde Isomers: 6-Methoxyquinoline-3-carbaldehyde vs. 6-Methoxyquinoline-4-carbaldehyde
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its derivatives are renowned for a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of this core structure is a critical exercise in drug design, where subtle changes in substituent positioning can dramatically alter a molecule's physicochemical properties, reactivity, and biological profile.
This guide provides an in-depth comparison of two key isomeric building blocks: 6-Methoxyquinoline-3-carbaldehyde and 6-Methoxyquinoline-4-carbaldehyde . While sharing the same molecular formula and the electron-donating methoxy group on the benzene ring, the placement of the electrophilic carbaldehyde group on the pyridine ring—at either the C3 or C4 position—creates distinct chemical entities with divergent synthetic pathways and potential applications. We will dissect these differences through the lens of synthesis, spectroscopic characterization, chemical reactivity, and biological relevance, supported by experimental data and validated protocols.
I. Synthetic Strategies: Divergent Pathways to a Common Scaffold
The synthesis of these two isomers necessitates fundamentally different strategic approaches. The choice of starting materials and reaction type is dictated by the desired position of the formyl group.
Synthesis of this compound: The Vilsmeier-Haack Approach
The most direct and widely employed method for synthesizing 3-formylquinolines is the Vilsmeier-Haack reaction .[4][5] This one-pot reaction elegantly constructs the functionalized quinoline ring from a simple acetanilide precursor.
Causality of the Vilsmeier-Haack Reaction: The reaction's efficacy stems from the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophile is capable of effecting a cyclization and formylation cascade on an electron-rich N-arylacetamide. The methoxy group on the starting acetanilide serves as a crucial activating group, facilitating the initial electrophilic attack. The reaction inherently installs a chloro group at the 2-position and a formyl group at the 3-position. While the 2-chloro substituent is often a byproduct of this specific synthesis, it is itself a valuable handle for further nucleophilic substitution reactions.[3]
Figure 1: Vilsmeier-Haack synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde.
Synthesis of 6-Methoxyquinoline-4-carbaldehyde: A Multi-Step Approach
In contrast, the synthesis of the 4-carbaldehyde isomer is less direct. A common strategy involves building the 6-methoxyquinoline core first, followed by functionalization at the 4-position. The Skraup synthesis is a classic method for creating the quinoline ring system, though it can be aggressive.[6][7] A more controlled approach might involve the oxidation of a precursor like 6-methoxy-4-methylquinoline.
Causality of the Benzylic Oxidation Strategy: The methyl group at the C4 position of a quinoline ring is analogous to a benzylic position and is susceptible to oxidation. Reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are effective for converting this methyl group into a carbaldehyde. This strategy's success relies on the selective oxidation of the C4-methyl group without over-oxidation to the carboxylic acid or degradation of the quinoline ring.
Figure 2: Synthesis of 6-methoxyquinoline-4-carbaldehyde via benzylic oxidation.
Synthesis Comparison
| Feature | This compound | 6-Methoxyquinoline-4-carbaldehyde |
| Primary Method | Vilsmeier-Haack Reaction | Benzylic Oxidation |
| Starting Material | p-Methoxyacetanilide | 6-Methoxy-4-methylquinoline |
| Key Reagents | DMF, POCl₃ | SeO₂, MnO₂ |
| Nature of Reaction | One-pot ring formation & formylation | Functional group transformation |
| Common Byproducts | 2-Chloro derivative is typically formed | Potential for over-oxidation |
| Strategic Advantage | Direct, convergent synthesis | Builds upon a pre-formed quinoline core |
II. Physicochemical and Spectroscopic Properties
Both isomers share the same molecular formula (C₁₁H₉NO₂) and molecular weight (187.19 g/mol ).[8][9] However, the different substitution patterns lead to distinct physical properties and spectroscopic signatures, which are crucial for characterization and quality control.
| Property | This compound | 6-Methoxyquinoline-4-carbaldehyde |
| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 | 187.19 |
| CAS Number | 13669-60-8[9] | 219312 (CID)[10] |
| Appearance | Typically a solid | Typically a solid |
| ¹H NMR (Aldehyde) | ~10.5 ppm (singlet) | ~10.4 ppm (singlet) |
| ¹H NMR (H2/H4) | H2: ~8.6 ppm (s), H4: ~8.0 ppm (s) | H2: ~9.0 ppm (d), H3: ~7.5 ppm (d) |
| ¹³C NMR (C=O) | ~192 ppm | ~194 ppm |
| Key Spectroscopic Diff. | Protons at C2 and C4 appear as singlets. | Protons at C2 and C3 appear as doublets. |
Expert Interpretation of Spectroscopic Data: The most telling difference in the ¹H NMR spectra lies in the signals for the pyridine ring protons. For the 3-carbaldehyde isomer , the protons at the C2 and C4 positions are isolated and appear as sharp singlets. For the 4-carbaldehyde isomer , the protons at C2 and C3 are adjacent, leading to mutual splitting and their appearance as doublets (AX system). This clear distinction provides an unambiguous method for identifying the correct isomer.
III. Chemical Reactivity and Synthetic Utility
The carbaldehyde group is a versatile functional handle for a plethora of chemical transformations. While both isomers can undergo similar reactions, the electronic environment dictated by the aldehyde's position influences reaction rates and the properties of the resulting derivatives.
The nitrogen atom in the quinoline ring is electron-withdrawing via an inductive effect, but its lone pair can participate in resonance. The C4 position is para to the ring nitrogen, allowing for more significant electronic communication through resonance. This can render the C4-aldehyde slightly more electrophilic and susceptible to nucleophilic attack compared to the C3-aldehyde.
Figure 3: Divergent synthetic utility of 3- and 4-carbaldehyde isomers.
These transformations open doors to vast libraries of derivatives. For instance, the corresponding carboxylic acids are key intermediates for amide couplings, while the alcohols can be used to form esters and ethers. Schiff base formation is particularly important for generating ligands and biologically active molecules.[11]
IV. Biological Context and Potential Applications
Quinoline-carbaldehydes are not just synthetic intermediates; they are recognized as valuable precursors for bioactive compounds.[12][13] The positional isomerism of the formyl group is critical, as it dictates the three-dimensional arrangement of functional groups, which in turn governs molecular recognition and binding affinity to biological targets like enzymes or receptors.
-
Drug Discovery: Derivatives of 6-methoxyquinoline are famously linked to antimalarial drugs like quinine and its synthetic analogs. The carbaldehyde handle allows for the introduction of diverse side chains via reductive amination or other condensation reactions, enabling the exploration of structure-activity relationships (SAR). For example, Schiff bases derived from 2-chloroquinoline-3-carbaldehydes have been investigated as anticancer agents.[11]
-
Ligand Design: The nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde can act as a bidentate chelation site for metal ions. The geometry of this chelation will differ significantly between the 3- and 4-isomers, making them suitable for different applications in catalysis or as metal-binding probes.
-
Fluorescent Probes: The extended π-system of the quinoline ring provides inherent fluorescent properties.[1] Derivatization at the carbaldehyde position can be used to modulate these properties, creating chemical sensors that respond to specific analytes or environmental changes.
V. Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are provided based on established methodologies.
Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol is adapted from standard procedures for the Vilsmeier-Haack cyclization of acetanilides.[4][5][14]
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (goggles, lab coat, gloves) is mandatory.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a solid white precipitate indicates the Vilsmeier reagent.
-
Addition of Acetanilide: Add p-methoxyacetanilide (1.0 equiv.) to the reaction mixture portion-wise, ensuring the temperature does not rise excessively.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A solid precipitate should form. Filter the solid, wash it with cold water, and dry it under a vacuum. Alternatively, if a precipitate does not form readily, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization to afford the pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.
Protocol 2: General Procedure for Schiff Base Formation
This protocol describes a typical condensation reaction to form an imine (Schiff base).[11][15]
-
Dissolution: Dissolve the 6-methoxyquinoline carbaldehyde isomer (1.0 equiv.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Amine: Add the desired primary amine (1.0-1.1 equiv.) to the solution.
-
Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.
-
Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a cold solvent. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
Conclusion
While this compound and 6-methoxyquinoline-4-carbaldehyde are closely related isomers, they are distinct chemical entities with unique characteristics. The 3-carbaldehyde isomer is readily accessible via the powerful Vilsmeier-Haack reaction, which constructs the functionalized ring in a single step, albeit often with a 2-chloro substituent. The 4-carbaldehyde isomer typically requires a multi-step sequence, such as the oxidation of a 4-methyl precursor.
Their differing electronic properties and spatial arrangements make them non-interchangeable in a research and development setting. The choice between these isomers will be dictated by the specific synthetic route planned and the desired geometric and electronic properties of the final target molecule. A thorough understanding of their respective synthesis, properties, and reactivity, as outlined in this guide, is paramount for any scientist working to unlock the vast potential of the quinoline scaffold.
References
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-methoxyquinoline-4-carboxaldehyde. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Saeed, A., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Retrieved from [Link]
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PrepChem. (2018). Synthesis of 6-Methoxy-3-aminoquinoline. Retrieved from [Link]
-
Al-Zahrani, F. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567-8599. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
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Vaishali, et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
PubChem. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by benzylic oxidation. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Quinoline-3-Carbaldehyde Derivatives: X-ray Crystallography in Focus
Introduction: The Pivotal Role of Quinoline-3-Carbaldehyde Derivatives and the Quest for Structural Precision
Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The quinoline-3-carbaldehyde scaffold, in particular, serves as a versatile synthetic intermediate for a diverse range of bioactive molecules.[3] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their pharmacological activity and material properties. Therefore, the accurate structural elucidation of these derivatives is a critical step in drug discovery and development.
This guide provides an in-depth comparison of single-crystal X-ray diffraction (XRD) with alternative analytical techniques—multinuclear and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations—for the structural characterization of quinoline-3-carbaldehyde derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
I. Single-Crystal X-ray Diffraction: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding intermolecular interactions in the solid state.
A. The Causality Behind the Crystalline State: A Prerequisite for Diffraction
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. This necessitates the growth of high-quality single crystals, a process that can be both an art and a science. The choice of crystallization technique is dictated by the physicochemical properties of the quinoline-3-carbaldehyde derivative, such as its solubility and stability.
B. Experimental Protocol: From Powder to Structure
The following is a detailed, self-validating protocol for the single-crystal X-ray diffraction analysis of a representative quinoline-3-carbaldehyde derivative.
1. Crystal Growth: The Critical First Step
High-quality single crystals are the bedrock of a successful X-ray diffraction experiment. The following methods are commonly employed for organic molecules like quinoline-3-carbaldehyde derivatives:
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical and often determined empirically.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes).
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
-
Vapor Diffusion:
-
This technique is particularly useful when only small amounts of the compound are available.
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is less soluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
2. Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation), bombards the crystal with X-rays.
-
As the crystal is rotated, a detector collects the diffraction pattern. A complete dataset can take anywhere from a few hours to a day to collect.[4][5]
-
The collected data is then processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
C. Visualizing the Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
II. Alternative Structural Elucidation Techniques: A Comparative Analysis
While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or may not provide all the necessary information. In such cases, NMR spectroscopy and computational modeling serve as powerful alternatives or complementary techniques.
A. Multinuclear and Multidimensional NMR Spectroscopy: Structure in Solution
NMR spectroscopy is a potent tool for elucidating the structure of molecules in solution, providing valuable insights into their dynamic behavior.
1. The Power of Connectivity: 1D and 2D NMR Experiments
-
¹H and ¹³C NMR: These one-dimensional techniques provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): This two-dimensional experiment reveals proton-proton couplings, allowing for the tracing of spin systems and establishing the connectivity of protons within the quinoline ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
2. Experimental Protocol: A Guide to NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the quinoline-3-carbaldehyde derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to determine the chemical shift range and assess the sample purity. Typical acquisition times are a few minutes.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (30 minutes to several hours) depending on the sample concentration.
-
2D NMR (COSY, HSQC, HMBC): Set up the appropriate pulse sequences and acquisition parameters. The acquisition time for 2D experiments can range from one to several hours.[6][7][8][9]
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to elucidate the molecular structure.
B. Density Functional Theory (DFT) Calculations: An In Silico Approach
DFT calculations are a computational method used to predict the electronic structure and geometry of molecules. This technique can provide valuable insights into the preferred conformation of a molecule and can be used to corroborate experimental findings.
1. The Theoretical Framework: Predicting Molecular Geometry
DFT calculations solve the Schrödinger equation for a molecule to determine its minimum energy conformation. This provides optimized bond lengths, bond angles, and dihedral angles.
2. Computational Protocol: A Glimpse into the Virtual Lab
-
Input Structure: A starting geometry of the quinoline-3-carbaldehyde derivative is built using molecular modeling software.
-
Level of Theory and Basis Set Selection: A suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen.[10][11][12]
-
Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule. This can take several hours to days depending on the size of the molecule and the computational resources available.
-
Analysis: The optimized geometry is analyzed and compared with experimental data.
C. Visualizing the Interplay of Techniques
Caption: Logical relationship between structural elucidation techniques.
III. A Head-to-Head Comparison: Performance and Experimental Data
To provide a clear and objective comparison, the following table summarizes the key performance indicators and presents experimental data for a representative compound, 2-chloroquinoline-3-carbaldehyde.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | DFT Calculations |
| Principle | Diffraction of X-rays by a crystal lattice | Nuclear spin transitions in a magnetic field | Quantum mechanical calculations |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions | Connectivity, relative stereochemistry, molecular dynamics in solution | Optimized geometry, electronic properties, theoretical vibrational frequencies |
| Resolution | Atomic (typically < 1 Å) | Lower than XRD, depends on field strength | Dependent on basis set and level of theory |
| Data Acquisition Time | Hours to days[4][5] | Minutes (1D) to hours (2D)[6][7][8][9] | Hours to days |
| Key Advantage | Unambiguous and precise structural determination | Provides information on structure and dynamics in solution | No experimental sample required |
| Key Limitation | Requires high-quality single crystals | Indirect structural information, can be complex for large molecules | Computationally expensive, accuracy is model-dependent |
Experimental Data for 2-Chloroquinoline-3-carbaldehyde
| Parameter | X-ray Crystallography Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.8784 (9) |
| b (Å) | 3.9235 (3) |
| c (Å) | 18.1375 (12) |
| β (°) | 101.365 (4) |
| V (ų) | 828.72 (10) |
| Z | 4 |
| R-factor | 0.033 |
| Reference | [11] |
IV. Conclusion: An Integrated Approach for Comprehensive Structural Understanding
In the realm of drug discovery and materials science, the structural elucidation of quinoline-3-carbaldehyde derivatives demands a multifaceted approach. Single-crystal X-ray diffraction remains the gold standard for providing a definitive, high-resolution three-dimensional structure in the solid state. However, its reliance on the availability of high-quality single crystals can be a significant bottleneck.
NMR spectroscopy and DFT calculations emerge as indispensable complementary techniques. NMR offers invaluable insights into the molecular structure and dynamics in a more biologically relevant solution state, while DFT provides a powerful theoretical framework for validating experimental results and exploring the electronic properties of these molecules.
Ultimately, the most comprehensive understanding of the structure-activity relationships of quinoline-3-carbaldehyde derivatives is achieved through an integrated approach that leverages the strengths of all three techniques. This allows researchers to build a complete picture of the molecule, from its precise solid-state architecture to its dynamic behavior in solution and its theoretical electronic landscape.
V. References
-
Single-Crystal X-ray Diffraction for Structural Solution. (n.d.). University of Warwick. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI. Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
-
How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. Retrieved from [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016, October 16). International Journal of Chemical Studies. Retrieved from [Link]
-
SOP data acquisition. (n.d.). R-NMR. Retrieved from [Link]
-
Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. (2023, September 18). IUCr Journals. Retrieved from [Link]
-
Single-crystal X-ray Diffraction (Part 2). (2019, July 24). Books - The Royal Society of Chemistry. Retrieved from [Link]
-
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (n.d.). MDPI. Retrieved from [Link]
-
NMR Data Processing. (n.d.). University of Warwick. Retrieved from [Link]
-
Structures of Novel N-Substituted Quinoline 3-carbaldehyde Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. (n.d.). DOI. Retrieved from [Link]
-
Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020, January 15). PubMed. Retrieved from [Link]
-
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2025, August 8). ResearchGate. Retrieved from [Link]
-
2-Chloroquinoline-3-carbaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. (2022, August 19). SCIRP. Retrieved from [Link]
-
Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). RSC Publishing. Retrieved from [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 6-Methoxyquinoline Derivatives and Standard Antibiotics
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the future of infectious disease management. Among the promising candidates, quinoline derivatives have long been a cornerstone of antimicrobial research. This guide provides a detailed comparative analysis of the antimicrobial efficacy of a specific subclass, 6-methoxyquinoline derivatives, against established standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanisms of action, and provides standardized protocols for empirical validation.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The quinolone class of antibiotics, particularly the fluoroquinolones, has been a vital tool in our therapeutic arsenal. Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for disrupting DNA replication and repair, leading to bacterial cell death.[1][2][3] However, the increasing prevalence of resistance necessitates the development of new derivatives that can overcome these resistance mechanisms.
The 6-methoxyquinoline scaffold has emerged as a promising area of investigation. The addition of a methoxy group at the 6th position of the quinoline ring can modulate the physicochemical properties of the molecule, potentially enhancing its antimicrobial activity and altering its interaction with bacterial targets. This guide will delve into the available data to compare the in vitro efficacy of these derivatives with that of standard antibiotics.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The primary metric for evaluating the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4] The following table summarizes the MIC values for representative 6-methoxyquinoline derivatives and standard antibiotics against a panel of clinically relevant bacteria.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 6-Methoxyquinoline Derivatives | |||||
| Derivative 7b | Moderate Activity | Moderate Activity | High Activity | High Activity | [5] |
| Derivative 7d | Not Reported | Not Reported | High Activity | Not Reported | [5] |
| Derivative 9b | Not Reported | Not Reported | High Activity | Not Reported | [5] |
| Derivative 9c | High Activity | High Activity | Not Reported | Not Reported | [5] |
| Standard Antibiotics | |||||
| Ciprofloxacin | ≤1 | Not Reported | ≤1 | ≤1 | [6] |
| Ampicillin | 0.05-1.0 | Not commonly reported | 2.0-8.0 | Not Reported | [7] |
| Gentamicin | 1.0 - 2.0 | Not Reported | 1.0 - 2.0 | Not Reported | [8] |
It is crucial to note that the MIC values for the 6-methoxyquinoline derivatives and standard antibiotics are compiled from different studies. Direct head-to-head comparisons under identical experimental conditions are necessary for a definitive assessment of relative potency.
From the available data, certain 6-methoxyquinoline derivatives demonstrate promising activity. For instance, derivative 9c shows high activity against Gram-positive bacteria, while derivatives 7b, 7d, and 9b are effective against Gram-negative strains.[5] When compared to the established breakpoints for ciprofloxacin, the activity of some of these novel compounds appears to be in a clinically relevant range, warranting further investigation.
Mechanism of Action: Targeting Bacterial Proliferation
Quinolone Antibiotics (General Mechanism)
The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Introduces negative supercoils into the DNA, which is essential for the initiation of replication and for relieving the torsional stress that arises from the unwinding of the DNA helix.
-
Topoisomerase IV: Primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for their segregation into daughter cells.
Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome.[3][9] This triggers the SOS response, a DNA damage repair system, but overwhelming damage ultimately leads to cell death.[1]
6-Methoxyquinoline Derivatives
While the precise mechanism of action for many novel 6-methoxyquinoline derivatives is still under investigation, it is hypothesized that they share the same core mechanism of targeting DNA gyrase and topoisomerase IV. The 6-methoxy substitution may influence the binding affinity of the molecule to these enzymes or alter its ability to penetrate the bacterial cell wall. Some quinoline derivatives have also been shown to disrupt the bacterial cell membrane, leading to depolarization and structural instability.[10] Further mechanistic studies are required to fully elucidate the specific contributions of the 6-methoxy group to the antimicrobial activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the scientific validity and reproducibility of antimicrobial efficacy studies, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.
Broth Microdilution Method for MIC Determination
This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the 6-methoxyquinoline derivative and the standard antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[11]
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Inoculation of Microtiter Plates: Dispense the antimicrobial dilutions into a 96-well microtiter plate. Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth and bacteria) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11]
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[1][12]
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[12]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[1]
-
Application of Disks: Using sterile forceps, place paper disks impregnated with a standard concentration of the 6-methoxyquinoline derivative and the standard antibiotic onto the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[3]
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints in the CLSI guidelines.[13]
Conclusion and Future Directions
The available evidence suggests that 6-methoxyquinoline derivatives represent a promising avenue for the development of new antimicrobial agents. Several synthesized compounds have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria.[5] Their presumed mechanism of action, targeting essential bacterial topoisomerases, aligns with a proven strategy for effective antibacterial therapy.
However, this guide also highlights the critical need for further research. Direct, head-to-head comparative studies of the most promising 6-methoxyquinoline derivatives against a broad panel of standard antibiotics and clinically relevant resistant strains are essential. Elucidating the precise mechanism of action and the role of the 6-methoxy substitution will be crucial for rational drug design and optimization. Furthermore, in vivo efficacy and toxicity studies will be the ultimate determinants of the clinical potential of these compounds.
The data and protocols presented herein provide a solid foundation for researchers to build upon in the collective effort to combat antimicrobial resistance and develop the next generation of life-saving therapeutics.
References
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]
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U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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El-Gamal, M. I., Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Medicinal Chemistry Research, 25(5), 934-945. Retrieved from [Link]
-
Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2024). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904–6924. Retrieved from [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6. Retrieved from [Link]
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Frapwell, C. J., Skipp, P. J., Howlin, R. P., Angus, E. M., Hu, Y., Coates, A. R. M., ... & Webb, J. S. (2020). Antimicrobial activity of the quinoline derivative HT61 against Staphylococcus aureus biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19. Retrieved from [Link]
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Hancock, R. E. W. (2007). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Ahumada-Santos, Y. P., Sánchez-Lugo, Y., Romero-Ávila, M., Maldonado-Domínguez, M., López-Angulo, G., Báez-Flores, M. E., ... & Parra-Unda, J. R. (2022). Influence of Alkyl Chain Length in N-Alkylmorpholine Derivatives on their Antibacterial Effect against Methicillin Resistant Staphylococcus aureus (MRSA) Isolates. ChemRxiv. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
European Committee on Antimicrobial Susceptibility Testing. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Retrieved from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2012). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically; approved standard—ninth edition. CLSI document M07-A9.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. Retrieved from [Link]
-
Khan, I., Ghaffar, A., & Muhammad, A. (2023). Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. Toxicology International, 32(3). Retrieved from [Link]
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A Comparative Guide to the Synthesis of 6-Methoxyquinoline-3-carbaldehyde
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Methoxyquinoline-3-carbaldehyde is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your selection of the most suitable method for your research needs.
Introduction to this compound
The quinoline scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The 6-methoxy substitution is a common feature in many bioactive quinoline derivatives, and the presence of a formyl group at the 3-position provides a versatile handle for further chemical transformations, such as the construction of more complex heterocyclic systems or the introduction of various functional groups. The judicious choice of a synthetic route to this compound can significantly impact the overall efficiency and scalability of a drug discovery program.
Route 1: The Vilsmeier-Haack Approach: A Two-Step Synthesis from Acetanilide
A common and often high-yielding method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, followed by a subsequent dechlorination step to afford the desired product.[1][2][3] This approach begins with the readily available starting material, 4-methoxyacetanilide.
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). The resulting chloroiminium ion acts as the electrophile in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the intermediate iminium salt yields the aldehyde.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (15 equivalents) dropwise to the cooled DMF while stirring.
-
To this freshly prepared Vilsmeier reagent, add 4-methoxyacetanilide (1 equivalent) portion-wise.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 7-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-chloro-6-methoxyquinoline-3-carbaldehyde. A reported yield for this reaction is 91%.
Step 2: Dechlorination of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
-
To a solution of 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol, add a palladium catalyst, for example, 10% Pd/C.
-
Add a hydrogen source for catalytic transfer hydrogenation, such as ammonium formate or formic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Visualizing the Workflow:
Caption: Vilsmeier-Haack and Dechlorination Route.
Route 2: The Oxidation Approach: A Two-Step Transformation of a Carboxylic Acid Ester
This route involves the reduction of a suitable precursor, such as an ester of 6-methoxyquinoline-3-carboxylic acid, to the corresponding primary alcohol, followed by a mild oxidation to the desired aldehyde. This method offers the advantage of avoiding chlorinated intermediates.
The initial reduction of the ester to (6-methoxyquinolin-3-yl)methanol can be achieved using a variety of reducing agents, with lithium aluminium hydride (LiAlH₄) being a common choice. The subsequent oxidation of the primary alcohol to the aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation are well-suited for this transformation.[4]
Experimental Protocol:
Step 1: Reduction of Ethyl 6-methoxyquinoline-3-carboxylate to (6-methoxyquinolin-3-yl)methanol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 6-methoxyquinoline-3-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (6-methoxyquinolin-3-yl)methanol, which can be purified by column chromatography.
Step 2: Oxidation of (6-methoxyquinolin-3-yl)methanol to this compound (using Dess-Martin Periodinane)
-
Dissolve (6-methoxyquinolin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (DMP) (1.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizing the Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. arkat-usa.org [arkat-usa.org]
Structural Elucidation & Comparative Analysis: 6-Methoxyquinoline-3-carbaldehyde Derivatives
Executive Summary
The 6-methoxyquinoline-3-carbaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antimalarial (resembling Quinine/Chloroquine), anticancer, and antimicrobial agents. Its structural integrity is pivotal; however, the regiochemistry of quinoline substitution—specifically distinguishing the 3-formyl position from the 4-formyl isomer—presents analytical challenges.
This guide provides a comparative technical analysis of structural elucidation methods, supported by experimental protocols and spectral data. It moves beyond basic characterization to demonstrate how advanced 2D NMR techniques (HMBC/NOESY) offer superior resolution over standard 1D methods for verifying the Vilsmeier-Haack cyclization products.
Part 1: Synthesis & Structural Context
To understand the elucidation challenge, one must understand the origin of the molecule. The dominant synthetic route is the Vilsmeier-Haack reaction , which cyclizes acetanilide derivatives.
The Synthetic Workflow
The reaction typically utilizes p-anisidine (4-methoxyaniline) converted to an acetanilide, which is then subjected to POCl
Figure 1: Standard synthetic pathway via Vilsmeier-Haack cyclization.
Part 2: Comparative Analytical Framework
For a researcher confirming this structure, the primary challenge is distinguishing the C3-aldehyde from potential regioisomers (e.g., C4-aldehyde) or incomplete cyclization products.
Table 1: Comparative Efficacy of Elucidation Techniques
| Technique | Primary Utility | Resolution Power | Limitation |
| 1H NMR (1D) | Functional group confirmation (CHO, OMe). | Moderate | Cannot definitively prove C3 vs. C4 position without reference models. |
| 13C NMR (APT/DEPT) | Carbon count & hybridization check. | High | Quaternary carbons (C2, C3, C4a, C8a) are often invisible in DEPT. |
| 2D NMR (HMBC) | Gold Standard. Connects protons to distant carbons (2-3 bonds).[1] | Very High | Requires longer acquisition times; sensitive to pulse calibration. |
| NOE / NOESY | Spatial proximity (Stereochemistry). | High | Crucial for Schiff base derivatives (E/Z isomerism) but less critical for the core aldehyde. |
| HR-MS (ESI) | Molecular formula confirmation. | Absolute (Mass) | Provides no regiochemical information. |
| X-Ray Crystallography | Absolute 3D structural determination. | Ultimate | Requires single crystal growth (often difficult for aldehydes). |
The "C4 Proton" Diagnostic Challenge
In 1D NMR, the singlet arising from the proton at position 4 (H-4) is the most critical diagnostic peak.
-
Hypothesis: If the aldehyde is at C3, H-4 should appear as a singlet downfield (~8.5–8.8 ppm) due to the anisotropic effect of the adjacent carbonyl and the ring nitrogen.
-
Validation: If the aldehyde were at C4, this singlet would be absent.
Part 3: Representative Experimental Data
Data synthesized from consensus literature values for 2-chloro-6-methoxyquinoline-3-carbaldehyde.
1H NMR Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| -CHO | 10.50 – 10.60 | Singlet (s) | 1H | Characteristic aldehyde proton; sharp singlet. |
| H-4 | 8.70 – 8.80 | Singlet (s) | 1H | Key Diagnostic: Deshielded by C3-CHO and aromatic ring current. |
| H-8 | 8.00 – 8.15 | Doublet (d) | 1H | adjacent to Nitrogen; often overlaps. |
| H-5 | 7.90 – 8.00 | Doublet (d) | 1H | Couples with H-7.[2] |
| H-7 | 7.40 – 7.50 | dd | 1H | Coupling with H-8 ( |
| -OCH | 3.90 – 4.00 | Singlet (s) | 3H | Characteristic methoxy group. |
13C NMR Data (100 MHz, CDCl )
-
Aldehyde (C=O): 188.0 – 190.0 ppm.
-
C-2 (C-Cl): 148.0 – 150.0 ppm (Deshielded by Cl and N).
-
C-6 (C-OMe): ~158.0 ppm.
-
Methoxy (-OCH
): ~56.0 ppm.
Part 4: Advanced Elucidation Logic (HMBC)
To scientifically validate the structure without X-ray data, one must use Heteronuclear Multiple Bond Correlation (HMBC) . This technique visualizes 2-bond (
The Validation Pathway
-
Start at the Methoxy: The protons at 3.9 ppm will show a strong
correlation to C-6 . This anchors the assignment of the benzene ring. -
Anchor the Aldehyde: The aldehyde proton (10.5 ppm) will show a
correlation to C-3 and a correlation to C-2 and C-4 . -
The "Bridge" (H-4): The singlet H-4 proton is the linchpin. It must correlate to:
-
C-2 (
) -
C-8a (
- the bridgehead carbon). -
C-5 (possibly weak).
-
Figure 2: HMBC Connectivity Map. Green arrows indicate correlations establishing functional group placement; Red dashed arrows indicate correlations establishing the quinoline core connectivity.
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde
Safety Warning: POCl
Materials
-
N-(4-methoxyphenyl)acetamide (10 mmol)
-
DMF (Dimethylformamide) (30 mmol)
-
POCl
(Phosphorus oxychloride) (70 mmol) -
Dichloromethane (DCM) or Chloroform (extraction)
Step-by-Step Methodology
-
Vilsmeier Reagent Formation:
-
Cool dry DMF (2.5 mL) to 0°C in a round-bottom flask equipped with a drying tube.
-
Add POCl
(6.5 mL) dropwise with stirring. Maintain temperature below 5°C. -
Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.
-
-
Substrate Addition:
-
Add N-(4-methoxyphenyl)acetamide (1.65 g) portion-wise to the reagent.
-
Remove the ice bath and allow the mixture to reach room temperature.
-
-
Cyclization:
-
Heat the reaction mixture to 80–90°C for 4–6 hours.
-
Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexane). The starting material spot should disappear.
-
-
Quenching & Isolation:
-
Cool the mixture to room temperature.
-
CRITICAL STEP: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring.
-
Stir for 30 minutes. The yellow precipitate (product) will form.
-
Filter the solid and wash copiously with cold water to remove acidic residues.[3]
-
Recrystallize from Ethanol or Ethyl Acetate.
-
-
Yield Expectation: 65–75%.
-
Physical State: Pale yellow solid. Melting Point: ~145–147°C.
Part 6: References
-
Royal Society of Chemistry. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (2025).[4] 6-Methoxyquinoline Compound Summary. Retrieved from [Link]
-
MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
Sources
Spectroscopic differences between positional isomers of methoxyquinoline carbaldehyde
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1]
Executive Summary & Strategic Importance
In the development of antimalarial, anticancer, and antibacterial agents, the quinoline scaffold is a privileged structure. Specifically, methoxyquinoline carbaldehydes serve as critical intermediates for Schiff base formation, Friedländer condensations, and Knoevenagel reactions.
However, the positional isomerism of the methoxy (-OMe) and carbaldehyde (-CHO) groups drastically alters the electronic landscape of the molecule. A 2-methoxy isomer behaves chemically as a lactim ether, susceptible to hydrolysis, whereas a 6-methoxy isomer behaves as a stable aryl ether. Misidentifying these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and failed synthetic routes.
This guide provides a definitive spectroscopic framework to distinguish between the three most synthetically prevalent isomers:
-
2-Methoxyquinoline-3-carbaldehyde (Hetero-ring substituted)
-
6-Methoxyquinoline-3-carbaldehyde (Benzo-ring substituted, linear conjugation)
-
6-Methoxyquinoline-4-carbaldehyde (Benzo-ring substituted, peri-effect active)
Structural Landscape & Isomer Map[1]
The differentiation hinges on two factors: the coupling patterns of the quinoline ring protons and the electronic influence of the substituents on chemical shifts.
Diagram 1: Isomer Classification and Key Interactions
Caption: Structural classification highlighting the primary spectroscopic marker for each isomer.
Comparative NMR Analysis ( H & C)
Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The rigid bicyclic system allows for predictable shielding/deshielding effects.
The Diagnostic "Singlet" Logic
The most rapid identification method involves analyzing the isolated protons on the hetero-ring (positions 2, 3, and 4).
-
Isomer A (2-OMe, 3-CHO): The C4 position holds a proton. Because C3 is substituted, H4 appears as a singlet (or narrowly split doublet due to long-range coupling) typically around 8.40–8.60 ppm .
-
Isomer B (6-OMe, 3-CHO): Both C2 and C4 hold protons. H2 (adjacent to N) appears as a singlet downfield (~9.0 ppm ). H4 appears as a singlet/doublet upfield of H2 (~8.5 ppm ).
-
Isomer C (6-OMe, 4-CHO): The C2 position holds a proton, appearing as a doublet (coupled to H3 if unsubstituted, or singlet if C3 is blocked). If C3 is H, you see a characteristic doublet pair for H2/H3.
The Peri-Effect (Crucial for C4-substituted isomers)
In 6-methoxyquinoline-4-carbaldehyde , the carbonyl oxygen at C4 is spatially proximate to the proton at C5 (the "peri" position). This van der Waals deshielding shifts the H5 proton significantly downfield (often >8.8 ppm), separating it from the rest of the aromatic multiplet.
Comparative Chemical Shift Table (CDCl )
| Feature | 2-Methoxy-3-Carbaldehyde | 6-Methoxy-3-Carbaldehyde | 6-Methoxy-4-Carbaldehyde |
| Aldehyde (-CHO) | 10.30 - 10.50 ppm (s) | 10.10 - 10.20 ppm (s) | 10.20 - 10.40 ppm (s) |
| Methoxy (-OCH | 4.10 - 4.20 ppm (s) | 3.90 - 4.00 ppm (s) | 3.95 - 4.05 ppm (s) |
| H-4 Signal | Singlet (~8.5 ppm) | Singlet (~8.4 ppm) | Substituent (No H) |
| H-2 Signal | Substituent (No H) | Singlet (~9.0 ppm) | Doublet (~9.1 ppm, J=4.5Hz) |
| H-5 Signal | Multiplet (7.6-7.8 ppm) | Multiplet (7.8-8.0 ppm) | Dd/Dm (>8.8 ppm) (Peri-effect) |
| ~189 ppm | ~190 ppm | ~192 ppm |
Analyst Note: The methoxy group at C2 (Isomer A) is slightly more deshielded (~4.15 ppm) than at C6 (~3.95 ppm) due to the inductive effect of the adjacent ring nitrogen.
Vibrational Spectroscopy (IR)[2][3][4][5]
While less specific than NMR, FTIR provides confirmation of conjugation and electronic environment.
-
Carbonyl Stretch (
):-
2-Methoxy-3-Carbaldehyde: The electron-donating methoxy group at C2 is conjugated through the N-C=C system. However, the inductive withdrawal of the nitrogen dominates, often raising the frequency slightly compared to the 6-isomer. Expect 1685–1695 cm
. -
6-Methoxy-3-Carbaldehyde: The methoxy group is para-conjugated to the ring nitrogen but meta-conjugated to the aldehyde. The carbonyl is conjugated effectively with the aromatic system. Expect 1680–1690 cm
.
-
-
C-O Stretch:
-
C2-OMe: Characteristically strong bands at 1200–1230 cm
(C=N character in the C-O bond). -
C6-OMe: Typical aryl ether stretch at 1240–1260 cm
.
-
Experimental Protocols
Synthesis of Reference Standard: 2-Methoxyquinoline-3-carbaldehyde
This protocol utilizes the Vilsmeier-Haack reaction followed by nucleophilic aromatic substitution (
Reagents: Acetanilide, DMF, POCl
Step 1: Vilsmeier-Haack Cyclization
-
Cool DMF (3 equiv) to 0°C. Dropwise add POCl
(7 equiv) under N . Stir 30 min. -
Add acetanilide (1 equiv) solution in DMF.
-
Heat to 75°C for 4–6 hours (Monitor via TLC, 20% EtOAc/Hexane).
-
Pour onto crushed ice. Neutralize with NaOAc.
-
Filter the yellow precipitate (2-chloro-3-quinolinecarbaldehyde ). Recrystallize from EtOAc.
Step 2: Methoxylation (
-
Dissolve 2-chloro-3-quinolinecarbaldehyde (1.0 g) in dry Methanol (20 mL).
-
Add KOH (2.0 equiv) or NaOMe (1.5 equiv).
-
Reflux for 2–4 hours. The chlorine at C2 is highly labile due to the adjacent nitrogen (activation).
-
Cool and pour into ice water.
-
Filter the white/pale yellow solid.
-
Yield: ~85-90%. Mp: 108–110°C.
Analytical Decision Tree
Use this workflow to identify your unknown isomer.
Caption: Step-by-step NMR interpretation logic for assigning quinoline carbaldehyde isomers.
Mass Spectrometry (MS) Fragmentation[6]
Electron Impact (EI) MS provides distinct fragmentation pathways.
-
Molecular Ion (
): All isomers show 187. -
Primary Fragmentation (
): Loss of aldehydic hydrogen ( ) is common for all, forming a stable acyl cation ( 186). -
Carbon Monoxide Loss (
): Loss of CHO radical or CO from the acyl cation leads to the methoxyquinoline cation ( 158). -
Isomer Specificity:
-
2-Methoxy: Often shows a significant loss of CH
( ) to form the stable quinolone-like cation (keto-form tautomer stabilization). -
6-Methoxy: The ether linkage is more stable; methyl radical loss is less favorable compared to the 2-isomer.
-
References
-
Synthesis of 2-methoxy-3-quinolinecarbaldehyde: Chandraprakash, K., et al. "2-Methoxyquinoline-3-carbaldehyde." Acta Crystallographica Section E, vol. 66, no. 10, 2010, p. o2510.
- General Quinoline NMR Shifts & Peri-Effects: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference Text).
-
Vilsmeier-Haack Reaction on Acetanilides: Meth-Cohn, O., & Narine, B. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, vol. 19, no. 23, 1978, pp. 2045-2048.
-
Spectroscopic Data of 6-Methoxyquinoline Derivatives: Upadhyay, A., et al. "Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1." European Journal of Medicinal Chemistry, vol. 185, 2020, 111860.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methoxyquinoline-3-carbaldehyde
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Methoxyquinoline-3-carbaldehyde (CAS No. 13669-60-8). As a heterocyclic aromatic aldehyde, this compound requires careful handling not only during its use in synthesis and development but throughout its entire lifecycle, culminating in its final disposal.[1] This document is designed for laboratory professionals engaged in research and drug development, offering a clear, step-by-step methodology grounded in established safety protocols and regulatory standards. Our core philosophy is that true laboratory safety extends beyond the bench and is integral to every aspect of chemical lifecycle management.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard profile can be constructed by examining its core functional groups—the quinoline moiety and the aromatic aldehyde—and data from close structural analogs.
The quinoline structure is a known heterocyclic aromatic compound, and its derivatives must be handled with care.[2] The aldehyde group is a reactive functional moiety known to be a potential irritant and sensitizer.[3][4] Based on SDS information for closely related compounds like 6-Methoxyquinoline and other substituted aldehydes, we can infer the following hazard profile.[5][6]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Potential Effects & Rationale | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[5][7] Aldehydes can cause irritation to the gastrointestinal tract. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] |
| Acute Dermal Toxicity | Harmful in contact with skin.[5] May cause skin irritation.[6] | Wear protective gloves and clothing. Avoid contact with skin.[5] |
| Eye Irritation | Causes serious eye irritation.[6][8] | Wear safety goggles and a face shield.[8] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[5][6] | Use only in a well-ventilated area or a certified chemical fume hood. Avoid breathing dust/fume/mist.[5] |
| Environmental Hazard | Data is limited, but quinoline itself is a known environmental contaminant.[2] Therefore, it should not be released into the environment.[8][9] | Do not empty into drains or release into the environment.[7][9] |
The Causality Behind Precaution: The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to reaction with biological nucleophiles, which is a primary mechanism of aldehyde toxicity.[4] The quinoline ring system, while providing a stable scaffold, can undergo metabolic transformations that may lead to toxicological effects. Therefore, the core principle is to prevent exposure through all routes—inhalation, ingestion, and dermal contact—and to contain the compound securely from its acquisition to its disposal.
The Core Directive: A "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) establishes a "cradle-to-grave" hazardous waste management system, which holds the waste generator responsible for the chemical from generation to its ultimate disposal.[10][11] This principle is the foundation of a safe and compliant disposal plan. All laboratory personnel must treat chemical waste not as an afterthought, but as a critical final step of an experiment.
The workflow below illustrates this lifecycle and the decision points for proper management.
Caption: Cradle-to-Grave Waste Management Workflow.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling and disposing of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Safety Environment
Before handling the chemical for disposal, ensure the proper engineering controls and PPE are in place.
-
Engineering Controls: All handling of waste must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[11][12]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: Wear a flame-resistant laboratory coat. For handling larger quantities, a chemical-resistant apron is also recommended.
Step 2: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[13] Waste containing this compound must be kept separate from other chemical waste streams, especially strong acids, bases, and oxidizing or reducing agents.
Table 2: Waste Segregation Guide
| Waste Type | Description | Segregation Action |
| Neat/Concentrated Waste | Unused or expired solid this compound. | Collect in a dedicated hazardous waste container labeled for this specific chemical. |
| Liquid Waste | Solutions containing the compound (e.g., from reaction workups, chromatography fractions). | Collect in a dedicated liquid hazardous waste container. Note all solvent components and their approximate percentages on the label. |
| Contaminated Solid Waste | Gloves, weigh paper, pipette tips, silica gel, etc., contaminated with the compound. | Collect in a separate, clearly labeled container for solid hazardous waste. Do not include any sharps. |
| Aqueous Waste | Dilute aqueous solutions from extractions or washes. | While the compound has low water solubility, aqueous layers may still be contaminated.[5] Collect as hazardous aqueous waste. Do not pour down the drain.[7] |
Step 3: Waste Collection and Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Select an Appropriate Container: Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[11] The container must be in good condition, free of cracks or leaks, and have a secure, screw-top lid.[14]
-
Ensure Compatibility: The container material must be compatible with all components of the waste stream.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and CAS No. "13669-60-8."
-
A list of all other components and their percentages (e.g., Methanol 50%, Dichloromethane 50%).
-
The associated hazards (e.g., Irritant, Harmful).
-
The accumulation start date (the date the first drop of waste is added).
-
Step 4: On-Site Accumulation and Storage
Proper storage minimizes risks to laboratory personnel and the facility.
-
Location: Store sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel.
-
Conditions: The storage area must be cool, dry, and well-ventilated.[5][12] Store containers away from heat sources and direct sunlight.
-
Segregation: Keep the waste container segregated from incompatible materials.
-
Container Management: Keep the container lid securely closed at all times, except when adding waste. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
Step 5: Arranging for Final Disposal
Final disposal is a regulated process that must be handled by professionals.
-
Contact EHS: Once the waste container is full or the accumulation time limit is approaching (as determined by your institution's generator status), contact your facility's Environmental Health and Safety (EHS) department.[11][15]
-
Schedule Pickup: Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all paperwork required by your institution is completed accurately. The generator is legally responsible for ensuring the waste is properly documented.[10]
Decontamination and Spill Management
Accidents can happen, and a clear plan is essential.
-
Decontamination: For glassware and equipment, rinse with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinseate as hazardous liquid waste. Follow with a standard wash using soap and water.
-
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent pads or spill socks.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth and a suitable solvent, collecting all materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
-
Advanced Topic: Chemical Deactivation (Expert Use Only)
For laboratories with the appropriate expertise and EHS approval, chemical deactivation of the aldehyde functional group can be considered to reduce the waste's reactivity and hazard profile.[16] A common method is the oxidation of the aldehyde to its corresponding carboxylic acid, which is generally less volatile and less reactive.[17]
This procedure should only be performed by trained chemists under strict safety protocols and after explicit approval from their EHS department.
Illustrative Protocol: Oxidation to 6-Methoxyquinoline-3-carboxylic acid
-
In a fume hood, dissolve the this compound waste in a suitable solvent.
-
Prepare a solution of a mild oxidizing agent, such as sodium chlorite (NaClO₂), in a buffered aqueous solution.[17]
-
Slowly add the oxidizing solution to the stirred aldehyde solution. The reaction can be exothermic and may require cooling.
-
Monitor the reaction by a suitable method (e.g., TLC) until the starting aldehyde is consumed.
-
Quench any remaining oxidant according to established laboratory procedures.
-
The resulting solution containing the carboxylic acid salt must still be collected and disposed of as hazardous chemical waste, but its hazard classification may be different.
Crucial Disclaimer: On-site treatment of hazardous waste is a regulated activity.[16] Unauthorized treatment can result in significant legal and safety consequences. Always consult with and obtain permission from your EHS department before attempting any deactivation procedure.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
- Vertex AI Search. (2010).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
-
Duke University Safety Office. (2023). Safe Handling of Hazardous Drugs. Retrieved from [Link]
- Bio-Rad. (2013). Safety Data Sheet.
-
U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
- Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. (Conceptual basis, not directly cited for specific protocol).
-
LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081-1091. Available at: [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- YouTube. (2022). Aromatic Aldehydes and Ketones - Properties. (Conceptual background, not for protocol).
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- ResearchGate. (2020). General synthetic route of quinoline derivatives.
- DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2.
-
University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
- ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde.
- ResearchGate. (2015). Proficient Procedure for Preparation of Quinoline Derivatives.
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Retrieved from a commercial chemical supplier's guide.
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Comprehensive Safety and Handling Guide for 6-Methoxyquinoline-3-carbaldehyde
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Methoxyquinoline-3-carbaldehyde (CAS No. 13669-60-8). As a research chemical, its toxicological properties may not be fully elucidated. Therefore, a cautious and proactive approach to safety is paramount. The following procedures are based on established best practices for handling analogous chemical structures and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment and Risk Mitigation
Anticipated Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
Given that this compound is a solid at room temperature, the primary routes of exposure are through inhalation of dust particles, skin contact, and eye contact. The operational plan must therefore focus on minimizing the generation of dust and preventing any direct contact with the substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The minimum required PPE should always be worn and should be appropriate for the potential hazards.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, but it is advisable to double-glove if handling the compound for extended periods or when using solvents.[3][4][5] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical Safety Goggles | Protects against splashes and dust particles. Safety glasses are not sufficient.[3] |
| Body Protection | Fully-buttoned Laboratory Coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If weighing outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter may be necessary. |
Operational Workflow: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Caption: A streamlined workflow for the safe handling and disposal of this compound.
Storage
Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials, such as strong oxidizing agents.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Designate a specific area for the work and ensure it is clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing the Compound:
-
If possible, weigh the solid compound inside the chemical fume hood to minimize the risk of dust inhalation.
-
Use a tared weigh boat or paper.
-
Handle the container and spatula with care to avoid generating airborne dust.
-
-
Solution Preparation:
-
Add the weighed solid to the desired solvent in a suitable container within the fume hood.
-
Cap the container securely before mixing.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove gloves and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water.[6]
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused compound, contaminated weigh boats, and disposable PPE. Collect in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container.
-
Disposal Route: All waste must be disposed of through an approved hazardous waste management service, in accordance with local, state, and federal regulations.[7] Incineration is often the preferred method for the disposal of nitrogen-containing organic compounds.[7]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Pandian, R. P., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde.
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
- Wang, Y., et al. (2020).
- Singh, U. P., & Bhat, H. R. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. ACS Omega, 6(35), 22525–22548.
-
The Safety Director. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
- National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1421.
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2012). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
-
Unisafe Gloves. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Protective Industrial Products. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]
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- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
